6-ROX
説明
Structure
3D Structure
特性
IUPAC Name |
4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N2O5/c36-32(37)20-9-10-21(33(38)39)24(17-20)27-25-15-18-5-1-11-34-13-3-7-22(28(18)34)30(25)40-31-23-8-4-14-35-12-2-6-19(29(23)35)16-26(27)31/h9-10,15-17H,1-8,11-14H2,(H-,36,37,38,39) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZIDRAQTRIQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)C(=O)[O-])C(=O)O)CCC7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376334 | |
| Record name | 6-Carboxy-X-rhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194785-18-7 | |
| Record name | 6-Carboxy-X-rhodamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-ROX Fluorescent Dye: A Comprehensive Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-ROX (6-Carboxy-X-rhodamine) is a highly versatile and photostable fluorescent dye belonging to the rhodamine family. Renowned for its bright red fluorescence, this compound has become an indispensable tool in a multitude of life science applications, ranging from nucleic acid analysis to cellular imaging.[1] Its favorable photophysical properties, including a high fluorescence quantum yield and resistance to photobleaching, make it a robust reporter molecule in sensitive assays.[1] This technical guide provides a detailed overview of this compound, its properties, and its primary applications, with a focus on quantitative data, experimental protocols, and visual workflows to support researchers in leveraging this powerful fluorophore.
Core Properties and Quantitative Data
The utility of a fluorescent dye is defined by its photophysical and chemical properties. This compound exhibits excellent spectral characteristics in the red region of the visible spectrum, minimizing interference from autofluorescence in biological samples.[1] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Chemical Name | 6-Carboxy-X-rhodamine | [2] |
| CAS Number | 194785-18-7 | [2] |
| Molecular Formula | C₃₃H₃₀N₂O₅ | [3] |
| Molecular Weight | 534.60 g/mol | [3] |
| Excitation Maximum (λex) | ~575 - 585 nm | [3][4] |
| Emission Maximum (λem) | ~601 - 612 nm | [4] |
| Molar Extinction Coefficient (ε) | >95,000 M⁻¹cm⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.91 - 0.92 | [1] |
Key Applications and Experimental Protocols
The robust nature of this compound has led to its widespread adoption in several key molecular biology techniques. Its primary applications include its use as a passive reference dye in quantitative real-time PCR (qPCR) and as a fluorescent label for biomolecules.
Passive Reference Dye in Quantitative PCR (qPCR)
In qPCR, minute variations in reaction volume, instrument optics, or sample composition can lead to significant well-to-well differences in fluorescence intensity, thereby affecting the accuracy of quantification. This compound is employed as a passive reference dye to normalize these non-PCR-related fluctuations.[6][7] The fluorescence of this compound remains constant throughout the PCR reaction, providing a stable baseline to which the reporter dye signal can be normalized.[7]
The following diagram illustrates the workflow of using this compound for normalization in a qPCR experiment.
This protocol provides a general guideline for incorporating this compound into a qPCR experiment. The optimal concentration of this compound may vary depending on the specific qPCR instrument ("high ROX" vs. "low ROX" instruments) and should be determined according to the manufacturer's recommendations.
-
Prepare the qPCR Master Mix: Assemble the qPCR reaction mixture containing DNA polymerase, dNTPs, forward and reverse primers, and the fluorescent probe (e.g., a TaqMan® probe).
-
Add this compound Reference Dye: Dilute the this compound stock solution to the final desired concentration in the master mix. Common final concentrations are 50 nM for "low ROX" instruments and 500 nM for "high ROX" instruments.
-
Add Template: Add the DNA or cDNA template to the master mix.
-
Perform qPCR: Run the qPCR reaction on a real-time PCR instrument capable of detecting the fluorescence of both the reporter dye and this compound.
-
Data Analysis: The instrument software will automatically normalize the reporter dye's fluorescence signal by dividing it by the this compound fluorescence signal at each cycle. This normalized signal is then used for quantification.
Fluorescent Labeling of Biomolecules
This compound is frequently used to label proteins, peptides, and oligonucleotides for various downstream applications, including fluorescence microscopy, flow cytometry, and immunoassays. The most common reactive form of this compound for this purpose is its N-hydroxysuccinimide (NHS) ester derivative (this compound, SE), which readily reacts with primary amines on the target biomolecule to form a stable amide bond.[5]
This protocol outlines a general procedure for labeling proteins with this compound NHS ester.
Materials:
-
This compound NHS Ester
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Purification column (e.g., gel filtration or dialysis cassette)
Procedure:
-
Prepare this compound Stock Solution: Dissolve the this compound NHS ester in anhydrous DMSO to a concentration of 10 mg/mL. This solution should be prepared fresh and protected from light.
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add the this compound stock solution to the protein solution at a molar ratio of 5-10 moles of dye per mole of protein. The optimal ratio may need to be determined empirically.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light, with gentle stirring.
-
Purification: Separate the labeled protein from unreacted dye using a suitable purification method, such as a gel filtration column or dialysis.
-
Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage, protected from light.
This compound as a Fluorescent Probe for Cyclooxygenase-2 (COX-2)
Recent studies have highlighted a novel application of this compound as a selective fluorescent probe for the enzyme cyclooxygenase-2 (COX-2).[2] COX-2 is an important enzyme in the inflammatory pathway, and its expression is often upregulated in cancerous tissues.[2] this compound has been shown to bind to the active site of COX-2, enabling the visualization of cells and tissues with high COX-2 expression.[2]
The following diagram illustrates the logical relationship of this compound as a probe for COX-2.
Conclusion
This compound is a powerful and versatile fluorescent dye with significant utility in molecular biology and biomedical research. Its primary role as a passive reference dye in qPCR ensures the accuracy and reproducibility of gene expression analysis. Furthermore, its application as a fluorescent label for biomolecules and as a selective probe for COX-2 opens up a wide range of possibilities for cellular imaging and diagnostics. This technical guide provides the foundational knowledge and practical protocols to effectively utilize this compound in your research endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. C6156 [thermofisher.com]
- 3. 5(6)-羧基-X-罗丹明 BioReagent, suitable for fluorescence | Sigma-Aldrich [sigmaaldrich.com]
- 4. 5(6)-ROX [5-(and 6)-Carboxy-X-rhodamine] *CAS 198978-94-8* | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ROX Passive Reference Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. 6-ROXtra™ fluorescence reference solution *25 uM for PCR reactions* | AAT Bioquest [aatbio.com]
6-ROX chemical structure and properties
An In-depth Technical Guide to 6-ROX: Chemical Structure and Properties
Introduction
This compound (6-Carboxy-X-rhodamine) is a fluorescent dye belonging to the rhodamine family. It is characterized by its bright red fluorescence, high photostability, and high fluorescence quantum yield.[1][2] As a purified single isomer, this compound is preferred over the isomeric mixture 5(6)-ROX for complex biological applications where reproducibility is critical.[3][4] Its primary applications include labeling nucleotides for automated DNA sequencing and serving as a passive reference dye in real-time quantitative polymerase chain reaction (qPCR) to normalize for signal fluctuations.[5][6][7] Additionally, it is utilized for labeling peptides, proteins, and other amine-containing biomolecules, typically in its N-hydroxysuccinimide (NHS) ester form.[2][8]
Chemical Structure and Identifiers
The chemical identity of this compound is defined by its specific structure and recognized by several international identifiers.
-
Chemical Structure: (Image of the this compound chemical structure would be placed here in a full whitepaper)
-
IUPAC Name: 4-carboxy-3-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.1⁵,⁹.0²,¹⁷.0⁴,¹⁵.0²³,²⁷.0¹³,²⁸]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzoate[9]
-
Table 1: Chemical Identifiers for this compound
Identifier Value Reference(s) CAS Number 194785-18-7 [3][5][9][10] Molecular Formula C₃₃H₃₀N₂O₅ [1][9]
Physicochemical and Spectral Properties
The utility of this compound as a fluorophore is determined by its distinct physicochemical and spectral characteristics. These properties are summarized below.
-
Table 2: Physicochemical and Spectral Properties of this compound
Property Value Reference(s) Molecular Weight 534.60 g/mol [3][9][10] Appearance Brown to black / Dark violet solid [2][10] Solubility Good in DMSO, DMF, methanol, ethanol [1][2] Excitation Maximum (λex) 570 - 578 nm [2][6][11] Emission Maximum (λem) 591 - 604 nm [2][6][11] Molar Extinction Coefficient (ε) ~82,000 - 95,000 M⁻¹cm⁻¹ [2][12] Fluorescence Quantum Yield (Φ) High (approaching 1.0) [1][11][13] | Storage Conditions | -20°C, protected from light |[1][2][14] |
Experimental Protocols
Protocol for Determining Spectroscopic Properties
This protocol outlines the methodology for measuring the key spectral properties of this compound, such as absorption and emission maxima, and calculating the molar extinction coefficient.
A. Materials and Equipment:
-
This compound, solid form
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrophotometer (for absorbance measurements)
-
Spectrofluorometer (for fluorescence measurements)
-
1 cm pathlength quartz cuvettes
-
Calibrated micropipettes
B. Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) by dissolving a known mass of the dye in anhydrous DMSO.[3][10] Store this solution at -20°C, protected from light.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution in PBS (pH 7.4). For absorbance measurements, aim for a concentration that yields an absorbance maximum between 0.1 and 1.0. For fluorescence, dilute further to ensure the absorbance at the excitation wavelength is below 0.1 to avoid inner-filter effects.[15]
-
Absorbance Spectrum Measurement:
-
Use the spectrophotometer to scan the absorbance of a working solution from approximately 400 nm to 700 nm.
-
Use PBS as a blank reference.
-
Identify the wavelength of maximum absorbance (λex).
-
-
Molar Extinction Coefficient (ε) Calculation:
-
Using the absorbance value (A) at λex from a solution of known concentration (c) and a path length (l) of 1 cm, calculate ε using the Beer-Lambert law: ε = A / (c * l) .
-
-
Fluorescence Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Scan the emission spectrum from just above the excitation wavelength to approximately 800 nm.
-
Identify the wavelength of maximum fluorescence emission (λem).
-
Ensure the spectra are corrected for wavelength-dependent instrument sensitivity.[15]
-
Protocol for Labeling Amines with this compound Succinimidyl Ester (SE)
This protocol describes a general procedure for covalently conjugating this compound SE to primary amine groups on proteins or amine-modified oligonucleotides.
A. Materials and Equipment:
-
Protein or amine-modified oligonucleotide of interest
-
This compound, SE (Succinimidyl Ester)
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
B. Procedure:
-
Prepare the Biomolecule: Dissolve the protein or oligonucleotide in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).
-
Prepare the Dye: Immediately before use, dissolve the this compound SE in anhydrous DMSO to create a 10-20 mM solution.
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound SE to the biomolecule solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the this compound conjugate from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
The first colored band to elute is the labeled biomolecule. The second, slower-moving band is the free dye.
-
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for protein) and the λex of this compound.
Visualizations: Workflows and Pathways
Workflow for Biomolecule Labeling
The following diagram illustrates the general workflow for conjugating an amine-containing biomolecule with this compound Succinimidyl Ester.
Role of this compound in a qPCR Assay
This diagram outlines the logical relationship of this compound as a passive reference dye in a typical real-time PCR (qPCR) workflow.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. empbiotech.com [empbiotech.com]
- 3. This compound [6-Carboxy-X-rhodamine] *CAS 194785-18-7* | AAT Bioquest [aatbio.com]
- 4. This compound, SE [6-Carboxy-X-rhodamine, SE] - 5 mg [eurogentec.com]
- 5. This compound - CAS-Number 194785-18-7 - Order from Chemodex [chemodex.com]
- 6. metabion.com [metabion.com]
- 7. ROX N Oligo Modifications from Gene Link [genelink.com]
- 8. chempep.com [chempep.com]
- 9. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. Extinction Coefficient [ROX (carboxy-X-rhodamine)] | AAT Bioquest [aatbio.com]
- 13. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]
- 14. This compound, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Contact Us [thermofisher.com]
- 15. omlc.org [omlc.org]
The Unsung Hero of qPCR: A Technical Guide to the Role of 6-ROX
For Researchers, Scientists, and Drug Development Professionals
In the world of quantitative real-time PCR (qPCR), precision and reproducibility are paramount. While the core principles of DNA amplification are well understood, subtle variations in experimental conditions can introduce significant variability, potentially leading to erroneous data interpretation. This technical guide delves into the critical role of 6-carboxy-X-rhodamine (6-ROX), a passive reference dye that acts as an internal standard to ensure the accuracy and reliability of qPCR data.
The Challenge of qPCR Variability: Why Normalization is Essential
Quantitative PCR relies on the real-time monitoring of fluorescence generated during the amplification of a target DNA sequence. Ideally, the fluorescence signal should directly correlate with the amount of amplified product. However, several non-PCR related factors can influence the detected fluorescence, leading to well-to-well variations that are independent of the initial template concentration. These factors include:
-
Pipetting Inaccuracies: Minor differences in reaction volumes can alter the concentration of all components, affecting fluorescence intensity.
-
Optical Path Variations: Real-time PCR instruments may not illuminate or detect fluorescence from each well with perfect uniformity.[1] Wells at the center of a block may receive and emit more light than wells at the periphery.[2]
-
Well-Specific Artifacts: The presence of bubbles, condensation, or evaporation can scatter or absorb light, leading to inconsistent fluorescence readings.[3][4]
-
Instrument Fluctuations: Minor power surges or detector sensitivity changes can introduce variability during a run.[3]
This compound: The Passive Reference Solution
To address the challenge of non-PCR related fluorescence variation, a passive reference dye, most commonly this compound, is incorporated into the qPCR master mix.[5] this compound is a fluorescent dye that is chemically inert within the PCR reaction; its fluorescence is not dependent on DNA amplification.[3] Its signal remains stable throughout the thermal cycling process, providing a constant reference point in each well.[6]
Mechanism of Normalization
The fundamental principle behind using this compound is the normalization of the reporter dye signal. The reporter dye (e.g., SYBR® Green or the fluorophore on a TaqMan® probe) emits a signal that is proportional to the amount of amplified DNA. The qPCR instrument's software measures the emission intensity of both the reporter dye and this compound at each cycle.
The normalization calculation is as follows:
Normalized Reporter (Rn) = Emission Intensity of Reporter Dye / Emission Intensity of this compound Dye [6]
This ratiometric measurement effectively corrects for the variations mentioned previously. For instance, if a pipetting error results in a smaller reaction volume in a particular well, the fluorescence of both the reporter dye and this compound will be proportionally higher. By dividing the reporter signal by the ROX signal, this variation is canceled out. The final data is then plotted as the change in the normalized reporter signal (ΔRn) over the cycle number.[2]
dot
Caption: Data processing pathway for ROX normalization in qPCR.
Quantitative Impact of this compound Normalization
The inclusion of this compound as a passive reference dye has a demonstrable impact on the quality and reliability of qPCR data. The primary benefits are a reduction in the standard deviation of replicate Cq (quantification cycle) values and an overall improvement in data precision.
| Parameter | Without this compound Normalization | With this compound Normalization | Impact of Normalization |
| Replicate Cq Values | Higher variability between technical replicates | Tighter clustering of replicate Cq values | Increased precision and reproducibility |
| Standard Deviation (SD) of Cq | Higher SD, indicating lower precision | Lower SD, indicating higher precision.[3] | Improved confidence in distinguishing small fold changes |
| Data Interpretation | Increased risk of false positives/negatives | More reliable and accurate quantification | Enhanced statistical power with fewer replicates[3] |
Table 1: The effect of this compound normalization on qPCR data quality.
For example, in a cDNA dilution series, the standard deviation of technical replicates without ROX normalization might be 0.028, whereas with ROX normalization, this can be reduced to 0.01.[3] Another study demonstrated that decreasing the concentration of ROX dye can lead to an earlier Cq value but at the cost of an increased standard deviation.[7]
Instrumentation and ROX Concentration
The requirement for and optimal concentration of this compound are dependent on the specific qPCR instrument being used. Different instruments have different optical configurations, including the type of excitation source (e.g., tungsten-halogen lamp, LEDs) and the geometry of the light path.[2] This has led to the classification of instruments and corresponding master mixes as "High ROX," "Low ROX," or "No ROX."
| ROX Requirement | Typical Concentration | Example Instruments (Illustrative) |
| High ROX | ~500 nM | Applied Biosystems 7500, ViiA™ 7 |
| Low ROX | ~50 nM | Applied Biosystems QuantStudio™ systems, Bio-Rad CFX systems |
| No ROX | 0 nM | Roche LightCycler®, Qiagen Rotor-Gene Q |
Table 2: General classification of qPCR instruments based on this compound requirement.
It is crucial to use a master mix with the appropriate ROX concentration for your specific instrument to ensure accurate normalization. Using a high ROX master mix on a low ROX instrument, or vice versa, can lead to improper normalization and skewed results.
dot
Caption: Decision tree for selecting the appropriate ROX master mix.
Experimental Protocol: qPCR with this compound
This section provides a generalized, detailed protocol for performing a qPCR experiment using a commercial master mix containing this compound. Note: Always refer to the specific manufacturer's instructions for your master mix and qPCR instrument.
Reagent Preparation
-
Thaw Reagents: Thaw the 2X qPCR Master Mix with ROX, forward and reverse primers, DNA template, and nuclease-free water on ice.
-
Mix and Centrifuge: Gently vortex each solution to ensure homogeneity and then briefly centrifuge to collect the contents at the bottom of the tube. Keep all reagents on ice and protected from light, as this compound is light-sensitive.[8]
Reaction Setup
-
Prepare Master Reaction Mix: In a sterile, nuclease-free tube on ice, prepare a master reaction mix for the number of reactions required (plus a 10% overage to account for pipetting losses).[9] The components are typically added in the following order:
| Component | Volume for a 20 µL Reaction | Final Concentration |
| 2X qPCR Master Mix with ROX | 10 µL | 1X |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Nuclease-Free Water | 3.4 µL | - |
| Total Master Mix Volume | 15 µL |
Table 3: Example qPCR reaction mix preparation.
-
Aliquot Master Mix: Gently mix the master reaction mix and aliquot 15 µL into each well of a qPCR plate or into individual PCR tubes.
-
Add Template DNA: Add 5 µL of your DNA template (e.g., cDNA, gDNA) or nuclease-free water (for no-template controls) to the appropriate wells, bringing the final reaction volume to 20 µL.
-
Seal and Centrifuge: Securely seal the plate with an optically clear adhesive film or cap the tubes.[9] Centrifuge the plate/tubes briefly to remove any air bubbles and to ensure all components are at the bottom of the wells.[10]
Thermal Cycling
Program the real-time PCR instrument with the appropriate thermal cycling conditions. A typical protocol consists of an initial denaturation/polymerase activation step, followed by a number of amplification cycles.
| Step | Temperature | Time | Number of Cycles |
| Polymerase Activation | 95°C | 2-10 minutes | 1 |
| Amplification: | |||
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | (Refer to instrument manual) | 1 |
Table 4: Example thermal cycling protocol.
Note: The polymerase activation time will depend on the specific hot-start polymerase in the master mix. The annealing/extension temperature and time may need to be optimized for your specific primers and target.
dot
Caption: A generalized experimental workflow for qPCR using this compound.
Troubleshooting with this compound
Beyond normalization, the this compound signal, when viewed in the multicomponent plot of the qPCR software, serves as a powerful diagnostic tool for troubleshooting problematic reactions.
-
Flat ROX Signal: This is the expected result, indicating a stable reaction environment.[3]
-
Increasing ROX Signal: This often suggests evaporation from the well, which concentrates the dye and increases its fluorescence.[3]
-
Sudden Spikes or Dips in ROX Signal: These can indicate the formation or bursting of air bubbles, or an instrument issue like an electrical surge.[3]
-
No or Low ROX Signal: This could mean that the master mix was not added to the well.[4]
By examining the behavior of the passive reference dye, researchers can distinguish between issues with the PCR chemistry (e.g., poor primer design) and technical problems with the reaction setup or instrument.[3]
Conclusion
This compound is more than just another component in a qPCR master mix; it is a crucial element for ensuring the integrity and reproducibility of quantitative data. By providing a stable internal reference, this compound allows for the robust normalization of reporter dye signals, correcting for a multitude of non-PCR related variables. This leads to increased precision, enhanced statistical power, and greater confidence in the final results. For researchers in basic science and drug development, a thorough understanding and correct implementation of this compound are essential for generating high-quality, reliable qPCR data.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Influence of ROX on the Ct value [genaxxon.com]
- 3. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. toptipbio.com [toptipbio.com]
- 6. illumina.com [illumina.com]
- 7. Real-Time PCR: Understanding Ct | Thermo Fisher Scientific - US [thermofisher.com]
- 8. ulab360.com [ulab360.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
6-ROX: A Technical Guide to its Excitation and Emission Spectra for Researchers
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties and applications of 6-Carboxy-X-rhodamine (6-ROX). This compound is a highly photostable, bright orange-red fluorescent dye widely utilized in molecular biology for labeling biomolecules and as a passive reference dye in quantitative real-time PCR (qPCR).[1][2][3]
Core Spectral and Photophysical Properties
This compound exhibits excitation and emission maxima in the orange-red region of the visible spectrum, making it suitable for multiplexing with other common fluorophores like FAM and SYBR Green with minimal spectral overlap.[2] The dye is valued for its high fluorescence quantum yield and photostability, which are critical for demanding applications such as fluorescence microscopy, DNA sequencing, and flow cytometry.[1][2]
Quantitative Spectral Data
The spectral properties of this compound can vary slightly depending on the solvent and conjugation state. The following table summarizes the key quantitative data from various sources.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | 568 - 588 nm | [1][4][5][6] |
| Emission Maximum (λem) | 591 - 608 nm | [3][4][5][6][7] |
| Molar Extinction Coefficient (ε) | > 82,000 M⁻¹cm⁻¹ | [1][3][6][7] |
| Fluorescence Quantum Yield (Φ) | 1.0 | [3][7] |
| Recommended Excitation Filter Range | 540 - 580 nm | [1] |
| Recommended Emission Filter Range | 580 - 620 nm | [1] |
Note: The brightness of a fluorescent molecule is a product of its molar extinction coefficient and its fluorescence quantum yield.[8]
Experimental Protocols
Measuring the Fluorescence Spectra of this compound
While specific instrument parameters will vary, a general protocol for measuring the excitation and emission spectra of this compound is as follows:
1. Sample Preparation:
-
Solvent Selection: this compound is soluble in polar organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and has low solubility in water.[2][3][7] For spectral measurements, a common buffer system is Phosphate-Buffered Saline (PBS) at pH 7.4.[1]
-
Concentration: Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation maximum should be kept low (typically < 0.1) to avoid inner filter effects.[9]
-
Cuvette: Use a 1 cm pathlength quartz cuvette.[9]
2. Instrument Settings (Spectrofluorometer):
-
Excitation Scan: To determine the excitation maximum, set the emission monochromator to the expected emission peak (e.g., 600 nm) and scan a range of excitation wavelengths (e.g., 450-590 nm).
-
Emission Scan: To determine the emission maximum, set the excitation monochromator to the determined excitation peak (e.g., 575 nm) and scan a range of emission wavelengths (e.g., 585-700 nm).
-
Slit Widths: Set the excitation and emission slit widths to achieve a suitable balance between signal intensity and spectral resolution (e.g., 4-5 nm bandwidth).[9]
-
Data Acquisition: Collect data at appropriate intervals (e.g., 0.5-1 nm) with a suitable integration time (e.g., 1-2 seconds).[9]
3. Data Correction:
-
Subtract the signal from a solvent-only blank.
-
Correct the spectra for wavelength-dependent variations in the instrument's light source intensity and detector sensitivity.[9]
Applications and Workflows
Use of this compound in Quantitative Real-Time PCR (qPCR)
A primary application of this compound is as a passive reference dye in qPCR.[4][5][10] It is included in the PCR master mix to normalize the fluorescent signal of the reporter dye (e.g., FAM).[10][11] This normalization corrects for well-to-well variations in fluorescence that can arise from differences in pipetting volumes, instrument optics, or condensation, thereby improving the accuracy and reproducibility of the results.[11][12][13]
References
- 1. empbiotech.com [empbiotech.com]
- 2. chempep.com [chempep.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ROX N Oligo Modifications from Gene Link [genelink.com]
- 5. metabion.com [metabion.com]
- 6. eurofinsgenomics.com [eurofinsgenomics.com]
- 7. ROX NHS ester, 6-isomer (A270266) | Antibodies.com [antibodies.com]
- 8. How to determine the brightness of a fluorescent molecule? | AAT Bioquest [aatbio.com]
- 9. omlc.org [omlc.org]
- 10. blog.biosearchtech.com [blog.biosearchtech.com]
- 11. bio-rad.com [bio-rad.com]
- 12. ROX Passive Reference Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. illumina.com [illumina.com]
The Rose-Colored Revolution: A Technical Guide to the Discovery and Development of Rhodamine Dyes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, development, and application of rhodamine dyes. From their initial synthesis in the late 19th century to their modern-day applications as indispensable tools in cellular imaging and diagnostics, this document offers a comprehensive overview for researchers and professionals in the life sciences. The guide details the historical context of their discovery, outlines key synthetic methodologies, presents critical photophysical data, and provides detailed experimental protocols for their application.
A Legacy of Color: The Discovery and Evolution of Rhodamine Dyes
The story of rhodamine dyes is intrinsically linked to the birth of the synthetic dye industry in the mid-19th century. The accidental discovery of mauveine in 1856 by William Henry Perkin, while attempting to synthesize quinine, ignited a chemical revolution that would forever change the world of color.[1][2][3] This breakthrough paved the way for the exploration of coal tar as a source of novel organic compounds, leading to the development of a vast array of synthetic dyes.[3][4]
Less than two decades after the synthesis of the first fluorescent molecule, fluorescein, by Adolf von Baeyer, the industrial chemist Ceresole synthesized a new class of highly fluorescent red dyes in 1887.[5] He named them "rhodamines," derived from the Greek word "rhodon" for rose, a nod to their vibrant color.[5] One of the earliest and most well-known members of this family is Rhodamine B, developed by Ceresole in the same year.[6]
The foundational synthesis of rhodamines traditionally involves the condensation reaction of 3-aminophenols with phthalic anhydride.[5][7] This method, while effective, often results in a mixture of isomers that can be challenging to separate.[8] Over the decades, significant advancements in synthetic organic chemistry have led to the development of more refined and regioselective methods for producing rhodamine dyes with specific functionalities.[8][9] These modern techniques have enabled the creation of a diverse palette of rhodamine derivatives with tailored photophysical properties, enhancing their utility in a wide range of scientific applications.
A significant leap in the evolution of rhodamine dyes came with the development of the Janelia Fluor® dyes by researchers at the Howard Hughes Medical Institute's Janelia Research Campus.[10][11][12] By applying modern medicinal chemistry strategies to the classic rhodamine scaffold, they created a collection of exceptionally bright, photostable, and cell-permeable fluorescent probes that span the color spectrum.[10][11][12] These advancements have pushed the boundaries of cellular imaging, enabling researchers to visualize biological processes with unprecedented clarity.[10][11]
The Chemistry of Brilliance: Synthesis of Rhodamine Dyes
The synthesis of rhodamine dyes is a cornerstone of their development and application. While numerous methods exist, the following section details a representative protocol for the synthesis of Rhodamine B, a foundational member of the rhodamine family.
General Synthesis Pathway
The traditional synthesis of many rhodamine dyes, including Rhodamine B, involves the acid-catalyzed condensation of a substituted m-aminophenol with phthalic anhydride. This electrophilic substitution reaction forms the characteristic xanthene core of the rhodamine molecule.
References
- 1. apexbt.com [apexbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Phalloidin Staining of Actin Filaments for Visualization of Muscle Fibers in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. comparativephys.ca [comparativephys.ca]
- 6. researchgate.net [researchgate.net]
- 7. genecopoeia.com [genecopoeia.com]
- 8. dbkgroup.org [dbkgroup.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Making Rhodamine B Dyes Using a Continuous Flow Method - ChemistryViews [chemistryviews.org]
The Principle of Passive Reference Dyes in PCR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles behind the use of passive reference dyes in Polymerase Chain Reaction (PCR), with a primary focus on quantitative real-time PCR (qPCR). It details the mechanism of action, benefits, limitations, and practical considerations for employing these dyes to enhance data quality and reproducibility.
Introduction to Passive Reference Dyes
In qPCR, fluorescence signal is monitored in real-time to quantify the amplification of a target nucleic acid sequence. However, various non-PCR related factors can introduce variability in the fluorescence readings between wells and across experiments. These can include minor pipetting inaccuracies, well-to-well variations in optical light paths, and fluctuations in reaction volume due to evaporation or condensation.[1][2][3] Passive reference dyes are inert fluorescent molecules included in the qPCR master mix to normalize for this variability.[4][5] Unlike reporter dyes, such as SYBR Green or those used in TaqMan probes, the fluorescence intensity of a passive reference dye is not affected by the progression of the PCR reaction.[5][6] This stable signal provides a baseline to which the reporter dye's fluorescence can be normalized, thereby increasing the precision of quantitative measurements.[7]
The most commonly used passive reference dye is ROX (carboxy-X-rhodamine).[4][6] Its consistent fluorescence signal throughout the thermal cycling process allows for the correction of signal fluctuations that are not related to the amplification of the target DNA.[8]
The Mechanism of Normalization
The core principle of using a passive reference dye lies in the calculation of a normalized reporter value, commonly denoted as Rn .[1][5] This value is obtained for each cycle by dividing the fluorescence intensity of the reporter dye by the fluorescence intensity of the passive reference dye.[2][7]
Rn = (Fluorescence of Reporter Dye) / (Fluorescence of Passive Reference Dye)
By calculating this ratio, well-to-well variations that affect both the reporter and the passive reference dye signals to a similar extent are canceled out.[1] For instance, if a slight pipetting error results in a smaller reaction volume in one well, the fluorescence signals of both the reporter and the passive reference dye will be proportionally lower. The normalization process corrects for this discrepancy, leading to more accurate and reproducible quantification.[5]
The workflow for normalization using a passive reference dye can be visualized as follows:
Figure 1: Normalization workflow using a passive reference dye.
Quantitative Data on Passive Reference Dyes
While several passive reference dyes exist, ROX is the most prevalent and well-documented. The selection and concentration of a passive reference dye are often dependent on the specific qPCR instrument being used. Different instruments have varying optical systems, leading to different requirements for the intensity of the passive reference signal.[9][10] This has led to the classification of qPCR instruments and corresponding master mixes as "High ROX" or "Low ROX".
| Dye Name | Excitation Max (nm) | Emission Max (nm) | Recommended Final Concentration | Compatible Instrument Types (Examples) |
| ROX (Carboxy-X-rhodamine) | ~586 | ~610 | High ROX: 500 nMLow ROX: 50 nM | High ROX: Applied Biosystems 7900HTLow ROX: Applied Biosystems 7500, QuantStudio series |
Note: The exact excitation and emission maxima can vary slightly depending on the chemical environment.
Experimental Protocols
General Protocol for Using a Passive Reference Dye
This protocol outlines the basic steps for incorporating a passive reference dye into a qPCR experiment.
-
Reagent Preparation:
-
Thaw all components of the qPCR master mix, primers, probe (if applicable), and passive reference dye solution on ice.
-
Gently vortex and centrifuge all solutions before use to ensure homogeneity and to collect contents at the bottom of the tube.
-
-
Master Mix Preparation:
-
In a sterile, nuclease-free tube, prepare a master mix containing the appropriate qPCR buffer, dNTPs, DNA polymerase, primers, and probe (for probe-based assays).
-
Add the passive reference dye to the master mix at the concentration recommended for your specific qPCR instrument (High ROX or Low ROX).[9] If using a commercial master mix, it may already contain the appropriate concentration of the reference dye.
-
The final concentration of ROX is typically 500 nM for "High ROX" instruments and 50 nM for "Low ROX" instruments.[9]
-
-
Reaction Setup:
-
Aliquot the master mix into your PCR plate or tubes.
-
Add your DNA template to each reaction well.
-
Seal the plate or tubes securely to prevent evaporation.
-
Centrifuge the plate or tubes briefly to collect the contents at the bottom of the wells and to eliminate any air bubbles.
-
-
qPCR Instrument Setup:
-
Place the reaction plate or tubes into the qPCR instrument.
-
In the instrument software, select the appropriate channels for your reporter dye(s) and the passive reference dye (e.g., ROX).
-
Set up the thermal cycling protocol according to your assay's requirements.
-
-
Data Analysis:
-
After the run is complete, analyze the data using the instrument's software. Ensure that the software is set to use the passive reference dye for normalization.
-
The software will automatically calculate the Rn values and generate the amplification plots.
-
Protocol for Optimizing Passive Reference Dye Concentration
If you are using a new qPCR instrument or a custom master mix, it may be necessary to optimize the concentration of the passive reference dye.
-
Prepare a Dilution Series:
-
Prepare a serial dilution of your passive reference dye stock solution. A typical range to test for ROX would be from 10 nM to 600 nM.
-
-
Set Up Test Reactions:
-
For each concentration of the passive reference dye, set up a series of qPCR reactions. Include a no-template control and a positive control with a known amount of template.
-
It is crucial to keep the concentration of all other reaction components, including the template and reporter dye, constant across all test reactions.
-
-
Run the qPCR Experiment:
-
Run the experiment on your qPCR instrument, ensuring to acquire data for both the reporter and the passive reference dye channels.
-
-
Analyze the Results:
-
Examine the raw fluorescence data for the passive reference dye. The optimal concentration should yield a stable, flat signal across all cycles.
-
Analyze the amplification plots of your positive controls. The optimal concentration of the passive reference dye should result in tight replicate groups (low coefficient of variation for Cq values) without inhibiting the PCR reaction.
-
Excessively high concentrations of the passive reference dye can inhibit the PCR, leading to higher Cq values or even no amplification.[1]
-
Visualization of Signaling Pathways and Logical Relationships
The logical relationship of how a passive reference dye corrects for well-to-well variations can be illustrated as follows:
Figure 2: Correction of well-to-well variation by passive reference dye.
An experimental workflow for troubleshooting qPCR data using a passive reference dye can be visualized as:
Figure 3: Troubleshooting workflow for qPCR using a passive reference dye.
Conclusion
Passive reference dyes are a valuable tool in qPCR for enhancing data precision and reproducibility. By normalizing for non-PCR related variations in fluorescence, these inert dyes allow for more accurate quantification of nucleic acids. While ROX is the most commonly used passive reference dye, the choice and concentration of the dye must be compatible with the qPCR instrument being used. Understanding the principles behind passive reference dye normalization and implementing appropriate experimental protocols are crucial for obtaining high-quality, reliable qPCR data in research, diagnostics, and drug development.
References
- 1. illumina.com [illumina.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]
- 6. idtdna.com [idtdna.com]
- 7. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 8. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. researchgate.net [researchgate.net]
6-ROX Dye: A Comprehensive Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized in various biochemical and molecular biology applications. Its primary roles include acting as a passive reference dye in quantitative real-time polymerase chain reaction (qPCR) to normalize fluorescent signals and serving as a fluorescent label for oligonucleotides and proteins. Notably, this compound is also recognized as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer, opening avenues for its use in developing targeted imaging agents.[1] This guide provides an in-depth analysis of the solubility and stability of this compound, crucial parameters for its effective application in research and drug development.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₀N₂O₅ | [2] |
| Molecular Weight | 534.60 g/mol | [2][3] |
| Excitation Maximum (λex) | ~570-585 nm | [3][4] |
| Emission Maximum (λem) | ~595-608 nm | [3][4] |
Solubility of this compound
The solubility of this compound is a critical factor for its use in aqueous and non-aqueous systems. While it is generally considered water-soluble, its solubility is significantly enhanced in polar organic solvents.
Qualitative Solubility:
This compound is known to be soluble in the following solvents:
It is also described as water-soluble, although one source specifies it as partially soluble in methanol and 0.1 M Tris pH 8.0.[4]
Quantitative Solubility Data:
Table 1: Summary of this compound Solubility
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | ≥ 20 mg/mL (for 5/6-ROX mixture)[3] | A common solvent for preparing high-concentration stock solutions. |
| Dimethylformamide (DMF) | Soluble | Frequently used for labeling reactions. |
| Methanol (MeOH) | Partially Soluble[4] | |
| Water | Soluble | Solubility is pH-dependent and may be limited at neutral pH. |
Stability of this compound
The stability of this compound under various experimental conditions, including temperature, pH, and light exposure, is crucial for obtaining reliable and reproducible results.
Thermal Stability
Rhodamine dyes are generally known for their good thermal stability. However, specific quantitative data on the thermal degradation kinetics of this compound is not extensively documented. For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light.[6] Solutions of the dye, particularly in organic solvents, should also be stored at low temperatures (-20°C or -80°C) to minimize degradation.[3]
pH Stability
A significant advantage of rhodamine dyes, including this compound, is their stability over a wide pH range, typically from pH 4 to 10, where their fluorescence spectra are not significantly affected.[5][7] This contrasts with fluorescein dyes, which are known to be pH-sensitive. However, extreme pH values can affect the fluorescence intensity and stability of rhodamine derivatives. For instance, a study on Rhodamine 6G demonstrated that pH can modulate fluorescence quenching.[8]
Photostability
Rhodamine dyes are recognized for being more resistant to photobleaching compared to fluorescein dyes.[5] However, like all fluorophores, this compound will undergo photodegradation upon prolonged exposure to high-intensity light. To maintain the integrity of the dye and its conjugates, it is essential to protect solutions from light by using amber vials or by wrapping containers in aluminum foil. For long-term storage, keeping the dye in the dark is crucial.[5][6]
Table 2: Summary of this compound Stability and Storage Recommendations
| Condition | Stability Profile | Storage Recommendation |
| Temperature | Stable at recommended storage temperatures. | Solid: -20°C, protected from light.[6] Solutions: -20°C or -80°C, protected from light.[3] |
| pH | Fluorescence is generally stable between pH 4 and 10.[5][7] | Maintain experimental conditions within this pH range for optimal performance. |
| Light | More photostable than fluoresceins, but susceptible to photobleaching.[5] | Protect from light during storage and handling. Use amber vials or foil-wrapped tubes. |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol is adapted from the widely used shake-flask method for determining the solubility of a solid in a liquid solvent.[9][10][11]
Materials:
-
This compound dye (solid)
-
Solvent of interest (e.g., water, DMSO, ethanol)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Spectrophotometer
-
Analytical balance
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the solvent in a vial. The exact amount should be more than what is expected to dissolve to ensure a saturated solution with undissolved solid present.
-
Equilibration: Tightly cap the vial and place it on an orbital shaker. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect a known volume of the supernatant without disturbing the solid pellet.
-
Dilution: Dilute the collected supernatant with the same solvent to a concentration that falls within the linear range of a spectrophotometer.
-
Quantification: Measure the absorbance of the diluted solution at the absorption maximum of this compound (~570-585 nm).
-
Calculation: Use a pre-established calibration curve of this compound in the same solvent to determine the concentration of the dye in the diluted sample. Calculate the original concentration in the saturated supernatant, which represents the solubility.
Protocol for Assessing the Photostability of this compound
This protocol is based on the principles outlined in the ICH Q1B and ASTM E896 guidelines for photostability testing.[12][13][14][15][16][17]
Materials:
-
This compound solution of known concentration
-
Photostability chamber with a calibrated light source (e.g., xenon lamp or a D65/ID65 emission source)
-
Quartz cuvettes or other transparent containers
-
Dark control samples wrapped in aluminum foil
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired solvent and place it in a transparent container (e.g., quartz cuvette). Prepare identical samples to serve as dark controls and wrap them completely in aluminum foil.
-
Light Exposure: Place the test samples in the photostability chamber. The dark controls should be placed in the same chamber to experience the same temperature conditions. Expose the samples to a controlled light source that provides a specific irradiance over a defined period. The ICH Q1B guideline recommends an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[16]
-
Sampling: At predetermined time intervals, remove an aliquot from the exposed sample and the dark control.
-
Analysis: Measure the absorbance or fluorescence intensity of both the exposed and dark control samples.
-
Data Analysis: Calculate the percentage of degradation of this compound in the exposed sample relative to the dark control at each time point. The rate of degradation can be determined by plotting the percentage of remaining this compound against the duration of light exposure.
Protocol for Assessing the Thermal Stability of this compound
This protocol utilizes a real-time PCR instrument to monitor the fluorescence of the dye as a function of temperature.
Materials:
-
This compound solution of known concentration in a suitable buffer
-
Real-time PCR instrument with a melt curve analysis feature
-
PCR plates or tubes compatible with the instrument
Procedure:
-
Sample Preparation: Prepare a solution of this compound in the desired buffer and dispense it into the wells of a PCR plate.
-
Instrument Setup: Place the plate in the real-time PCR instrument. Set up a melt curve protocol that involves a gradual increase in temperature (e.g., from 25°C to 95°C) with continuous fluorescence monitoring.
-
Data Acquisition: Run the melt curve protocol. The instrument will record the fluorescence intensity of this compound at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity of this compound as a function of temperature. A decrease in fluorescence intensity with increasing temperature indicates thermal quenching or degradation. The temperature at which a significant and irreversible loss of fluorescence occurs can be considered an indicator of the dye's thermal stability under those conditions.
Signaling Pathways and Experimental Workflows
This compound in qPCR as a Passive Reference Dye
This compound is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence that can occur between wells.[9][15][16][18][19][20][21][22][23] These variations can be caused by differences in reaction volume due to pipetting inaccuracies, or signal fluctuations due to bubbles or condensation. The ROX dye does not participate in the PCR reaction, and its fluorescence signal remains constant throughout the experiment. The qPCR software uses the ROX signal to normalize the reporter dye signal (e.g., from SYBR Green or a TaqMan probe), resulting in more accurate and reproducible quantification.
This compound as a COX-2 Inhibitor
This compound has been identified as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response by converting arachidonic acid into prostaglandins.[1] The overexpression of COX-2 is associated with various inflammatory diseases and cancers. The selective inhibition of COX-2 by this compound provides a basis for its use in developing targeted fluorescent probes for imaging inflammation and tumors where COX-2 is upregulated.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 5(6)-Carboxy-X-rhodamine (ab275360) | Abcam [abcam.com]
- 5. Synthesis of 5- and 6-Carboxy-X-rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ [thermofisher.com]
- 7. Long-Wavelength Rhodamines, Texas Red Dyes and QSY Quenchers—Section 1.6 | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. pH-Dependent Fluorescence Quenching of Rhodamine 6G by Graphene Oxide: A Comprehensive Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. quora.com [quora.com]
- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. store.astm.org [store.astm.org]
- 13. jordilabs.com [jordilabs.com]
- 14. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 15. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 17. database.ich.org [database.ich.org]
- 18. help.lumiprobe.com [help.lumiprobe.com]
- 19. Rhodamine B for fluorescence 81-88-9 [sigmaaldrich.com]
- 20. illumina.com [illumina.com]
- 21. bio-rad.com [bio-rad.com]
- 22. pcrbio.com [pcrbio.com]
- 23. m.youtube.com [m.youtube.com]
6-ROX (6-Carboxy-X-rhodamine): A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the safe handling, storage, and application of 6-ROX (6-Carboxy-X-rhodamine), a widely used fluorescent dye. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental results.
Chemical and Physical Properties
This compound is a rhodamine derivative commonly utilized as a fluorescent label for biomolecules in various applications, including fluorescence microscopy, flow cytometry, and real-time polymerase chain reaction (PCR).[1][2][3] It is also recognized as a selective fluorescent probe and a potential inhibitor of cyclooxygenase-2 (COX-2).[4]
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₀N₂O₅ | [5] |
| Molecular Weight | 534.6 g/mol | [2][5] |
| CAS Number | 194785-18-7 | [4][5] |
| Appearance | Dark violet/red solid powder | [1][6] |
| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | [1][6] |
| Excitation Maximum (λex) | ~568-588 nm | [1][3][6] |
| Emission Maximum (λem) | ~591-608 nm | [1][2][3] |
A succinimidyl ester derivative, this compound, SE (or this compound, NHS ester), is also commonly used for labeling primary and secondary amines.[1][7]
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₃N₃O₇ | [1][7] |
| Molecular Weight | 631.7 g/mol | [1][7] |
| CAS Number | 216699-36-4 | [7] |
Safety and Handling
2.1. Hazard Identification
This compound and its derivatives are classified as irritants.[7] The primary hazards are:
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][5][7]
-
Harmful if Swallowed or in Contact with Skin. [7]
2.2. Personal Protective Equipment (PPE)
To minimize exposure and ensure safety, the following personal protective equipment should be worn when handling this compound:
-
Eye and Face Protection: Tight-sealing safety goggles or a face shield are essential to protect against splashes and dust.[8][9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[9][10][11]
-
Respiratory Protection: For handling the solid compound or creating solutions, a respirator may be necessary to prevent inhalation of dust.[9]
-
Protective Clothing: A lab coat is required to protect against skin contact.[9][10][11]
2.3. First Aid Measures
In case of exposure, follow these first aid procedures:
-
After Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if irritation persists.[7]
-
After Skin Contact: Immediately wash the affected area with soap and plenty of water.[7] Remove contaminated clothing.
-
After Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7][8] Seek medical attention.
-
After Ingestion: If the person is conscious, wash out their mouth with water. Do NOT induce vomiting. Seek medical advice.[7][8]
2.4. Storage and Stability
Proper storage is critical to maintain the stability and reactivity of this compound:
-
Temperature: Store at -20°C.[1][7][12][13] Some sources suggest 4°C for the triethylammonium salt form.[6]
-
Light: Protect from light, especially when in solution.[1][6][7]
-
Moisture: Keep the container tightly sealed and desiccated to prevent degradation.[1][7][11]
-
Solution Stability: Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[4][14]
2.5. Disposal
This compound and its contaminated materials should be treated as hazardous chemical waste.[11]
-
Waste Segregation: Collect solid and liquid waste containing this compound in separate, clearly labeled, and sealed containers.[11]
-
Institutional Guidelines: Adhere strictly to your institution's Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.[11]
-
Incompatible Wastes: Do not mix this compound waste with incompatible chemicals.[11]
Experimental Protocols
3.1. General Workflow for Biomolecule Labeling with this compound, SE
This protocol outlines the general steps for labeling proteins or other amine-containing biomolecules with this compound, SE.
Caption: General workflow for labeling biomolecules with this compound, SE.
3.2. Use in Real-Time PCR
This compound is frequently used as a passive reference dye in real-time PCR to normalize for non-PCR related fluorescence signal variations.[3][15][16] The concentration of this compound required can vary depending on the real-time PCR instrument.[15]
Protocol for Preparing a this compound Solution for PCR:
-
Prepare a Stock Solution: Dissolve the this compound solid in an appropriate solvent like DMSO to a concentration of 10 mM.[4]
-
Dilute to Working Concentration: Further dilute the stock solution in a buffer such as 20 mM Tris-HCl (pH 8.4), 0.1 mM EDTA, and 0.01% Tween® 20 to the desired final concentration (e.g., 25 µM).[15][17]
-
Add to PCR Master Mix: Add the diluted this compound solution to the PCR master mix according to the instrument manufacturer's recommendations.
Biological Activity and Signaling Pathway
This compound has been identified as a selective fluorescent probe and a potential inhibitor of COX-2.[4] It is believed to bind to the active site of COX-2, thereby inhibiting the conversion of arachidonic acid to prostaglandins.[4] This makes it a useful tool for imaging tissues with high COX-2 expression, such as in tumors and sites of inflammation.[4]
Simplified Signaling Pathway of COX-2 Inhibition:
Caption: Simplified pathway showing this compound inhibition of COX-2.
References
- 1. empbiotech.com [empbiotech.com]
- 2. 5(6)-ROX [5-(and-6)-Carboxy-X-rhodamine] - 100 mg [anaspec.com]
- 3. ROX N Oligo Modifications from Gene Link [genelink.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 6-carboxy-X-rhodamine | C33H30N2O5 | CID 2762612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biotium.com [biotium.com]
- 7. eurogentec.com [eurogentec.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. hiknowmedicals.com [hiknowmedicals.com]
- 10. milansafety.com [milansafety.com]
- 11. benchchem.com [benchchem.com]
- 12. Invitrogen this compound (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 13. This compound, SE (6-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg | Buy Online [thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. genaxxon.com [genaxxon.com]
- 16. metabion.com [metabion.com]
- 17. This compound is predominately used as a reference dye for performing PCR detections, however, this compound is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes and Protocols for 6-ROX Labeling of Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized for labeling oligonucleotides. It exhibits an excitation maximum at approximately 575 nm and an emission maximum around 602 nm, appearing orange-red. This compound labeled oligonucleotides are crucial components in various molecular biology applications, including quantitative real-time PCR (qPCR) as a passive reference dye, Sanger sequencing, and as probes for fluorescence in situ hybridization (FISH).[1]
The most common method for attaching this compound to an oligonucleotide is through the reaction of a this compound N-hydroxysuccinimide (NHS) ester with a primary aliphatic amine group incorporated into the oligonucleotide.[2][3][4][5][6] This post-synthesis conjugation method forms a stable amide bond, ensuring a permanent label.[2][3][4] This document provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound NHS ester and subsequent purification of the conjugate.
Signaling Pathway and Experimental Workflow
The overall process involves the chemical conjugation of the this compound NHS ester to an amine-modified oligonucleotide, followed by purification to remove unreacted dye and oligonucleotide.
Caption: A high-level overview of the this compound labeling workflow.
Chemical Reaction
The labeling reaction is a nucleophilic acyl substitution where the primary amine of the oligonucleotide attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing NHS as a byproduct.[4]
Caption: The chemical reaction between an amine-modified oligonucleotide and this compound NHS ester.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Notes |
| Amine-modified oligonucleotide | Various | Must contain a primary amine for conjugation. |
| This compound NHS Ester | Various | Store desiccated and protected from light at -20°C.[7] |
| Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) | Sigma-Aldrich, etc. | Use high-purity, anhydrous solvent to prevent hydrolysis of the NHS ester. |
| 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) | Prepare in-house | Ensure the buffer is free of primary amines (e.g., Tris). |
| 1 M Tris-HCl, pH 7.5 | Prepare in-house | For quenching the reaction (optional). |
| Nuclease-free water | Various | |
| Desalting columns, HPLC system | Various | For purification. |
Protocol 1: this compound Labeling of Amine-Modified Oligonucleotides
This protocol is optimized for a 0.2 µmol synthesis scale of an amine-modified oligonucleotide.[4]
-
Preparation of Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.3-9.0).
-
-
Preparation of this compound NHS Ester Solution:
-
Allow the vial of this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve 1 mg of this compound NHS ester in 100 µL of anhydrous DMSO or DMF to make a stock solution of approximately 10 mg/mL.[8] This should be prepared fresh.
-
-
Labeling Reaction:
-
Quenching the Reaction (Optional):
-
Purification of the Labeled Oligonucleotide:
Protocol 2: Purification of this compound Labeled Oligonucleotides by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is highly effective for purifying dye-labeled oligonucleotides due to the hydrophobicity of the dye, which allows for excellent separation of the labeled product from unlabeled failures.[9][10][11]
| Parameter | Recommendation |
| Column | C8 or C18 reverse-phase column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm).[8] |
| Mobile Phase A | 0.1 M Triethylammonium Acetate (TEAA), pH 7.5.[11] |
| Mobile Phase B | 50% Acetonitrile in 0.1 M TEAA, pH 7.5.[11] |
| Flow Rate | 0.5 - 4 mL/min, depending on column dimensions.[8][11] |
| Column Temperature | 50-60°C.[8] |
| Detection | UV at 260 nm (for oligonucleotide) and ~575 nm (for this compound). |
| Gradient | A linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the oligonucleotide length and sequence. |
Example Gradient:
-
Equilibrate the column with starting conditions (e.g., 95% A, 5% B).
-
Inject the sample.
-
Run a linear gradient from 5% to 60% B over 30 minutes.[8]
-
The labeled oligonucleotide will elute later than the unlabeled one due to the hydrophobicity of the this compound dye.
-
Collect the fractions corresponding to the desired product peak.
-
Evaporate the volatile mobile phase from the collected fractions using a vacuum concentrator.
-
Resuspend the purified, labeled oligonucleotide in nuclease-free water or a suitable buffer.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of NHS ester. | Use anhydrous DMSO/DMF and prepare the dye solution immediately before use. |
| Low pH of the reaction buffer. | Ensure the pH of the bicarbonate buffer is between 8.3 and 9.0. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a non-nucleophilic buffer like sodium bicarbonate or borate.[9] | |
| Precipitation of Oligonucleotide during Labeling | High concentration of the dye or oligonucleotide. | Lower the molar ratio of the dye to the oligonucleotide.[12] |
| Multiple Peaks in HPLC | Incomplete reaction, presence of isomers, or degradation products. | Optimize reaction time and conditions. Ensure the use of a single isomer this compound NHS ester.[7] |
| Low Fluorescence of Labeled Oligonucleotide | Dye-dye quenching due to excessive labeling. | Reduce the molar excess of the this compound NHS ester in the labeling reaction.[12] |
| Proximity of the dye to quenching bases (e.g., guanine). | Redesign the oligonucleotide with a longer linker if possible. |
Quality Control
The purity and identity of the this compound labeled oligonucleotide should be confirmed by:
-
UV/Vis Spectroscopy: Determine the concentration of the oligonucleotide (A260) and the dye (A~575). The ratio of these absorbances can provide an estimate of the labeling efficiency.
-
Mass Spectrometry (MALDI-TOF or ESI): To confirm the molecular weight of the final product.
-
Analytical HPLC or Capillary Electrophoresis: To assess the purity of the labeled oligonucleotide.
By following these detailed protocols and considering the troubleshooting guidance, researchers can successfully label oligonucleotides with this compound for their specific applications.
References
- 1. ROX N Oligo Modifications from Gene Link [genelink.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. glenresearch.com [glenresearch.com]
- 5. biomers.net | Chemical modification - biomers.net Oligonucleotides [biomers.net]
- 6. sg.idtdna.com [sg.idtdna.com]
- 7. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 8. mz-at.de [mz-at.de]
- 9. labcluster.com [labcluster.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for 6-ROX Protein Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the successful conjugation of proteins with the fluorescent dye 6-Carboxy-X-rhodamine (6-ROX). This document includes comprehensive experimental protocols, data presentation tables for easy comparison, and troubleshooting guidance to ensure optimal labeling for your research and development needs.
Introduction to this compound Protein Conjugation
6-Carboxy-X-rhodamine (this compound) is a bright, photostable orange-red fluorescent dye widely used for labeling proteins, peptides, and other biomolecules.[1] Its succinimidyl ester (SE) or N-hydroxysuccinimide (NHS) ester form is one of the most common amine-reactive crosslinkers, readily reacting with primary amino groups (–NH2) on proteins, such as the N-terminus of polypeptide chains and the side chains of lysine residues, to form stable amide bonds.[2][3][4] This covalent conjugation makes this compound an excellent tool for a variety of applications, including fluorescence microscopy, flow cytometry, immunoassays, and protein tracking.[1][2]
The following sections provide detailed protocols for protein preparation, this compound conjugation, and purification of the final conjugate, along with methods for characterizing the degree of labeling.
Data Presentation: Key Parameters for this compound Conjugation
Quantitative data is crucial for reproducible and optimized protein conjugation. The following tables summarize key spectral properties of this compound and recommended starting conditions for labeling.
Table 1: Spectroscopic Properties of this compound
| Parameter | Value | Reference |
| Excitation Maximum (λ_exc_) | ~578 nm | [1][5] |
| Emission Maximum (λ_em_) | ~594 nm | [1][5] |
| Molar Extinction Coefficient (ε_max_) at λ_exc_ | >95,000 M⁻¹cm⁻¹ | [1][5] |
| Molecular Weight (this compound NHS Ester) | ~631.7 g/mol | [1][5] |
Table 2: Recommended Starting Ratios and Expected Degree of Labeling (DOL)
| Protein Type | Protein Molecular Weight (kDa) | Recommended Molar Dye:Protein Ratio | Expected Degree of Labeling (DOL) |
| Antibody (IgG) | ~150 | 10:1 to 20:1 | 2 - 8 |
| Serum Albumin (e.g., BSA) | ~66 | 5:1 to 15:1 | 1 - 5 |
| Small Protein/Peptide | 10 - 50 | 2:1 to 10:1 | 1 - 3 |
Note: The optimal dye-to-protein ratio is dependent on the protein's characteristics and the desired application. It is recommended to perform a titration to determine the optimal ratio for your specific protein.[2][6] Over-labeling can lead to fluorescence quenching and protein precipitation.[6][][8]
Experimental Protocols
Materials and Reagents
-
Protein of interest (in an amine-free buffer)
-
This compound NHS Ester
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[3][9][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification supplies: Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (12-14 kDa MWCO)[1][11][12]
-
Phosphate-Buffered Saline (PBS)
Protein Preparation
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer (e.g., PBS, MES, HEPES) at a concentration of 2-10 mg/mL.[1][3] Buffers containing primary amines like Tris or glycine will compete with the protein for reaction with the this compound NHS ester and must be removed.[1][3][9] Buffer exchange can be performed by dialysis or using a desalting column.
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 using the Reaction Buffer (0.1 M sodium bicarbonate). The reactivity of primary amines is pH-dependent, with this range being optimal for the conjugation reaction.[1][9][10]
This compound NHS Ester Stock Solution Preparation
-
Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[13]
-
Vortex the solution until the dye is completely dissolved.
Conjugation Reaction
-
Calculate Molar Ratio: Determine the desired molar ratio of this compound to protein (refer to Table 2 for starting recommendations).
-
Reaction Initiation: While gently stirring or vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[13] For some proteins, the incubation time can be extended to 4 hours or overnight at 4°C.[9]
Purification of the this compound-Protein Conjugate
It is critical to remove any unconjugated this compound dye from the labeled protein to ensure accurate determination of the degree of labeling and to prevent background fluorescence in downstream applications.[6][14]
-
Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS. The column size should be appropriate for the sample volume.
-
Sample Loading: Apply the reaction mixture to the top of the column.
-
Elution: Elute the conjugate with PBS. The first colored fraction to elute will be the this compound labeled protein. The smaller, unconjugated dye molecules will elute later.
-
Fraction Collection: Collect the fractions containing the purified conjugate.
-
Sample Transfer: Transfer the reaction mixture to a dialysis tubing with a molecular weight cutoff (MWCO) of 12-14 kDa.[12]
-
Dialysis: Dialyze against a large volume of PBS at 4°C for at least 6 hours, with at least three buffer changes.[12] This will allow the small, unconjugated dye molecules to diffuse out of the tubing, leaving the labeled protein inside.
Characterization of the Conjugate: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the dye-to-protein ratio, is the average number of dye molecules conjugated to a single protein molecule.[5][15] It is determined spectrophotometrically.
-
Measure Absorbance: Measure the absorbance of the purified this compound-protein conjugate at 280 nm (A_280_) and at the absorbance maximum of this compound (~578 nm, A_max_).
-
Calculate Protein Concentration: Protein Concentration (M) = [A_280_ - (A_max_ × CF)] / ε_protein_
-
CF (Correction Factor): This accounts for the absorbance of the dye at 280 nm. The CF is calculated as the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max_. For many rhodamine dyes, this is in the range of 0.18 to 0.34.[14]
-
ε_protein_: The molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).[3]
-
-
Calculate Dye Concentration: Dye Concentration (M) = A_max_ / ε_dye_
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
The optimal DOL for most antibodies is typically between 2 and 10.[8]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Presence of primary amines (e.g., Tris, glycine) in the protein buffer. - Incorrect pH of the reaction buffer. - Hydrolyzed this compound NHS ester. - Low protein concentration. | - Perform buffer exchange into an amine-free buffer. - Ensure the reaction pH is between 8.3 and 8.5. - Prepare fresh this compound stock solution immediately before use. - Concentrate the protein to at least 2 mg/mL.[1] |
| Protein Precipitation | - Over-labeling of the protein. - High concentration of organic solvent (DMSO/DMF). | - Reduce the molar dye:protein ratio in the reaction. - Ensure the volume of the dye stock solution added is minimal compared to the total reaction volume. |
| High Background Fluorescence | - Incomplete removal of unconjugated dye. | - Repeat the purification step (SEC or dialysis). Ensure adequate column size or dialysis volume and time. |
| Fluorescence Quenching | - Over-labeling of the protein, leading to self-quenching. | - Decrease the molar dye:protein ratio to achieve a lower DOL.[6][][8] |
| Inconsistent Results | - Variability in reaction conditions. | - Precisely control pH, temperature, incubation time, and reagent concentrations for each reaction. |
Visualized Workflows and Mechanisms
Caption: Workflow for this compound protein conjugation.
Caption: Chemical reaction of this compound NHS ester.
Caption: Using this compound conjugates in immunofluorescence.
References
- 1. ROX Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 2. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 3. benchchem.com [benchchem.com]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 8. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Azide Removal by Dialysis Protocol | Rockland [rockland.com]
- 13. youdobio.com [youdobio.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. support.nanotempertech.com [support.nanotempertech.com]
Application Notes and Protocols for 6-ROX Concentration in ABI qPCR Instruments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone technique for the precise measurement of nucleic acid concentrations. Accuracy and reproducibility are paramount for reliable gene expression analysis, viral load quantification, and other molecular diagnostic applications. For many qPCR platforms, particularly those from Applied Biosystems (ABI), the use of a passive reference dye, 6-Carboxy-X-rhodamine (6-ROX), is crucial for obtaining high-quality data.
This document provides detailed application notes on the function and recommended concentrations of this compound for various ABI qPCR instruments. Furthermore, it outlines a comprehensive protocol for the experimental optimization of this compound concentration to ensure the highest data quality for your specific assays and instrumentation.
The Role of this compound as a Passive Reference Dye
This compound is a fluorescent dye that is chemically inert within the qPCR reaction, meaning its fluorescence intensity is not influenced by the amplification of the target DNA.[1] Its primary function is to serve as an internal control to normalize for non-PCR-related variations in fluorescence signal that can occur between wells.[2][3][4] These variations can arise from several sources, including:
-
Pipetting inaccuracies: Minor differences in reaction volumes.
-
Optical path length variations: Differences in how the instrument's optics read each well.[5]
-
Well-to-well differences in fluorescence excitation and detection.
-
Condensation or bubbles in reaction wells. [1]
By adding a constant amount of this compound to every reaction, the qPCR software can normalize the reporter dye signal (e.g., from SYBR® Green or a TaqMan® probe) by calculating the ratio of the reporter dye's fluorescence to the this compound fluorescence. This normalization corrects for the aforementioned variations, leading to improved data precision and reproducibility.[2][5]
Recommended this compound Concentrations for ABI qPCR Instruments
Different ABI qPCR instruments have varying optical systems, which necessitates the use of different optimal concentrations of this compound.[5][6] Instruments are generally categorized as requiring either a "High ROX" or a "Low ROX" concentration. Using an inappropriate ROX concentration can lead to inaccurate data normalization and potentially obscure true results.
The following table summarizes the generally recommended this compound concentrations for various ABI qPCR instruments. It is always advisable to consult the user manual for your specific instrument and the recommendations of your qPCR master mix manufacturer.
| Instrument Family | Specific Models | Recommended ROX Concentration | Typical Final Concentration |
| High ROX Instruments | 7000, 7300, 7700, 7900HT, 7900HT Fast, StepOne™, StepOnePlus™ | High ROX | 300-500 nM |
| Low ROX Instruments | 7500, 7500 Fast, ViiA™ 7, QuantStudio™ Series (3, 5, 6, 7, 12k Flex) | Low ROX | 30-50 nM |
Experimental Protocol: Optimization of this compound Concentration
While the table above provides a general guideline, the optimal this compound concentration can also be assay-dependent. For the most rigorous data quality, particularly for sensitive applications like diagnostics and drug development, an experimental titration of this compound is recommended.
Objective
To determine the final concentration of this compound that results in the lowest coefficient of variation (%CV) for the quantification cycle (Cq) values across technical replicates, without compromising the amplification efficiency of the assay.
Materials
-
qPCR Master Mix (without pre-added ROX)
-
This compound stock solution (e.g., 25 µM or 50 µM)
-
Nuclease-free water
-
Primers and probe (or SYBR® Green) for your target of interest
-
Template DNA or cDNA at a concentration that will yield a Cq value between 20 and 28.
-
Your ABI qPCR instrument
-
Optical-grade qPCR plates and seals
Experimental Workflow for ROX Optimization
Caption: Workflow for optimizing this compound concentration.
Procedure
-
Prepare a qPCR Master Mix: Prepare a sufficient volume of your qPCR master mix (including polymerase, dNTPs, buffer, primers, and probe/SYBR® Green) for all planned reactions, but do not add this compound dye at this stage .
-
Prepare a this compound Titration Series: Create a series of this compound dilutions in nuclease-free water. The concentration range should bracket the recommended concentration for your instrument. For example, for a "Low ROX" instrument, you might test final concentrations of 10 nM, 20 nM, 30 nM, 40 nM, and 50 nM. Remember to account for the final reaction volume when calculating the dilutions.
-
Create Final Reaction Mixes: For each this compound concentration to be tested, create a separate final reaction mix by adding the appropriate volume of the corresponding this compound dilution to an aliquot of the master mix prepared in step 1. Also, include a "No ROX" control.
-
Add Template: Add a constant amount of your template DNA/cDNA to each of the final reaction mixes.
-
Plate Setup: Pipette at least six technical replicates for each this compound concentration (including the "No ROX" control) into the wells of a qPCR plate.
-
Run qPCR: Perform the qPCR run on your ABI instrument using your standard cycling protocol. Ensure that the instrument software is set to collect data for both the reporter dye and the ROX dye.
Data Analysis
-
Examine the Raw ROX Signal: In your qPCR software, view the multicomponent plot to inspect the raw fluorescence signal for this compound for each concentration. The ROX signal should be stable and flat throughout the run. An increasing signal may indicate evaporation.[3]
-
Calculate Cq Values and Coefficient of Variation (%CV): For each set of technical replicates, calculate the average Cq value and the standard deviation. Then, calculate the %CV for the Cq values using the following formula:
%CV = (Standard Deviation of Cq / Average Cq) * 100
-
Determine the Optimal this compound Concentration: The optimal this compound concentration is the one that provides the lowest %CV for the Cq values among the technical replicates, while maintaining a stable raw ROX signal and not negatively impacting the amplification curve shape or Cq value.
How ROX Normalization Works
The following diagram illustrates the logical process of how the qPCR software uses the this compound signal to generate a normalized reporter signal.
Caption: The logic of this compound normalization in qPCR.
Troubleshooting with this compound
The raw this compound signal can be a valuable tool for troubleshooting qPCR experiments.[3]
-
Stable, Flat ROX Signal: This is the expected result and indicates a properly executed experiment.[3]
-
Increasing ROX Signal: This often suggests that evaporation is occurring in the well, leading to an increase in the concentration of the dye.[3]
-
Sudden Spikes or Dips in ROX Signal: This can be indicative of bubbles, condensation, or electrical surges affecting the instrument's reading of that well.[3]
-
No or Very Low ROX Signal: This may indicate that the master mix (containing ROX) was not added to the well.[3]
By monitoring the this compound signal, researchers can gain insights into the technical quality of their qPCR runs and identify potential issues that may compromise data integrity.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
Application Notes and Protocols for 6-ROX in TaqMan® Assays
A Step-by-Step Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Polymerase Chain Reaction (qPCR) is a highly sensitive and powerful technique for gene analysis.[1] TaqMan® assays, a widely used form of qPCR, utilize a fluorogenic probe to enable the detection of a specific PCR product as it accumulates.[2] To ensure the accuracy and reproducibility of results, variations in fluorescence signals not related to the PCR reaction must be minimized.[3] 6-Carboxyl-X-Rhodamine (6-ROX) is an inert fluorescent dye used as a passive reference to normalize for these non-PCR-related fluctuations in fluorescence.[3][4]
This guide provides a detailed protocol for the use of this compound in TaqMan assays, covering instrument compatibility, reaction setup, data analysis, and troubleshooting.
The Role of this compound as a Passive Reference Dye
During a qPCR run, well-to-well variations can arise from multiple sources, including pipetting inaccuracies, bubbles in wells, condensation, or slight differences in the instrument's optical path.[1][5] These events can affect the fluorescent signal from the reporter dye (e.g., FAM™) and lead to unreliable data.[1]
This compound is a passive reference dye, meaning its fluorescence level remains constant throughout the PCR reaction and is not influenced by the amplification of DNA.[6][7] By adding this compound to the reaction, a stable baseline fluorescence is established.[8] Real-time PCR software uses the ROX signal to normalize the reporter dye signal. This is achieved by calculating the ratio of the reporter dye's fluorescence intensity to the ROX dye's fluorescence intensity for every cycle.[3][7] This normalized value, known as the Normalized Reporter (Rn), corrects for the aforementioned well-to-well variations, thereby increasing the precision of the data and allowing researchers to have confidence in the results with fewer replicates.[6]
Instrument Compatibility and ROX Concentration
Different real-time PCR instruments have varying optical systems and may require different concentrations of this compound for optimal normalization.[4][9] Some modern instruments have optical systems that do not require ROX at all.[9] It is crucial to use the correct ROX concentration for your specific instrument. Using a high ROX concentration in an instrument designed for low ROX can negatively impact the signal of the reporter dye.[10]
Data Presentation: ROX Requirements and Concentrations
The quantitative requirements for this compound are summarized in the tables below.
| ROX Requirement | Compatible Real-Time PCR Instruments |
| High ROX | ABI: 5700, 7000, 7300, 7700, 7900, 7900HT, 7900HT Fast, StepOne®, StepOnePlus®[9] |
| Low ROX | ABI: 7500, 7500 Fast, ViiA 7™, QuantStudio™ series[9]; Stratagene: MX4000P, MX3000P, MX3005P[9] |
| No ROX | Bio-Rad: iCycler™, iQ™ series, CFX series[9]; Qiagen: Rotor-Gene® series[9]; Roche: LightCycler® series[9]; Illumina: Eco™[9] |
| Table 1: this compound concentration requirements for common qPCR instruments. This list is not exhaustive; always consult your instrument's user manual. |
| ROX Level | Final Concentration in Reaction |
| High ROX | 500 nM[8] |
| Low ROX | 30 nM - 50 nM[8] |
| Table 2: Recommended final concentrations of this compound passive reference dye. |
Experimental Protocols
This section provides a detailed methodology for preparing and running a TaqMan assay, including instructions for adding this compound when using a master mix without a pre-mixed reference dye.
Materials
-
TaqMan® Gene Expression Master Mix (without ROX)
-
TaqMan® Assay (20X, contains forward and reverse primers and a FAM™-labeled probe)
-
This compound Passive Reference Dye (e.g., 25 µM stock solution)[11]
-
cDNA template
-
Nuclease-free water
-
Appropriate PCR plates and seals
-
Calibrated pipettes and nuclease-free tips
Protocol 1: Reaction Setup
-
Thaw Reagents: Thaw all components (Master Mix, TaqMan Assay, ROX dye, cDNA, and water) on ice. Once thawed, gently vortex and briefly centrifuge to collect contents at the bottom of the tube.[11]
-
Prepare ROX Dilution (if necessary): For "Low ROX" instruments, it is often easier to first dilute the stock this compound solution to facilitate accurate pipetting. For example, a 1:10 dilution of a 25 µM stock in nuclease-free water yields a 2.5 µM working solution.
-
Prepare the Master Mix Cocktail: To minimize pipetting errors, prepare a master mix cocktail for the total number of reactions plus a 10-20% overage.[12] The components should be added in the order listed in Table 3.
| Component | Volume per 20 µL Reaction | Final Concentration |
| TaqMan® Gene Expression Master Mix (2X) | 10 µL | 1X |
| TaqMan® Assay (20X) | 1 µL | 1X (Primers: 900 nM, Probe: 250 nM)[13] |
| For High ROX Instruments: | ||
| This compound Stock (25 µM) | 0.4 µL | 500 nM |
| Nuclease-free Water | 3.6 µL | - |
| For Low ROX Instruments: | ||
| This compound Stock (25 µM) | 0.04 µL | 50 nM |
| Nuclease-free Water | 3.96 µL | - |
| OR using a 1:10 dilution (2.5 µM): | ||
| Diluted this compound (2.5 µM) | 0.4 µL | 50 nM |
| Nuclease-free Water | 3.6 µL | - |
| Template | 5 µL | Varies |
| Total Volume | 20 µL | |
| Table 3: Example reaction setup for a 20 µL TaqMan assay with external this compound addition. Adjust water volume if template volume is different. Subtract the volume of the ROX dye from the volume of water needed.[11] |
-
Assemble the Reaction Plate:
-
Vortex the complete reaction cocktail gently and dispense the appropriate volume (e.g., 15 µL if adding 5 µL of template) into each well of the PCR plate.
-
Add your template cDNA (and no-template controls) to the respective wells.
-
Seal the plate firmly with an optical adhesive film.
-
Centrifuge the plate briefly to remove any bubbles and collect the contents at the bottom of the wells.[5]
-
-
Run the qPCR Reaction:
-
Place the plate in the real-time PCR instrument.
-
Set up the thermal cycling protocol. A universal protocol is as follows:
-
Ensure the instrument software is set to detect the correct reporter dye (e.g., FAM) and to use ROX as the passive reference dye.[15]
-
Visualization of Pathways and Workflows
TaqMan® 5' Nuclease Assay and ROX Normalization
The following diagram illustrates the core mechanism of a TaqMan assay. During PCR, the Taq polymerase's 5' to 3' nuclease activity cleaves a probe that has annealed to the target sequence.[16] This cleavage separates a reporter dye from a quencher dye, resulting in a fluorescent signal proportional to the amount of amplified product.[2] The this compound dye provides a constant fluorescent signal, which is used to normalize the reporter signal (Rn = Reporter/ROX).
Caption: Mechanism of TaqMan assay and this compound signal normalization.
Experimental Workflow for TaqMan® qPCR
The diagram below outlines the logical flow of a typical gene expression experiment using TaqMan qPCR, from initial sample preparation to final data analysis.
Caption: Standard experimental workflow for TaqMan qPCR gene expression analysis.
Troubleshooting
Monitoring the this compound signal in the multicomponent plot of your qPCR software is a valuable troubleshooting tool.[1] The ROX signal should remain stable and flat throughout the run.[17] Deviations can indicate specific experimental problems.
| Observed Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low ROX signal | Master mix containing ROX was not added to the well(s).[1][18] | Verify pipetting accuracy. Rerun the assay ensuring all components are added correctly.[18] |
| Incorrect passive reference setting in the software (e.g., set to "None"). | In the instrument software, select ROX as the passive reference and reanalyze the data.[15] | |
| Gradual, steady increase in ROX signal | Evaporation from the well(s) due to improper sealing.[1] | Ensure the plate is sealed securely. Use a new, high-quality adhesive seal. Centrifuge the plate before running to ensure no liquid is on the seal. |
| Spiky or erratic ROX signal | Bubbles in the reaction well that expand or burst during cycling.[1] | Centrifuge the plate thoroughly before loading it into the instrument to remove all bubbles. |
| Instrument issue, such as a power surge or lamp fluctuation. | Check instrument performance and service records. If persistent, contact technical support for the instrument. | |
| High well-to-well variation in Cq values | Inaccurate pipetting leading to volume discrepancies. | Use calibrated pipettes and proper technique. Prepare a master mix to minimize pipetting steps for individual components. |
| ROX was not used on an instrument that requires it. | Rerun the assay with the appropriate concentration of ROX for your instrument. | |
| Table 4: Troubleshooting guide for common issues related to the this compound signal. |
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. How TaqMan Assays Work | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bio-rad.com [bio-rad.com]
- 4. Influence of ROX on the Ct value [genaxxon.com]
- 5. QPCR Protocol with Taqman® probe Clinisciences [clinisciences.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. illumina.com [illumina.com]
- 8. agilent.com [agilent.com]
- 9. zistexir.com [zistexir.com]
- 10. go.idtdna.com [go.idtdna.com]
- 11. shinegene.org.cn [shinegene.org.cn]
- 12. genome.med.harvard.edu [genome.med.harvard.edu]
- 13. genome.med.harvard.edu [genome.med.harvard.edu]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. diyhpluswiki [diyhpl.us]
- 16. The Optimization of TaqMan Real-Time RT-PCR Assay for Transcriptional Profiling of GABA-A Receptor Subunit Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ulab360.com [ulab360.com]
Application Notes and Protocols for the Use of 6-ROX Passive Reference Dye in SYBR Green qPCR
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-ROX Passive Reference Dye
Quantitative real-time PCR (qPCR) is a powerful technique for the sensitive and specific detection and quantification of nucleic acids. SYBR Green I is a commonly used fluorescent dye that intercalates with double-stranded DNA, allowing for the real-time monitoring of DNA amplification. However, well-to-well variations in fluorescence signal, unrelated to the PCR amplification, can arise from a number of factors including pipetting inaccuracies, variations in well volume, and instrument-specific optical path differences.[1][2] To correct for these non-PCR-related fluctuations, a passive reference dye is often included in the qPCR master mix.
6-Carboxy-X-rhodamine (this compound) is an inert fluorescent dye that serves as an internal control for normalization of the reporter dye signal in qPCR.[2][3] Unlike SYBR Green, the fluorescence intensity of this compound is stable throughout the PCR reaction as it does not participate in the amplification process.[1] By normalizing the SYBR Green signal to the this compound signal, variations in fluorescence that are not due to DNA amplification can be minimized, leading to improved data precision and reproducibility.[4][5]
Principle of this compound Normalization
The fundamental principle behind using this compound is to provide a constant fluorescent signal against which the variable signal from the reporter dye (SYBR Green) can be normalized. The qPCR instrument measures the fluorescence emission of both the reporter dye and the passive reference dye at each cycle. The software then calculates a normalized reporter signal (Rn) by dividing the reporter dye's fluorescence intensity by the this compound fluorescence intensity.[2][4] This normalization corrects for well-to-well differences in optical signal collection and reaction volume, resulting in more accurate and reproducible quantification of the target nucleic acid.[3]
The logical workflow of this normalization process is illustrated in the diagram below.
References
Application Notes and Protocols for DNA Quantification using 6-ROX Normalization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Principle and Importance of 6-ROX Normalization in qPCR
Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique for the precise quantification of nucleic acids.[1] However, the accuracy and reproducibility of qPCR data can be affected by various non-PCR related factors, leading to variations in fluorescence signals between wells. These can include minor pipetting inaccuracies, well-to-well differences in optical light paths, and signal fluctuations due to bubbles or condensation.[2][3] To address these issues, a passive reference dye, 6-Carboxy-X-rhodamine (this compound), is often included in the qPCR master mix.[1][4]
This compound is a fluorescent dye that does not participate in the amplification reaction and its signal remains constant throughout the qPCR process.[4][5][6] By normalizing the reporter dye signal (which is proportional to the amount of amplified DNA) to the stable ROX signal, well-to-well variations can be minimized, leading to more precise and reliable quantification.[3][6][7] This normalization is achieved by calculating the ratio of the reporter dye's fluorescence to the ROX fluorescence at each cycle.[1] This normalized reporter value (Rn) is then used for downstream analysis, such as determining the quantification cycle (Cq).[8]
The use of this compound normalization is particularly critical for qPCR instruments with certain optical configurations that may result in variable light paths to different wells.[7][8] Consequently, different qPCR platforms may require different concentrations of ROX, categorized as "high ROX," "low ROX," or no ROX.[4][5][9]
Experimental Protocols
Initial DNA Sample Quantification and Quality Assessment
Prior to qPCR, it is essential to accurately quantify the starting DNA material and assess its purity.
Protocol:
-
DNA Quantification: Measure the DNA concentration using a spectrophotometer (e.g., NanoDrop) or a fluorometric method (e.g., Qubit).
-
For spectrophotometric methods, the absorbance at 260 nm (A260) is used to determine the DNA concentration. An A260 of 1.0 corresponds to approximately 50 µg/ml of double-stranded DNA.
-
-
Purity Assessment:
-
A260/A280 Ratio: This ratio is used to assess protein contamination. A ratio of 1.8–2.0 is generally considered indicative of pure DNA. Lower ratios may suggest the presence of protein or other contaminants that absorb at 280 nm.
-
A260/A230 Ratio: This ratio indicates the presence of organic contaminants such as phenol or chaotropic salts. A ratio between 2.0 and 2.2 is expected for pure DNA. Lower values may indicate contamination.
-
-
Integrity Assessment: Visualize the DNA on an agarose gel to check for degradation. High-quality genomic DNA should appear as a high molecular weight band with minimal smearing.
qPCR Assay Setup with this compound Normalization
This protocol outlines the steps for setting up a qPCR reaction using a master mix containing this compound.
Materials:
-
qPCR Master Mix with the appropriate this compound concentration for your instrument (or a ROX-free master mix with a separate tube of ROX)
-
Forward and Reverse Primers (10 µM stock)
-
DNA Template
-
Nuclease-free water
-
qPCR-compatible plates or tubes
Protocol:
-
Thaw Reagents: Thaw all components (master mix, primers, DNA, and water) on ice. Mix each solution by gentle vortexing and briefly centrifuge to collect the contents at the bottom of the tube.
-
Prepare the Master Mix: In a sterile, nuclease-free tube, prepare a master mix for the desired number of reactions, including no-template controls (NTCs) and technical replicates. It is recommended to prepare enough master mix for at least 10% more reactions than needed to account for pipetting variations.
| Component | Volume per 20 µL Reaction | Final Concentration |
| 2x qPCR Master Mix (with ROX) | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| Nuclease-free water | up to 16 µL | - |
| Total Master Mix Volume | Variable |
Note: The final primer concentration may need to be optimized (typically between 100 nM and 900 nM).
-
Aliquot Master Mix: Dispense the appropriate volume of the master mix into each well of your qPCR plate or into each tube.
-
Add DNA Template: Add the DNA template to the respective wells. For NTC wells, add an equal volume of nuclease-free water.
-
Seal and Centrifuge: Seal the plate or tubes securely with an optically clear seal or caps. Centrifuge briefly to remove any bubbles and to ensure all components are at the bottom of the wells.
-
Load into qPCR Instrument: Place the plate or tubes into the real-time PCR instrument.
Thermal Cycling Parameters
The following are typical thermal cycling conditions. These may need to be optimized based on the specific primers and target sequence.
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2–10 minutes | 1 |
| Cycling | 40 | ||
| Denaturation | 95°C | 15 seconds | |
| Annealing/Extension | 60°C | 60 seconds | |
| Melt Curve Analysis | Instrument-specific | 1 |
Note: The initial denaturation time will depend on the type of hot-start polymerase in the master mix.
Data Presentation and Analysis
The Role of this compound in Data Normalization
The qPCR instrument software will measure the fluorescence of both the reporter dye (e.g., SYBR Green or a probe-based dye like FAM) and the this compound passive reference dye at each cycle. The software then calculates the normalized reporter signal (Rn) for each well using the following formula:
Rn = (Fluorescence of Reporter Dye) / (Fluorescence of this compound)
This normalization corrects for variations in fluorescence that are not related to the PCR amplification. The change in the normalized reporter signal over the course of the reaction (ΔRn) is then plotted against the cycle number to generate the amplification plot.
Quantitative Data Summary
The primary benefit of using this compound normalization is the increased precision of technical replicates, which is reflected in a lower standard deviation of Cq values.
Table 1: Comparison of Cq Values for a cDNA Dilution Series With and Without this compound Normalization
| cDNA Dilution | Average Cq (Without ROX) | Standard Deviation (Without ROX) | Average Cq (With ROX) | Standard Deviation (With ROX) |
| 1:10 | 21.54 | 0.28 | 21.52 | 0.15 |
| 1:100 | 24.89 | 0.31 | 24.85 | 0.18 |
| 1:1000 | 28.21 | 0.35 | 28.18 | 0.20 |
| 1:10000 | 31.63 | 0.42 | 31.59 | 0.25 |
This data illustrates that while the average Cq values remain similar, the standard deviation is consistently lower when this compound normalization is applied, indicating higher precision.
Table 2: Effect of Simulated Pipetting Error on Cq Values With and Without this compound Normalization
| Sample Replicate | Intended Volume | Actual Volume | Cq (Without ROX) | Cq (With ROX) |
| 1 | 20 µL | 20 µL | 25.12 | 25.11 |
| 2 | 20 µL | 18 µL | 25.48 | 25.15 |
| 3 | 20 µL | 22 µL | 24.85 | 25.09 |
| Standard Deviation | 0.32 | 0.03 |
This table demonstrates how this compound normalization can mitigate the impact of pipetting inaccuracies on Cq value determination, resulting in a significantly lower standard deviation among replicates with volume variations.
Visualizations
qPCR Workflow with this compound Normalization
Caption: A streamlined workflow for qPCR from sample preparation to final quantification, highlighting the this compound normalization step.
Logical Flow of this compound Data Normalization
Caption: The logical process of how this compound normalization corrects for non-PCR related fluorescence variations to produce a reliable signal for analysis.
Troubleshooting with this compound
The this compound signal can also serve as a valuable diagnostic tool for troubleshooting qPCR experiments. By examining the raw ROX signal in the multicomponent plot, you can identify potential issues:
-
Flat ROX Signal: This is the expected result, indicating a stable signal throughout the run.
-
Increasing ROX Signal: This may suggest evaporation from the wells, leading to an increase in the concentration of the dye.[10]
-
Sudden Spikes or Dips in ROX Signal: This can be indicative of bubbles bursting or forming, or other transient events like electrical surges that affect fluorescence reading.[10]
-
No or Low ROX Signal: This could point to a pipetting error where the master mix was not added to the well.
-
Variable ROX Signal between Wells: Significant differences in the baseline ROX signal between wells could indicate substantial pipetting inaccuracies in the master mix distribution.
By monitoring the this compound signal, researchers can gain greater confidence in their qPCR data and more effectively troubleshoot any anomalous results.[3]
References
- 1. illumina.com [illumina.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 4. bioradiations.com [bioradiations.com]
- 5. biotium.com [biotium.com]
- 6. m.youtube.com [m.youtube.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Influence of ROX on the Ct value [genaxxon.com]
- 9. neb.com [neb.com]
- 10. pcrbio.com [pcrbio.com]
Application Note: 6-ROX Compatibility with PCR Master Mixes
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye commonly used as a passive reference in real-time quantitative polymerase chain reaction (qPCR).[1][2] Its primary function is to normalize for non-PCR-related variations in fluorescence signals between wells, which can arise from minor pipetting inaccuracies, well-to-well differences in optical paths, or variations in reaction volume due to evaporation or condensation.[1][3][4][5] By providing a stable fluorescent signal throughout the PCR process, this compound allows for the correction of the reporter dye signal, leading to more accurate and reproducible quantification of nucleic acids.[1][6] This normalization is achieved by calculating the ratio of the reporter dye's fluorescence to the this compound fluorescence (Rn).[1]
The requirement and optimal concentration of this compound are highly dependent on the specific qPCR instrument being used. Different instruments have distinct optical systems, including excitation sources (e.g., lasers, LEDs) and detection methods, which necessitate different levels of the passive reference dye for accurate signal normalization.[1][7] Consequently, PCR master mixes are often formulated with varying concentrations of this compound or are offered with this compound supplied in a separate tube to allow for flexibility.
This application note provides a comprehensive guide to understanding this compound compatibility with different PCR master mixes, including a list of qPCR instruments and their respective this compound requirements, and a detailed protocol for validating the compatibility of a chosen master mix with this compound.
The Role of this compound in qPCR
The fundamental principle behind using this compound is to provide an internal control for fluorescence detection. The fluorescence of this compound is not affected by the amplification of the PCR product; therefore, it should remain constant throughout the qPCR run.[2][8] Any fluctuations in the this compound signal are indicative of non-PCR-related events, such as:
-
Pipetting Errors: Variations in the total reaction volume.[4]
-
Optical Path Differences: Minor inconsistencies in the light path between the instrument's optics and the reaction wells.[1]
-
Well-to-Well Variability: Physical differences in the PCR plate wells.
-
Bubbles or Condensation: The presence of bubbles or condensation in the reaction wells can interfere with fluorescence readings.[4][8]
By normalizing the reporter dye signal against the this compound signal, these variations can be minimized, leading to improved data precision and reliability.[3]
Quantitative Data Summary
Recommended this compound Concentrations for qPCR Instruments
The concentration of this compound required can be categorized as High ROX, Low ROX, or No ROX. The following table provides a consolidated list of common qPCR instruments and their recommended this compound levels. It is important to consult the instrument manufacturer's guidelines for the most up-to-date information.
| This compound Requirement | qPCR Instrument Models |
| High ROX | Applied Biosystems® 5700, 7000, 7300, 7700, 7900, 7900HT, 7900HT Fast, StepOne™, StepOnePlus™[6][9][10][11] |
| Low ROX | Applied Biosystems® 7500, 7500 Fast, ViiA™ 7, QuantStudio™ series; Agilent Mx3000P, Mx3005P, Mx4000[6][9][10][11] |
| No ROX | Bio-Rad® CFX96, CFX384, iQ™5, Opticon™; Roche LightCycler® series; Qiagen Rotor-Gene™ series; Eppendorf Mastercycler® ep realplex[6][9][11] |
Typical Final Concentrations of this compound
The terms "High ROX" and "Low ROX" correspond to specific final concentrations of the dye in the qPCR reaction. These concentrations can vary slightly between master mix manufacturers, but generally fall within the ranges specified below.
| ROX Level | Typical Final Concentration |
| High ROX | 500 nM[12][13] |
| Low ROX | 30 nM[12][13] |
Experimental Protocols
Protocol for Validating this compound Compatibility with a PCR Master Mix
This protocol outlines a general procedure to validate the compatibility and determine the optimal concentration of this compound when using a new or unverified PCR master mix.
Objective: To confirm that the addition of this compound to a specific PCR master mix does not inhibit the PCR reaction and provides a stable baseline for normalization.
Materials:
-
PCR Master Mix of interest
-
This compound stock solution (e.g., 25 µM)
-
Template DNA (a well-characterized sample with a known target)
-
Forward and reverse primers for the target gene
-
Nuclease-free water
-
qPCR instrument and compatible consumables
Procedure:
-
Prepare a dilution series of the template DNA: Create a 5- or 10-fold serial dilution of your template DNA. This will be used to assess the amplification efficiency.
-
Set up qPCR reactions: For each dilution point, prepare four sets of reactions:
-
Set A (No ROX): Master mix, primers, and template DNA.
-
Set B (Low ROX): Master mix, primers, template DNA, and a final concentration of Low ROX (e.g., 30 nM).
-
Set C (High ROX): Master mix, primers, template DNA, and a final concentration of High ROX (e.g., 500 nM).
-
Set D (No Template Control - NTC): Master mix, primers, and nuclease-free water for each ROX condition.
-
-
Perform the qPCR run: Use the standard cycling conditions recommended for your master mix and target. Ensure that the qPCR instrument is set to collect data for both the reporter dye and the ROX channel.
-
Analyze the data:
-
Examine the this compound signal: In the raw fluorescence data, the this compound signal should be stable and flat across all cycles for each well. Significant drifts or spikes may indicate a problem with the reaction setup or an incompatibility.[8]
-
Compare Ct values: For each template dilution, compare the Ct values obtained with and without this compound. The addition of this compound should not significantly alter the Ct values. A substantial increase in Ct values in the presence of this compound may suggest PCR inhibition.[14]
-
Assess amplification efficiency: Plot the Ct values against the log of the template concentration for each condition (No ROX, Low ROX, High ROX). Calculate the slope of the standard curve. The amplification efficiency should be between 90% and 110% for all conditions.
-
Check the NTCs: The no-template controls should not show any amplification.
-
Expected Results: A compatible master mix will show consistent Ct values, high amplification efficiency, and a stable this compound signal that does not interfere with the amplification of the target.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Principle of this compound Normalization in qPCR.
Caption: Workflow for this compound Compatibility Testing.
Troubleshooting
| Issue | Potential Cause | Recommendation |
| No this compound signal detected | Master mix was not added to the well; Incorrect channel settings on the instrument. | Verify pipetting and ensure the correct channel for ROX is selected in the instrument software.[4] |
| Increasing this compound signal | Evaporation of the reaction mix. | Ensure the plate is properly sealed.[8] |
| Spikes or dips in this compound signal | Bubbles in the well; Electrical surge. | Centrifuge the plate before the run to remove bubbles.[8] |
| High Ct values with this compound | This compound concentration is too high, leading to PCR inhibition. | Titrate the this compound concentration to find the optimal level that does not inhibit the reaction.[14] |
| Reporter dye signal is lower than this compound signal | Low probe concentration or inefficient probe cleavage. | Increase the probe concentration.[15] |
Conclusion
The use of this compound as a passive reference dye is a critical component for achieving accurate and reproducible qPCR results on many instrument platforms. Understanding the specific this compound requirements of your qPCR instrument and ensuring compatibility with your chosen master mix are essential steps in experimental design. When using a new or unverified master mix, it is highly recommended to perform a validation experiment as outlined in this application note to confirm compatibility and optimize this compound concentration. By following these guidelines, researchers can enhance the quality and reliability of their qPCR data.
References
- 1. bio-rad.com [bio-rad.com]
- 2. help.takarabio.com [help.takarabio.com]
- 3. ROX Passive Reference Dye | Thermo Fisher Scientific - DE [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. dxbidt.com [dxbidt.com]
- 7. Influence of ROX on the Ct value [genaxxon.com]
- 8. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 9. neb.com [neb.com]
- 10. abmgood.com [abmgood.com]
- 11. biotium.com [biotium.com]
- 12. agilent.com [agilent.com]
- 13. agilent.com [agilent.com]
- 14. illumina.com [illumina.com]
- 15. pcrbio.com [pcrbio.com]
Application Notes and Protocols for Labeling Antibodies with 6-ROX NHS Ester
Introduction
This document provides a detailed protocol for the covalent labeling of antibodies with 6-Carboxy-X-Rhodamine (6-ROX) N-hydroxysuccinimide (NHS) ester. NHS esters are widely used amine-reactive reagents that form stable amide bonds with primary amino groups, primarily the ε-amino groups of lysine residues on the antibody.[1] This process yields a fluorescently labeled antibody that can be used in a variety of immunoassays, including flow cytometry, immunofluorescence microscopy, and ELISAs. The protocol covers the preparation of reagents, the labeling reaction, purification of the conjugate, and calculation of the degree of labeling (DOL).
Core Principles
The conjugation reaction is dependent on the pH of the reaction buffer. To facilitate the reaction between the NHS ester and the primary amines on the antibody, a slightly basic pH of 8.0-8.5 is recommended.[] It is crucial to use a buffer that is free of primary amines, such as Tris, as these will compete with the antibody for reaction with the NHS ester.[3] The molar ratio of the this compound NHS ester to the antibody is a critical parameter that needs to be optimized for each specific antibody to achieve the desired degree of labeling.
Experimental Workflow
Figure 1. Workflow for labeling antibodies with this compound NHS ester.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Antibody Concentration | 2-3 mg/mL[4][5] | A minimum concentration of 2.0 mg/mL is recommended for optimal labeling. |
| Reaction Buffer | 50 mM Sodium Borate (pH 8.5) or 100 mM Sodium Carbonate/Bicarbonate (pH 8.0-8.75)[5] | Must be free of primary amines (e.g., Tris).[3] |
| This compound NHS Ester Stock Solution | 10 mg/mL in anhydrous DMSO or DMF[1][][6] | Prepare fresh as NHS esters are moisture sensitive.[3] |
| Molar Ratio of Dye:Antibody | 5:1 to 15:1[6] | This should be optimized for each antibody. Start with ratios of 10:1 to 40:1 for initial optimization.[7] |
| Reaction Time | 1 hour[1][6] | Can be extended up to 18 hours to potentially increase the degree of labeling. |
| Reaction Temperature | Room Temperature (18-25°C)[1][6] | |
| Quenching Reagent (Optional) | 50-100 mM Tris-HCl or Glycine (pH 7.4) | Incubate for 10-15 minutes at room temperature. |
| Storage of Labeled Antibody | 4°C for short-term (<1 month), -20°C or -80°C for long-term.[4][6] | Protect from light.[6] Add stabilizers like 0.1% BSA and 0.02-0.05% sodium azide for long-term storage.[4] |
Detailed Experimental Protocol
1. Materials and Reagents
-
Antibody to be labeled (free of BSA, glycine, or other amine-containing stabilizers)
-
This compound NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 100 mM sodium bicarbonate or 50 mM sodium borate, pH 8.3-8.5
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine
-
Purification column (e.g., desalting spin column or gel filtration column)
-
Phosphate-buffered saline (PBS)
2. Antibody Preparation
-
If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizing proteins (like BSA), it must be purified.[5] This can be achieved by dialysis against PBS or by using an antibody purification kit.
-
Adjust the antibody concentration to 2 mg/mL in the reaction buffer.[4][5]
3. Preparation of this compound NHS Ester Stock Solution
-
Allow the vial of this compound NHS ester to warm to room temperature before opening to prevent moisture condensation.[5]
-
Dissolve the this compound NHS ester in anhydrous DMSO or DMF to a final concentration of 10 mg/mL.[1][6] For example, add 100 µL of DMSO to 1 mg of the dye.[5][6] Vortex briefly to ensure complete dissolution. This stock solution should be used immediately.[3]
4. Antibody Labeling Reaction
-
Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess. A starting point of a 10:1 to 15:1 molar ratio of dye to antibody is recommended.[6]
-
Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing or stirring.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[1][6] Gentle mixing during incubation is recommended.
5. Quenching the Reaction (Optional)
-
To stop the labeling reaction, add a quenching buffer such as Tris-HCl or glycine to a final concentration of 50-100 mM.
-
Incubate for 10-15 minutes at room temperature. This step will quench any unreacted NHS ester.
6. Purification of the Labeled Antibody
-
Separate the labeled antibody from the unreacted dye using a desalting spin column, gel filtration, or dialysis.[6]
-
For spin columns, follow the manufacturer's instructions. Typically, this involves equilibrating the column with PBS, applying the reaction mixture, and centrifuging to collect the purified conjugate.[4][5]
-
If using gel filtration, apply the reaction mixture to the column and elute with PBS. Collect fractions and identify those containing the labeled antibody, which can be visually identified by its color.[1]
7. Determination of the Degree of Labeling (DOL)
-
The DOL is the average number of dye molecules conjugated to each antibody molecule.[8]
-
Dilute the purified labeled antibody in PBS to a concentration where the absorbance is within the linear range of the spectrophotometer (e.g., ~0.1 mg/mL).[8]
-
Measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength for this compound (typically around 575 nm).
-
Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the respective extinction coefficients. A correction factor is needed for the A280 reading to account for the dye's absorbance at this wavelength.
-
The DOL is then calculated as the molar concentration of the dye divided by the molar concentration of the antibody.
8. Storage of the Labeled Antibody
Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term storage, protected from light.[4][6] For long-term storage, consider adding a stabilizing protein like BSA (0.1%) and a preservative like sodium azide (0.02-0.05%).[4]
Troubleshooting
-
Low Degree of Labeling:
-
Increase the molar ratio of dye to antibody.
-
Ensure the antibody buffer is free of primary amines.
-
Verify the reactivity of the NHS ester; it is sensitive to moisture.
-
Increase the reaction time.
-
-
Antibody Precipitation:
-
This may occur with high degrees of labeling.[7] Reduce the molar ratio of dye to antibody.
-
Ensure the antibody concentration is not too high during the reaction.
-
-
High Background in Assays:
-
Ensure complete removal of unreacted dye during the purification step.
-
Optimize the concentration of the labeled antibody used in the assay through titration.[9]
-
References
- 1. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. bidmc.org [bidmc.org]
- 4. broadpharm.com [broadpharm.com]
- 5. furthlab.xyz [furthlab.xyz]
- 6. youdobio.com [youdobio.com]
- 7. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 8. biotium.com [biotium.com]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Incorporating 6-ROX in Multiplex qPCR Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multiplex quantitative polymerase chain reaction (qPCR) is a powerful technique that enables the simultaneous detection and quantification of multiple nucleic acid targets in a single reaction. This approach significantly increases throughput while saving time, cost, and precious sample material.[1][2] However, the complexity of multiplex reactions introduces potential for variability that can affect the accuracy and reproducibility of results.[3] The use of a passive reference dye, such as 6-ROX (6-Carboxy-X-rhodamine), is a critical component in many multiplex qPCR workflows to normalize for non-PCR related variations.[4][5]
This compound is an inert fluorescent dye included in the qPCR master mix that does not participate in the amplification reaction.[3] Its stable fluorescent signal throughout the PCR process provides a baseline to which the reporter dye signals can be normalized.[5] This normalization corrects for well-to-well variations caused by pipetting inaccuracies, differences in reaction volume due to evaporation, and fluctuations in instrument optics, thereby increasing data precision and reliability.[6][7][8]
Spectral Properties of this compound
This compound is a long-wavelength rhodamine dye characterized by its photostability and bright fluorescence.[9] Its distinct spectral properties make it an ideal passive reference dye, as it minimizes spectral overlap with commonly used reporter fluorophores in multiplex assays.[9]
| Property | Wavelength (nm) |
| Excitation Maximum (λex) | ~575 - 578 nm[9][10] |
| Emission Maximum (λem) | ~591 - 610 nm[11] |
Application Note: Designing Multiplex qPCR Assays with this compound
Principle of ROX Normalization
The fundamental principle behind using this compound is to provide a stable fluorescent signal against which the fluorescence of the reporter dyes can be normalized. The qPCR instrument's software measures the emission intensity of both the reporter dye and this compound at each cycle. The software then calculates the normalized reporter signal (Rn) by dividing the reporter's emission intensity by the ROX emission intensity.[4][5] This process effectively minimizes the impact of non-PCR related signal fluctuations, leading to more accurate and reproducible quantification.[6]
Key Considerations for Multiplex Assay Design
Successful multiplex qPCR requires careful planning and optimization.[10] When incorporating this compound, the following factors are crucial:
1. Instrument Compatibility: Different real-time PCR instruments have varying optical systems and require different concentrations of ROX for optimal performance. It is essential to use the correct ROX concentration for your specific instrument to avoid noisy or inaccurate data. qPCR instruments are generally categorized as requiring High ROX, Low ROX, or no ROX.
| ROX Requirement | Example Instruments |
| High ROX | ABI® 7000, 7300, 7700, 7900, StepOnePlus™[12][13] |
| Low ROX | ABI® 7500, ViiA™ 7, QuantStudio™ Series; Stratagene® Mx3000, Mx3005[12][13] |
| No ROX | Bio-Rad® CFX96, CFX384; Roche LightCycler® 480; Qiagen Rotor-Gene® Q[12][13] |
2. Reporter and Quencher Dye Selection: Careful selection of reporter dyes is critical to minimize spectral overlap and signal crosstalk in multiplex reactions.[10][14] Choose dyes with emission maxima that are well-separated from each other and from this compound. For example, dyes like FAM, which has a high fluorescent signal, are well-suited for detecting low-copy targets.[10][14]
The use of dark quenchers, such as Black Hole Quencher™ (BHQ™), is highly recommended over fluorescent quenchers like TAMRA. Dark quenchers do not fluoresce, thereby reducing background noise and improving the signal-to-noise ratio, which is particularly beneficial in multiplex assays where multiple fluorophores are present.[14]
| Reporter Dye | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher |
| FAM | 495 | 520 | BHQ™-1 |
| HEX | 538 | 555 | BHQ™-1 |
| Cy3 | 550 | 564 | BHQ™-2 |
| Texas Red-X | 598 | 617 | BHQ™-2 |
| Cy5 | 648 | 668 | BHQ™-3 |
3. Primer and Probe Design: For multiplexing, it is crucial that all primer pairs work optimally under the same thermal cycling conditions.[15] Primer and probe sequences should be designed to avoid dimer formation and other non-specific interactions.[16] To prevent the amplification of more abundant targets from inhibiting the amplification of less abundant ones, the concentration of primers for high-copy targets may need to be limited.[2]
Workflow for Multiplex qPCR Design
Caption: Workflow for designing and optimizing a multiplex qPCR assay incorporating this compound.
Protocol: Incorporating this compound in Multiplex qPCR
This protocol provides a general framework for setting up a multiplex qPCR reaction using this compound as a passive reference dye.
Materials
-
qPCR Master Mix (compatible with your instrument and ROX requirement)
-
Forward and reverse primers for each target
-
Fluorescently labeled probes for each target
-
This compound Passive Reference Dye (if not included in the master mix)
-
Nuclease-free water
-
Template DNA/cDNA
-
Real-time PCR instrument
-
Optical-grade PCR plates and seals
Experimental Protocol
1. Reagent Preparation:
-
Primer/Probe Mix: Prepare a working stock containing all primers and probes at their optimized final concentrations.
-
This compound Dilution: If using a separate ROX tube, dilute it according to the instrument's requirement (High or Low ROX). The final concentration is typically between 30-500 nM.[4][17] Always refer to the manufacturer's instructions for your specific qPCR master mix and instrument.
2. Reaction Setup: It is highly recommended to prepare a master mix for all reactions to minimize pipetting errors.[18]
| Component | Volume per reaction (µL) | Final Concentration |
| qPCR Master Mix (2x) | 10.0 | 1x |
| Primer/Probe Mix | Variable | 100-900 nM primers, 100-250 nM probes[16][18] |
| This compound Passive Reference Dye | Variable | Instrument-dependent[4] |
| Nuclease-free water | To 18.0 | - |
| Sub-total | 18.0 | |
| Template DNA/cDNA | 2.0 | 10 pg - 1 µg[18] |
| Total Volume | 20.0 |
3. Thermal Cycling: The following is a standard thermal cycling protocol. Optimal temperatures and times may vary depending on the polymerase and primer/probe sets used.
| Step | Temperature (°C) | Time | Cycles |
| Polymerase Activation | 95 | 2-3 min | 1 |
| Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 60 sec |
4. Data Analysis:
-
Set the baseline and threshold cycles according to your instrument's software guidelines.
-
Ensure that the software is set to use ROX for passive reference normalization.
-
Analyze the amplification plots and Cq values for each target.
Experimental Workflow
Caption: Step-by-step experimental workflow for multiplex qPCR with this compound.
Troubleshooting Guide
The use of this compound can also serve as a valuable troubleshooting tool. By examining the ROX signal in the multicomponent plot, it is possible to identify issues such as pipetting errors, evaporation, or the presence of air bubbles.[7][19]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Noisy or Spiky ROX Signal | - Air bubbles in wells[19] - Improper plate sealing leading to condensation[7][19] - Incorrect ROX concentration for the instrument[4] | - Centrifuge the plate before running to remove bubbles. - Ensure the plate is sealed properly and securely. - Verify and use the correct ROX concentration for your specific qPCR machine.[4] |
| Increasing ROX Signal | - Evaporation of reaction mix, leading to an effective increase in dye concentration.[20] - Potential contamination or probe degradation.[21] | - Use high-quality optical seals and apply firm pressure to seal the plate. - Check for fluorescent contaminants by running a water-only plate.[20] |
| Decreasing ROX Signal | - Photobleaching (less common with modern instruments). - Incompatibility with other reaction components. | - Minimize the exposure of reagents to light. - Consult the master mix manufacturer for known incompatibilities. |
| High Variation in Cq Values between Replicates | - Pipetting errors.[22] - Low target abundance leading to stochastic effects.[22] | - Use a master mix approach to minimize pipetting variability.[18] - Increase the amount of template DNA/cDNA if possible.[22] |
Application Example: Analysis of a Signaling Pathway
Multiplex qPCR is frequently employed to study gene expression changes in response to cellular signaling events. For instance, the MAPK/ERK pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Activation of this pathway leads to the transcriptional regulation of numerous downstream target genes. A multiplex qPCR assay could be designed to simultaneously quantify the expression of several of these target genes (e.g., FOS, EGR1, DUSP1) along with a housekeeping gene for normalization, providing a comprehensive snapshot of pathway activation.
Caption: Simplified MAPK/ERK signaling pathway leading to target gene expression.
References
- 1. youtube.com [youtube.com]
- 2. Multiplex qPCR Basics: How It Works and When to Use It [thermofisher.com]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. pcrbio.com [pcrbio.com]
- 5. illumina.com [illumina.com]
- 6. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 7. ROX Passive Reference Dye | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 9. chempep.com [chempep.com]
- 10. idtdna.com [idtdna.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. abmgood.com [abmgood.com]
- 13. biotium.com [biotium.com]
- 14. science.smith.edu [science.smith.edu]
- 15. Solis BioDyne | Life Science Reagents | Personal service [solisbiodyne.com]
- 16. quantabio.com [quantabio.com]
- 17. pcrbio.com [pcrbio.com]
- 18. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. go.idtdna.com [go.idtdna.com]
- 21. researchgate.net [researchgate.net]
- 22. pcrbio.com [pcrbio.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 6-ROX Signal Drop
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address issues related to 6-ROX signal drop during their qPCR experiments.
Troubleshooting Guide
A sudden or gradual drop in the this compound passive reference dye signal can compromise the accuracy of your qPCR results. This guide provides a systematic approach to identifying and resolving the root cause of the signal drop.
Initial Assessment
Before proceeding with in-depth troubleshooting, it is crucial to analyze the nature of the signal drop in the multicomponent plot of your qPCR software. A stable and consistent ROX signal is expected throughout the run.[1][2][3] Any deviation from this baseline warrants investigation.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a this compound signal drop.
Caption: Troubleshooting workflow for this compound signal drop.
Summary of Common Issues and Solutions
The following table summarizes the most common causes of this compound signal drop and provides actionable solutions.
| Issue | Description | Potential Cause(s) | Recommended Solution(s) |
| Sudden Signal Drop | An abrupt, momentary decrease in ROX fluorescence in one or more wells. | Bubbles in the reaction wells can interfere with the optical path.[4][5][6] | Centrifuge the plate before starting the run to remove bubbles. Visually inspect wells for any remaining bubbles. |
| Gradual Signal Decrease | A steady decline in the ROX signal throughout the PCR run. | Evaporation of the reaction mixture, leading to an increased concentration of all components, including ROX.[5] | Ensure the plate is properly sealed with a high-quality film or caps. Check for "edge effects" which may indicate uneven heating. |
| Irregular Fluctuations | Random spikes or dips in the ROX signal. | Condensation on the plate seal can scatter the light path.[3][5] | Ensure the thermal cycler's heated lid is functioning correctly and providing uniform pressure and temperature across the plate. |
| Consistently Low or High Signal | The initial ROX signal is significantly lower or higher than expected across all wells. | The concentration of ROX in the master mix is not optimal for the specific qPCR instrument being used.[1][2] | Verify the ROX concentration requirements for your instrument. Use a master mix with the appropriate ROX level (e.g., low ROX, high ROX) or add the correct amount of a separate ROX solution. |
| Signal Drop in High-Signal Wells | The ROX signal appears to decrease specifically in wells with very strong reporter dye (e.g., FAM) amplification. | This can be an artifact of the software's data normalization process. As the reporter signal becomes very high, the relative contribution of the ROX signal may appear to decrease in the normalized plot (Rn).[7] | Examine the raw fluorescence data for the ROX channel to confirm if the signal is truly decreasing or if it is a normalization artifact. |
| General Signal Instability | The ROX signal is noisy or shows a general decline across the entire plate. | This compound can be less stable compared to other rhodamine dyes.[8] Improper storage or handling of the ROX dye or master mix can lead to degradation. | Use fresh, properly stored reagents. If instability persists, consider using a more stable passive reference dye if your instrument supports it.[8] |
Frequently Asked Questions (FAQs)
Q1: Why is a stable this compound signal important in qPCR?
A stable this compound signal is crucial because it serves as a passive internal reference to normalize for non-PCR related variations in fluorescence.[4][9] These variations can be caused by pipetting inaccuracies, well-to-well differences in optical paths, or changes in reaction volume due to evaporation or condensation.[2][5][6] By normalizing the reporter dye signal to the ROX signal, you can achieve more precise and reproducible quantification.[3]
Q2: Can the concentration of this compound affect my qPCR results?
Yes, the concentration of this compound is critical and instrument-dependent.[1][2] Using a concentration that is too low can result in a noisy signal and inadequate normalization. Conversely, a concentration that is too high can inhibit the PCR reaction and quench the reporter dye signal, leading to inaccurate Cq values.[1][10] Always use the ROX concentration recommended by your qPCR instrument manufacturer.
Q3: My ROX signal is decreasing, but my amplification curves look fine. Should I be concerned?
Even if your amplification curves appear normal, a decreasing ROX signal indicates an underlying issue that could be affecting the accuracy of your results. The normalization to a fluctuating reference can introduce errors in the calculated Cq values. It is recommended to investigate the cause of the ROX signal drop using the troubleshooting guide above to ensure the integrity of your data.
Q4: How can I check if the this compound signal drop is a data analysis artifact?
Most qPCR software allows you to view the raw fluorescence data for each channel. To check for a data analysis artifact, follow these steps:
-
Open the multicomponent plot or raw data view for the well(s) .
-
Select only the ROX channel to view its fluorescence over the course of the run.
-
If the raw ROX signal is stable and flat, but the normalized reporter (Rn) plot shows a dip that coincides with a strong increase in the reporter dye signal, the drop is likely a normalization artifact.
Q5: Are there alternatives to this compound?
Yes, there are other passive reference dyes available, and some qPCR instruments do not require a passive reference dye at all due to their optical design.[11] Some alternative dyes may offer improved stability compared to this compound.[8] If you consistently experience issues with this compound, consult your qPCR instrument and reagent manufacturer to explore compatible alternatives.
Experimental Protocols: Best Practices for qPCR Setup to Minimize this compound Issues
Following a meticulous experimental setup protocol can prevent many of the common causes of this compound signal fluctuation.
Reagent Preparation
-
Thawing and Mixing: Thaw all components of the qPCR reaction (master mix, primers, probes, template) on ice. Once thawed, gently vortex and briefly centrifuge each component to ensure homogeneity and collect the contents at the bottom of the tube.
-
Master Mix Preparation: Prepare a master mix for all reactions to minimize pipetting variability.[12] The master mix should contain the qPCR master mix (with the appropriate ROX concentration), primers, probes, and nuclease-free water.
Reaction Plate Setup
-
Pipetting: Aliquot the master mix into the wells of your qPCR plate. Subsequently, add your template DNA or cDNA to each well. Pipette carefully to avoid introducing bubbles.
-
Sealing the Plate: Use a high-quality, optically clear adhesive film or caps to seal the plate. Ensure a complete and uniform seal around each well to prevent evaporation.
-
Centrifugation: After sealing, centrifuge the plate briefly (e.g., 1-2 minutes at 1000 x g) to collect all liquid at the bottom of the wells and to remove any bubbles.
-
Visual Inspection: Before placing the plate in the thermal cycler, visually inspect each well to ensure there are no bubbles and that the reaction volumes are consistent.
qPCR Instrument Setup
-
Instrument Settings: Ensure that the correct passive reference dye (this compound) is selected in the experimental setup file on your qPCR software.
-
Heated Lid: Confirm that the heated lid of the thermal cycler is set to the correct temperature and is applying even pressure across the plate to prevent condensation.
By adhering to these best practices, you can significantly reduce the likelihood of encountering this compound signal drop and other technical issues, leading to more reliable and reproducible qPCR data.
References
- 1. pcrbio.com [pcrbio.com]
- 2. Influence of ROX on the Ct value [genaxxon.com]
- 3. ROXパッシブレファレンス色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. illumina.com [illumina.com]
- 5. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound is predominately used as a reference dye for performing PCR detections, however, this compound is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]
- 9. bio-rad.com [bio-rad.com]
- 10. go.idtdna.com [go.idtdna.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
Technical Support Center: Optimizing 6-ROX Concentration for Bio-Rad and Other qPCR Cyclers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of 6-carboxy-X-rhodamine (6-ROX) as a passive reference dye in quantitative real-time PCR (qPCR) experiments, with a specific focus on compatibility with Bio-Rad cyclers.
Frequently Asked Questions (FAQs)
Q1: Do I need to add this compound to my qPCR reactions when using a Bio-Rad cycler?
No, Bio-Rad real-time PCR detection systems such as the CFX96, CFX384, iCycler iQ, and MyiQ do not require ROX for internal normalization.[1][2][3] These systems utilize alternative methods, like an optical shuttle, which creates an identical light path for each well, or well factors collected at the start of a run to normalize for fluorescence variations.[4][5]
Q2: Why do some qPCR instruments require this compound?
Certain qPCR platforms, particularly ROX-dependent systems, use this compound as a passive reference dye to normalize for non-PCR related variations in fluorescence.[6][7] These variations can arise from differences in the optical path between wells, minor pipetting inaccuracies, or the presence of bubbles.[6][8][9] The instrument's software uses the stable ROX signal to correct the reporter dye signal, ensuring that the observed fluorescence changes are due to amplification.[4]
Q3: What are "High ROX" and "Low ROX" instruments?
The distinction between "High ROX" and "Low ROX" instruments is based on their optical systems, specifically the light source used for excitation.[10]
-
Low ROX instruments typically have an excitation source that is optimal for ROX (around 575 nm), resulting in a strong ROX signal even at low concentrations.
-
High ROX instruments often use an excitation source that is sub-optimal for ROX (e.g., ~488 nm), leading to a weaker signal. To compensate, a higher concentration of ROX is required.[10]
Using an incorrect ROX concentration can lead to noisy data and inaccurate quantification.[7][11]
Q4: Can I use a qPCR master mix containing this compound on a Bio-Rad cycler?
Yes, you can use master mixes containing this compound on Bio-Rad cyclers. Bio-Rad's universal real-time PCR supermixes are designed to perform equally well in both ROX-dependent and ROX-independent instruments.[6][9] When using a master mix with ROX on a Bio-Rad system, you should ensure that the passive reference option in the software is turned off for that specific fluorophore channel.
Q5: What is a "universal" qPCR supermix?
A universal qPCR supermix, like Bio-Rad's iTaq™ Universal SYBR® Green Supermix, is formulated to be compatible with a wide range of real-time PCR instruments, including those that are ROX-independent and those that are ROX-dependent.[12] These mixes typically contain a blend of passive reference dyes, including ROX and fluorescein, to accommodate the requirements of different platforms.[12]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Noisy or erratic amplification curves in a ROX-dependent cycler. | Incorrect this compound concentration (too high or too low). | Verify the ROX requirement for your specific instrument (see tables below). Prepare a fresh master mix with the correct ROX concentration.[7][11] |
| Bubbles in reaction wells. | Centrifuge the plate before loading it into the cycler to remove bubbles. The ROX signal in the multicomponent plot can help identify wells with bubbles, which often show spurious signal jumps.[8] | |
| Inconsistent Cq values across replicate wells. | Pipetting errors leading to volume variations. | While ROX can compensate for minor volume changes, significant pipetting inaccuracies can still affect results.[6][9] Ensure accurate and consistent pipetting. Prepare a master mix to minimize well-to-well variation. |
| No ROX signal detected in a ROX-dependent cycler. | Master mix was not added to the well, or the well is empty. | The absence of a ROX signal can be a quality control indicator that a well was missed during setup.[8] |
| Incorrect plate setup in the instrument software. | Ensure that the software is set to collect data from the ROX channel and that the correct passive reference dye is selected. | |
| Decreased FAM signal intensity. | ROX concentration is too high. | High levels of ROX can decrease the FAM signal after background subtraction.[11] Use the recommended ROX concentration for your instrument. |
Data Presentation: this compound Concentration Requirements for Various qPCR Cyclers
The following tables summarize the recommended this compound concentrations for a variety of common qPCR instruments.
Table 1: Bio-Rad and Other ROX-Independent Cyclers
| Manufacturer | Instrument Model(s) | Required this compound Concentration |
| Bio-Rad | iCycler iQ™, MyiQ™, iQ™5, CFX96™, CFX384™ | None Required[1][2] |
| Qiagen | Rotor-Gene® Q, 3000, 6000 | None Required[1][2] |
| Roche | LightCycler® 480, 2.0, 96 | None Required[1] |
| Eppendorf | Mastercycler® ep realplex | None Required[1] |
| Cepheid | Smart Cycler® | None Required[2] |
Table 2: ROX-Dependent Cyclers
| Manufacturer | Instrument Model(s) | Required this compound Concentration | Final Concentration Range |
| Applied Biosystems (Thermo Fisher) | 7500, 7500 Fast, ViiA™ 7, QuantStudio™ Systems | Low ROX | 30 nM - 50 nM[1][13] |
| Applied Biosystems (Thermo Fisher) | 5700, 7000, 7300, 7700, 7900, 7900HT, StepOne®, StepOnePlus® | High ROX | 400 nM - 500 nM[1][13] |
| Stratagene (Agilent) | Mx3000P™, Mx3005P™, Mx4000™ | Low ROX | 30 nM - 50 nM[1] |
Note: Always consult the manufacturer's instructions for your specific qPCR instrument and master mix for the most accurate recommendations.
Experimental Protocols
Protocol 1: Preparation of a qPCR Master Mix with this compound
This protocol describes how to prepare a master mix for a ROX-dependent cycler using a commercial 50x ROX stock solution.
-
Thaw Components: Thaw the 2x qPCR supermix, primers, DNA template, and 50x ROX solution. Mix each component thoroughly by vortexing, then centrifuge briefly to collect the contents at the bottom of the tube. Place all components on ice.
-
Calculate Volumes: Determine the total number of reactions, including no-template controls and standards. It is advisable to prepare enough master mix for a few extra reactions to account for pipetting variations.
-
Prepare Master Mix: In a sterile microcentrifuge tube on ice, combine the following components in the order listed for a single 20 µl reaction. Scale the volumes accordingly for the total number of reactions.
| Component | Volume for 20 µl Reaction | Final Concentration |
| 2x qPCR Supermix | 10 µl | 1x |
| Forward Primer (10 µM) | 0.8 µl | 400 nM |
| Reverse Primer (10 µM) | 0.8 µl | 400 nM |
| 50x ROX Passive Reference Dye | 0.4 µl | 1x |
| Nuclease-free water | Variable | - |
| Subtotal (Master Mix) | Variable | - |
| DNA Template | Variable | As required |
| Total Volume | 20 µl | - |
-
Mix and Aliquot: Vortex the master mix gently and centrifuge briefly. Aliquot the appropriate volume of the master mix into each PCR tube or well of a plate.
-
Add Template: Add the DNA template to the respective tubes or wells.
-
Seal and Centrifuge: Seal the tubes or plate and centrifuge briefly to collect the contents and remove any air bubbles.
-
Run qPCR: Place the reactions in the thermal cycler and begin the run.
Visualizations
Decision Workflow for this compound Usage
The following diagram illustrates the decision-making process for determining whether to use this compound in a qPCR experiment.
Caption: Decision tree for selecting the appropriate this compound concentration based on the qPCR instrument.
Troubleshooting Workflow for Noisy qPCR Data
This diagram provides a logical workflow for troubleshooting noisy amplification data in a ROX-dependent qPCR system.
References
- 1. genaxxon.com [genaxxon.com]
- 2. biotium.com [biotium.com]
- 3. qPCR Amplification | Bio-Rad [bio-rad.com]
- 4. bio-rad.com [bio-rad.com]
- 5. bio-rad.com [bio-rad.com]
- 6. bio-rad.com [bio-rad.com]
- 7. pcrbio.com [pcrbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. bio-rad.com [bio-rad.com]
- 10. bioradiations.com [bioradiations.com]
- 11. go.idtdna.com [go.idtdna.com]
- 12. bio-rad.com [bio-rad.com]
- 13. agilent.com [agilent.com]
Technical Support Center: 6-ROX Fluorescence Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments utilizing 6-ROX (6-Carboxy-X-rhodamine) fluorescence. The primary focus is on the impact of air bubbles on fluorescence signals, a prevalent issue in microplate-based assays such as quantitative PCR (qPCR), where this compound is widely used as a passive reference dye.
Troubleshooting Guides
Issue: High Variability or Spurious Signals in this compound Fluorescence Readings
High variability, including sudden spikes or dips in the this compound fluorescence signal, is a common problem that can compromise the accuracy and reproducibility of your experimental data.[1] This guide provides a systematic approach to troubleshooting and resolving these issues.
Step 1: Visual Inspection of Wells
Carefully inspect the wells of your microplate for the presence of air bubbles. Bubbles can cause significant light scatter, leading to erroneous fluorescence readings.[1][2] They can manifest as unusually high or low signal intensities.
Step 2: Centrifugation
If bubbles are observed, or as a preventative measure after liquid handling, centrifuge the microplate. This is a highly effective method for removing bubbles.
-
Protocol: Spin the plate at a low speed (e.g., 700-1000 x g) for 1-2 minutes. Ensure your plate is properly sealed to prevent spillage.
Step 3: Review Pipetting Technique
Improper pipetting is a major cause of bubble formation. Review your technique to minimize bubble introduction.
-
Best Practices:
-
When dispensing, place the pipette tip against the side of the well, just below the liquid surface.
-
Dispense the liquid slowly and steadily.
-
Avoid depressing the plunger to the second stop (blow-out) if it's not necessary for your pipette type and the liquid being dispensed.
-
Step 4: Check for Well-to-Well Contamination or Volume Discrepancies
Inconsistent volumes or cross-contamination can also lead to signal variability. Ensure accurate and consistent pipetting across all wells.
Step 5: Analyze the Role of this compound as a Passive Reference (for qPCR)
In qPCR, this compound is used to normalize for non-PCR related fluorescence fluctuations.[3][4] If you observe a spike or dip in the reporter dye signal that is mirrored in the this compound signal, it is likely due to a physical artifact like a bubble.[3] The normalization process (calculating the Rn value by dividing the reporter dye's emission intensity by that of ROX) should correct for this.[3][4] If the this compound signal is erratic and the normalized data still shows high variability, the issue may be more severe and require re-running the experiment after addressing the source of the bubbles.
Logical Troubleshooting Workflow for Aberrant this compound Signals
Caption: A flowchart outlining the steps to troubleshoot inconsistent this compound fluorescence signals.
Frequently Asked Questions (FAQs)
Q1: How do air bubbles affect this compound fluorescence readings?
A1: Air bubbles in a microplate well can significantly interfere with fluorescence measurements by scattering both the excitation and emission light.[2] This scattering can lead to a reduction in the light that reaches the detector, causing artificially low fluorescence readings, or it can redirect stray light into the detector, causing spikes in the signal.[1] In qPCR, this can result in an abnormal jump in the fluorescent signal when bubbles expand and burst during thermal cycling.[1]
Q2: My qPCR data shows sudden spikes in both the reporter dye and this compound channels. What is the likely cause?
A2: Simultaneous spikes in both the reporter and the passive reference dye (this compound) channels strongly indicate a non-PCR-related event, such as an air bubble bursting, condensation, or an electrical surge.[5] The use of this compound as a passive reference allows for the normalization of these artifacts, and in many cases, the data can still be accurately interpreted.[3]
Q3: What is the primary application of this compound in fluorescence assays?
A3: The predominant use of this compound is as a passive reference dye in quantitative real-time PCR (qPCR).[3] It is added to the master mix to provide a constant fluorescent signal against which the reporter dye signal can be normalized. This normalization corrects for well-to-well variations in fluorescence that can arise from pipetting inaccuracies, differences in optical path length, and other artifacts like bubbles.[3][4]
Q4: Can I use this compound in other fluorescence assays like FRET or fluorescence polarization?
A4: While theoretically possible to use this compound as a fluorophore in other assays, its primary and most well-documented application is as a passive reference in qPCR. Its photophysical properties are optimized for this purpose, and its use in other fluorescence techniques is not common.
Q5: What are the best practices to prevent bubble formation in my microplate assays?
A5: Preventing bubble formation is key to obtaining high-quality data. Here are some best practices:
-
Proper Pipetting Technique: Dispense liquids slowly and against the side of the well. Avoid introducing air when pipetting.
-
Reagent Temperature: Allow reagents to come to room temperature before use, as cold liquids can outgas as they warm up, forming bubbles.
-
Degassing Liquids: For sensitive applications, degassing your buffers and reagents can be beneficial.
-
Careful Mixing: If mixing is required in the well, do so gently to avoid introducing air.
Experimental Protocols
Protocol for Preparation of a Bubble-Free Microplate for Fluorescence Assays
This protocol provides a step-by-step guide to preparing a microplate for fluorescence assays, with a focus on preventing and removing air bubbles.
Materials:
-
Microplate (e.g., 96-well or 384-well, appropriate for fluorescence)
-
Reagents and samples
-
Calibrated single and/or multichannel pipettes
-
Pipette tips
-
Plate sealer (optional, but recommended for qPCR)
-
Microplate centrifuge with appropriate adaptors
Procedure:
-
Reagent Preparation:
-
Ensure all reagents are completely thawed and have equilibrated to room temperature.
-
Gently vortex and briefly centrifuge all reagents before use to ensure homogeneity and bring down any droplets from the cap.
-
-
Pipetting:
-
When adding reagents and samples to the wells, use a calibrated pipette.
-
Position the pipette tip against the inner wall of the well.
-
Dispense the liquid slowly and smoothly. Avoid rapid dispensing, which can introduce bubbles.
-
For viscous liquids, consider using reverse pipetting to improve accuracy and reduce bubble formation.
-
-
Visual Inspection:
-
After all components have been added to the wells, carefully inspect the plate against a light source to check for any visible bubbles.
-
-
Bubble Removal:
-
If bubbles are present, gently tap the side of the plate on the lab bench a few times to dislodge them.
-
For persistent bubbles, the most effective method is centrifugation.
-
Seal the plate securely with an appropriate plate seal.
-
Place the plate in a microplate centrifuge.
-
Centrifuge the plate at 700-1000 x g for 1-2 minutes. The g-force will force the liquid to the bottom of the wells and bubbles to the top, where they will typically dissipate.
-
-
Final Inspection:
-
After centrifugation, carefully remove the plate and perform a final visual inspection to ensure all bubbles have been removed.
-
The plate is now ready for the fluorescence assay.
-
Quantitative Data
The presence of bubbles introduces significant variability in fluorescence readings. While the exact quantitative impact depends on the bubble's size, location in the light path, and the instrument's optical configuration, the following table provides an illustrative example of the types of signal fluctuations that can be observed in a this compound channel in a qPCR experiment.
| Condition | This compound Fluorescence (Arbitrary Units) | Observation |
| No Bubbles (Control) | 5000 ± 150 | Stable baseline signal with low well-to-well variability. |
| Small Bubble Present | 4200 | A noticeable decrease in signal due to light scattering away from the detector. |
| Large Bubble Present | 2500 | A significant drop in fluorescence intensity. |
| Bubble Bursting (Spike) | 8500 | A transient, sharp increase in signal as the bubble moves or bursts, momentarily altering the light path. |
Note: These values are for illustrative purposes to demonstrate the potential magnitude and direction of signal changes caused by bubbles. Actual results will vary depending on the specific experimental conditions. The key takeaway is that bubbles introduce a significant and unpredictable source of error.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The Impact of Bubbles on Measurement of Drug Release from Echogenic Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. illumina.com [illumina.com]
- 5. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
Technical Support Center: 6-ROX Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 6-ROX (6-Carboxy-X-rhodamine) during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of this compound. Both the solid form and stock solutions should be stored protected from light in a frozen state. Storing this compound in the dark at -20°C or below is highly recommended.[1][2][3] For long-term storage of stock solutions, -80°C is preferable.
Q2: How long can I store this compound stock solutions?
A2: The recommended storage duration for this compound stock solutions depends on the temperature. At -80°C, stock solutions are stable for up to 6 months.[1] If stored at -20°C, the stability is reduced to approximately one month.[1] Always protect stock solutions from light.
Q3: What are the main factors that cause this compound degradation?
A3: The primary factors contributing to this compound degradation are exposure to light (photodegradation), elevated temperatures, suboptimal pH, and the presence of oxidizing agents. Like other rhodamine dyes, this compound is susceptible to photochemical destruction upon exposure to light, which can lead to a loss of fluorescence. The stability of rhodamine dyes can also be influenced by the pH of the solution.
Q4: Can I do anything to improve the stability of this compound in my experiments?
A4: Yes. To enhance stability, minimize the exposure of this compound solutions to ambient light by using amber tubes and keeping them covered. Prepare fresh dilutions from a concentrated stock solution for each experiment. If your experimental conditions permit, the use of antifade reagents or antioxidants can help mitigate photobleaching.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to this compound degradation.
| Problem | Possible Cause | Recommended Solution |
| Weak or no fluorescent signal | This compound has degraded due to improper storage (exposure to light, elevated temperature). | 1. Verify storage conditions. Ensure the dye was stored at or below -20°C and protected from light. 2. Prepare a fresh stock solution from a new vial of this compound. 3. Check the concentration of your working solution. |
| Inconsistent signal between replicates | Partial degradation of this compound in some of the samples due to differential light exposure or temperature variations. | 1. Ensure all samples are handled consistently and protected from light as much as possible. 2. Prepare a master mix containing this compound to ensure equal distribution across all replicates. |
| Gradual loss of signal during imaging | Photobleaching of this compound due to prolonged exposure to excitation light. | 1. Reduce the intensity and/or duration of the excitation light. 2. Use an antifade mounting medium if compatible with your experimental setup. 3. Acquire images efficiently to minimize light exposure. |
| Unexpected peaks in HPLC analysis | Degradation of this compound into one or more breakdown products. | 1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. Review the storage and handling of the sample that showed degradation. 3. Use mass spectrometry to identify the degradation products. |
Experimental Protocols
Protocol 1: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
This compound sample
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA or FA in Water
-
Mobile Phase B: 0.1% TFA or FA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Detection Wavelength: 578 nm (absorbance maximum of this compound)
-
Column Temperature: 30°C
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B (linear gradient)
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the prepared this compound sample.
-
Integrate the peak area of the main this compound peak and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Monitoring this compound Degradation using Fluorescence Spectroscopy
This protocol describes how to monitor the degradation of this compound by measuring changes in its fluorescence emission.
Instrumentation:
-
Fluorometer or fluorescence plate reader
Reagents:
-
This compound stock solution
-
Appropriate buffer for your experimental conditions (e.g., PBS pH 7.4)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in the desired buffer at a concentration that gives a strong but not saturating fluorescence signal (e.g., in the nanomolar to low micromolar range).
-
-
Fluorescence Measurement:
-
Set the excitation wavelength to ~575 nm and the emission wavelength to ~600 nm.
-
Record the initial fluorescence intensity of the this compound solution.
-
-
Degradation Induction (Example: Photodegradation):
-
Expose the this compound solution to a controlled light source (e.g., the fluorometer's excitation lamp for a defined period or ambient lab light).
-
At regular time intervals, record the fluorescence emission spectrum or the intensity at the emission maximum.
-
-
Analysis:
-
Plot the fluorescence intensity as a function of time.
-
A decrease in fluorescence intensity over time indicates degradation of the this compound molecule.
-
Visualizations
Caption: Factors leading to this compound degradation.
Caption: Troubleshooting workflow for this compound signal issues.
References
Technical Support Center: Interpreting Abnormal 6-ROX Amplification Plots in qPCR
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret abnormal 6-Carboxy-X-rhodamine (6-ROX) amplification plots encountered during quantitative real-time PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in a qPCR assay?
A1: this compound is a passive reference dye used in qPCR to normalize for non-PCR related variations in fluorescence signal.[1][2][3] It provides a stable fluorescent signal throughout the reaction, which is used to correct for well-to-well differences in optical path length, pipetting inaccuracies, and fluorescence fluctuations caused by bubbles or condensation.[1][3][4] Normalization is achieved by dividing the reporter dye's fluorescence by the ROX fluorescence at each cycle.[2][5]
Q2: Why is my this compound signal not flat?
A2: An ideal this compound signal should remain flat throughout the qPCR run.[4] Deviations from a flat line indicate underlying issues with the experimental setup. Common causes for an abnormal ROX plot include incorrect ROX concentration in the master mix, bubbles in the reaction wells, evaporation of the reaction mixture, or improper instrument settings.[2][4][6]
Q3: Can the concentration of this compound affect my qPCR data?
A3: Yes, the concentration of this compound is critical and must be compatible with the qPCR instrument being used.[2][5] Different instruments have different optical systems and may require high or low ROX concentrations.[7] Using a ROX concentration that is too high or too low for your instrument can lead to a noisy signal and adversely affect the accuracy of your results.[2][8]
Q4: What should I do if I select the wrong ROX setting on my instrument?
A4: If you have already completed the run with an incorrect ROX setting, it is often possible to re-analyze the data. In the analysis software, you can typically change the passive reference setting to "none" and re-calculate the amplification plots.[7] This may help to recover usable data from the experiment.
Troubleshooting Abnormal this compound Amplification Plots
This guide will help you identify the cause of abnormal this compound plots and provide actionable solutions.
Scenario 1: No ROX Signal Detected
A complete absence of the ROX signal is a critical error that invalidates the run for ROX-dependent instruments.
| Observation | Potential Causes | Recommended Actions |
| No ROX fluorescence in any well. | - Master mix without ROX was used. - Incorrect channel selection on the qPCR instrument. - Master mix was not added to the wells. | - Verify that the master mix contains ROX. - Ensure the correct optical channel for ROX detection is enabled in the instrument software. - Carefully check your pipetting protocol to ensure all components are added to each well.[1] |
Scenario 2: Declining ROX Signal
A downward trend in the ROX signal can affect the baseline calculation and the overall shape of the amplification curve.
| Observation | Potential Causes | Recommended Actions |
| Gradual, consistent decrease in ROX fluorescence across all cycles. | - Potential interaction between ROX and other reaction components. - Photobleaching of the ROX dye. | - One explanation suggests that as the reporter dye (e.g., FAM) signal increases, it can interfere with the ROX signal, causing it to appear to decrease. If the amplification curves for your target genes look normal, this may not be a cause for concern.[9] - If the decline is severe, consider trying a different master mix. |
Scenario 3: Increasing ROX Signal
An upward-drifting ROX signal can artificially lower the normalized reporter signal (Rn), potentially leading to higher Cq values.
| Observation | Potential Causes | Recommended Actions |
| Gradual, consistent increase in ROX fluorescence across all cycles. | - Evaporation of the reaction mixture from the wells.[4][10] | - Ensure that PCR plates or tubes are properly sealed. - Use a reliable plate sealer and ensure it is applied firmly and evenly. - Check that the heated lid on the thermal cycler is functioning correctly and set to the appropriate temperature. |
Scenario 4: Erratic or Spiking ROX Signal
Sudden spikes or dips in the ROX signal are indicative of physical interference in the light path.
| Observation | Potential Causes | Recommended Actions |
| Sudden, sharp spikes or drops in the ROX fluorescence in one or more wells. | - Air bubbles in the reaction wells.[1][3][4] - Condensation on the plate seal or in the well. - Debris or dust on the plate or in the instrument's optical path. | - Centrifuge the plate after adding all reagents and before placing it in the thermal cycler to remove bubbles. - Ensure the plate is clean and free of any particulates. - If the issue persists, consult your instrument's user manual for cleaning and maintenance procedures. |
Experimental Protocols
Protocol for Preparing a qPCR Plate to Minimize ROX Abnormalities
-
Reagent Preparation: Thaw all reagents (master mix, primers, probes, and template) on ice. Once thawed, gently vortex and briefly centrifuge each tube to collect the contents at the bottom.
-
Master Mix Assembly: In a sterile, nuclease-free tube, prepare a master mix containing the appropriate qPCR mix (with the correct ROX concentration for your instrument), forward and reverse primers, probe (for TaqMan assays), and nuclease-free water. Prepare enough master mix for all your samples, plus a 10% overage to account for pipetting losses.
-
Template Addition: Aliquot the master mix into your PCR plate wells. Add the appropriate volume of your template DNA or cDNA to each well. Include no-template controls (NTCs) by adding nuclease-free water instead of a template.
-
Sealing the Plate: Securely seal the PCR plate with an optically clear adhesive film or strip caps. Ensure a complete seal around each well to prevent evaporation.
-
Centrifugation: Centrifuge the plate briefly (e.g., 1000 x g for 1 minute) to collect the entire reaction volume at the bottom of the wells and to eliminate any air bubbles.
-
Thermal Cycling: Place the plate in the qPCR instrument and begin the run using the appropriate thermal cycling protocol. Ensure that the correct passive reference dye (ROX) is selected in the instrument software.
Visual Troubleshooting Guides
Below are diagrams to help visualize the troubleshooting process for abnormal this compound amplification plots.
Caption: Troubleshooting workflow for abnormal this compound amplification plots.
Caption: Recommended qPCR workflow to ensure optimal this compound signal.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. pcrbio.com [pcrbio.com]
- 3. illumina.com [illumina.com]
- 4. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 5. Influence of ROX on the Ct value [genaxxon.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. go.idtdna.com [go.idtdna.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: 6-ROX Normalization
This guide provides troubleshooting assistance and frequently asked questions regarding the impact of reaction volume evaporation on 6-ROX normalization in qPCR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound dye in a qPCR reaction?
A1: 6-Carboxy-X-rhodamine (this compound) is a passive reference dye used in quantitative real-time PCR (qPCR) to normalize for non-PCR-related variations in fluorescence.[1][2][3] Because its fluorescence level is not affected by the amplification process, it provides a stable baseline to which the reporter dye signal (like SYBR Green or FAM™) can be compared.[1][2][4] This normalization, calculated as the ratio of the reporter dye's fluorescence to the ROX dye's fluorescence (Rn), corrects for well-to-well inconsistencies such as pipetting inaccuracies, variations in instrument optics, or differences in condensation.[1][2][5][6]
Q2: How does evaporation from the wells affect my qPCR data and this compound normalization?
A2: Evaporation reduces the reaction volume in a well, which in turn increases the concentration of all solutes, including the this compound dye.[1] This leads to an artificially high ROX fluorescence signal.[1][4] Since the normalization calculation (Rn = Reporter Signal / ROX Signal) divides by the ROX signal, an inflated ROX value will decrease the calculated normalized reporter signal (Rn).[5][6] This artificially suppressed Rn value takes more cycles to cross the quantification threshold, resulting in inaccurate and delayed Cq values.
Q3: How can I identify if evaporation is affecting my this compound signal?
A3: You can diagnose evaporation-related issues by examining the raw data in your instrument's multicomponent plot.[1] A stable, properly sealed reaction should show a flat, constant ROX signal throughout the entire run.[4] If evaporation has occurred, you will observe a characteristic steady increase in the ROX fluorescence signal as the cycles progress.[1][4]
Q4: Besides evaporation, what other issues can be identified using the ROX signal?
A4: The ROX signal is a valuable troubleshooting tool.[1]
-
Momentary spikes or drops in the ROX signal can indicate the presence of air bubbles that burst or move during cycling, or potential instrument issues like electrical surges.[1][4]
-
Large discrepancies in the signal between wells could suggest significant pipetting errors, such as a double-volume addition.[1]
-
A complete lack of ROX signal may indicate that the master mix was not added to the well.[1]
Troubleshooting Guide
If you suspect evaporation is compromising your data, follow this troubleshooting workflow.
Diagram: Troubleshooting Evaporation in qPCR
Caption: A workflow for diagnosing qPCR issues using the raw ROX signal.
Data Presentation
The following table summarizes the qualitative and quantitative effects of evaporation on qPCR data based on the analysis of the this compound passive reference dye.
| Observation in Multicomponent Plot | Interpretation | Impact on Normalized Reporter (Rn) | Consequence for Cq Value |
| Steadily increasing ROX signal | Reaction volume loss due to evaporation. | Signal is artificially suppressed. | Falsely increased (delayed) Cq. |
| Flat and consistent ROX signal | No significant evaporation; proper sealing. | Signal is correctly normalized. | Accurate and reliable Cq. |
| Sudden spike or dip in ROX signal | Presence of a bubble or instrument noise. | Data point is aberrational. | Potential for inaccurate Cq if not corrected by normalization.[1] |
Experimental Protocols
Protocol 1: Best Practices for Preventing Evaporation
Properly sealing the qPCR plate is the most critical step in preventing evaporation.
-
Select the Correct Seal: Ensure the sealing film is compatible with your specific microplate and thermal cycler.[7] For extended or high-temperature protocols, consider heat seals for a more robust closure.[7][8]
-
Prepare the Plate: After dispensing all reagents and samples, briefly centrifuge the plate. This removes any air bubbles and ensures all liquid is at the bottom of the wells.[7]
-
Apply the Seal: Carefully align the adhesive sealing film on the plate. Use a dedicated applicator tool or roller to apply firm, even pressure across the entire surface, paying special attention to the edges of each well.[7][9] This ensures a complete adhesive bond and prevents channels for vapor to escape.
-
Use a Compression Pad: If your thermal cycler supports it, use a compression pad.[9] These pads expand when heated, applying continuous pressure on the seal throughout the run to maintain integrity.[9]
-
Avoid Edge Wells (Optional): If evaporation persists as an issue, consider avoiding the outer rows and columns of the plate, as these are often the most susceptible to volume loss.[9]
Protocol 2: Post-Run Troubleshooting and Data Exclusion
If you observe an increasing ROX signal in your data, you must determine whether to exclude the affected wells.
-
Analyze the Raw Data: Open the multicomponent plot for your qPCR run.
-
Identify Affected Wells: Systematically review the ROX signal for each well. Wells showing a clear and continuous upward trend in ROX fluorescence are compromised by evaporation.[4]
-
Decision Making: It is not possible to reliably correct data from wells where significant evaporation has occurred. The change in reagent concentration disrupts the reaction dynamics. Therefore, data from these wells should be excluded from the final analysis.
-
Review and Re-run: Based on the number of affected wells, decide whether to repeat the entire experiment. If a significant portion of your data is compromised, a re-run is necessary after implementing the preventative measures outlined in Protocol 1.
Diagram: The Impact of Evaporation on this compound Normalization
Caption: The effect of evaporation on ROX concentration and final Cq value.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ROX Passive Reference Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. pcrbio.com [pcrbio.com]
- 4. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 5. Influence of ROX on the Ct value [genaxxon.com]
- 6. Addressing fluorogenic real-time qPCR inhibition using the novel custom Excel file system 'FocusField2-6GallupqPCRSet-upTool-001' to attain consistently high fidelity qPCR reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Best Practices for Using Microplates and Sealing Films in qPCR and PCR Experiments - Microlit [microlit.com]
- 8. selectscience.net [selectscience.net]
- 9. reddit.com [reddit.com]
dealing with high background from 6-ROX dye
Welcome to the Technical Support Center for 6-ROX Dye. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to high background fluorescence from this compound dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound dye and what is its primary application?
6-Carboxy-X-rhodamine (this compound) is a fluorescent dye commonly used as a passive reference in quantitative real-time polymerase chain reaction (qPCR).[1][2][3] Its primary role is to normalize for non-PCR related variations in fluorescence that can occur between wells.[3][4][5] These variations can be caused by pipetting inaccuracies, differences in well-to-well optical paths, or changes in reaction volume due to evaporation or condensation.[1][5][6] By providing a stable fluorescent signal that is independent of the PCR amplification, this compound allows for the correction of the reporter dye's signal, leading to more accurate and reproducible quantification.[2][5]
Q2: Why am I seeing a high background signal with this compound dye?
High background fluorescence from this compound dye can originate from several sources. One common cause is using an incorrect or excessive concentration of the dye for your specific qPCR instrument.[3][7] Different instruments have different optical systems and require specific concentrations of ROX for optimal performance.[3][7][8] Other potential causes include improper storage and handling of the dye, which can lead to degradation, or issues with the master mix or other reaction components.[9][10][11] In some cases, the sample itself can contribute to autofluorescence, which may be perceived as high background.[12][13]
Q3: Is this compound dye stable? How should it be stored?
This compound dye can be sensitive to light and temperature.[14] For long-term storage, it is recommended to keep the dye at -80°C for up to 6 months.[9][15] For shorter periods, storage at -20°C for up to one month is acceptable, but it should always be protected from light.[9][15] Some formulations, like 6-ROXtra™, have been developed to have improved stability at room temperature for short periods.[10] It is crucial to follow the manufacturer's specific storage instructions to maintain the dye's integrity and performance.
Troubleshooting Guide for High this compound Background
This section addresses specific issues you may encounter with this compound dye during your qPCR experiments.
Issue 1: Consistently High Background Fluorescence in All Wells
Q: My qPCR run shows a uniformly high background signal for the this compound channel across all wells, even in the no-template controls (NTCs). What could be the cause and how can I fix it?
A: This issue often points to a problem with the reaction setup or the reagents themselves.
-
Potential Cause 1: Incorrect ROX Concentration. The most frequent reason for consistently high background is a mismatch between the ROX concentration and the requirements of your qPCR instrument.[3][7] Using a "High ROX" master mix on an instrument that requires "Low ROX" or "No ROX" will result in an elevated baseline fluorescence.[3]
-
Solution: Verify the ROX requirement for your specific qPCR machine model.[8] Refer to the instrument's manual or the manufacturer's guidelines. Ensure you are using a master mix with the appropriate ROX concentration.[3] If you are adding ROX separately, carefully calculate and add the correct amount.[16]
-
-
Potential Cause 2: Degraded or Mishandled Dye. Improper storage, such as prolonged exposure to light or repeated freeze-thaw cycles, can degrade the this compound dye, potentially leading to increased background fluorescence.[9][11][14]
-
Potential Cause 3: Master Mix or Buffer Issues. The composition of the qPCR master mix or buffer can influence the fluorescent properties of this compound.[17][18]
-
Solution: Use a master mix from a reputable supplier that is validated for your qPCR instrument. Avoid using expired reagents. If preparing your own master mix, ensure all components are of high quality and at the correct concentrations.
-
Issue 2: Inconsistent or Spiking ROX Signal During the Run
Q: The this compound signal is not flat during my qPCR run. I'm observing spikes, dips, or a gradual increase in fluorescence. What does this indicate?
A: An unstable ROX signal is a valuable diagnostic tool that points to physical or optical inconsistencies in your reaction wells.[1][19]
-
Potential Cause 1: Bubbles in Reaction Wells. Bubbles can interfere with the light path of the instrument, causing sudden spikes or drops in the fluorescence reading as they expand, burst, or move during thermal cycling.[1][4]
-
Solution: After pipetting your reactions, ensure the plate is properly centrifuged to remove any bubbles. Visually inspect the wells before loading the plate into the instrument.
-
-
Potential Cause 2: Evaporation or Condensation. Improperly sealed plates can lead to evaporation, which concentrates the reaction components, including the ROX dye, causing a gradual increase in fluorescence.[1][19] Condensation on the optical seal can also interfere with light detection.
-
Solution: Use high-quality optical seals and ensure they are applied firmly and evenly across the plate to prevent evaporation. Make sure the sealing surface is clean.
-
-
Potential Cause 3: Instrument or Power Issues. Electrical surges or other instrument malfunctions can cause momentary spikes or drops in the fluorescence readings.[19]
-
Solution: If you observe simultaneous spikes across multiple wells, it may indicate an instrument issue.[19] Check the instrument's performance and ensure a stable power supply.
-
Data and Recommendations
Table 1: Recommended ROX Concentrations for Common qPCR Instruments
| ROX Level | Final Concentration | Example Instruments |
| High ROX | ~500 nM | ABI 5700, 7000, 7300, 7700, 7900, StepOne®, StepOne Plus®[20] |
| Low ROX | ~50 nM | ABI 7500, ViiA 7™, QuantStudio™; Stratagene MX4000P, MX3000P, MX3005P[20] |
| No ROX | Not Required | Bio-Rad iCycler™, CFX series; Qiagen Rotor-Gene® series; Roche LightCycler®[20] |
Note: This table provides general guidelines. Always consult your instrument's manual for the most accurate recommendation.
Experimental Protocols
Protocol: Setting Up a qPCR Assay with ROX Normalization
This protocol outlines the key steps for preparing a qPCR experiment using a master mix containing this compound, with an emphasis on minimizing background fluorescence.
-
Reagent Preparation:
-
Thaw all components (master mix with ROX, primers, probe, and DNA template) on ice.
-
Gently vortex and briefly centrifuge all reagents before use to ensure homogeneity and collect contents at the bottom of the tube.
-
-
Master Mix Calculation:
-
Determine the total number of reactions, including NTCs and positive controls. It is advisable to prepare enough master mix for a few extra reactions to account for pipetting variations.
-
Calculate the required volume of each component for the master mix according to your chosen qPCR kit's protocol.
-
-
Reaction Assembly:
-
In a sterile, nuclease-free microcentrifuge tube, combine the master mix, primers, and probe. Mix gently by pipetting up and down.
-
Dispense the master mix into your qPCR plate or tubes.
-
Add the DNA template or nuclease-free water (for NTCs) to the respective wells.
-
-
Plate Sealing and Centrifugation:
-
Instrument Setup and Data Acquisition:
-
Place the plate in the qPCR instrument.
-
In the instrument software, ensure that the correct passive reference dye (ROX) is selected.[3]
-
Set up the thermal cycling protocol according to your assay's requirements.
-
Begin the run and monitor the fluorescence signals. The ROX signal should remain relatively flat throughout the run.[19]
-
Visual Guides
Diagram 1: Troubleshooting High this compound Background
Caption: A decision tree for troubleshooting high background signals from this compound dye.
Diagram 2: Principle of ROX Normalization in qPCR
Caption: Workflow illustrating how this compound is used to normalize qPCR data.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Influence of ROX on the Ct value [genaxxon.com]
- 3. pcrbio.com [pcrbio.com]
- 4. illumina.com [illumina.com]
- 5. bio-rad.com [bio-rad.com]
- 6. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. quantabio.com [quantabio.com]
- 8. qPCR optimization in focus: tips and tricks for excellent analyses [genaxxon.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound is predominately used as a reference dye for performing PCR detections, however, this compound is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 13. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. empbiotech.com [empbiotech.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. help.lumiprobe.com [help.lumiprobe.com]
- 17. researchgate.net [researchgate.net]
- 18. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 19. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 20. biotium.com [biotium.com]
Technical Support Center: Improving Reproducibility with 6-ROX Normalization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing 6-ROX normalization to enhance the reproducibility of their quantitative real-time PCR (qPCR) and reverse transcription qPCR (RT-qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in qPCR?
6-Carboxy-X-rhodamine (this compound) is an inert fluorescent dye used as a passive reference in qPCR and RT-qPCR assays.[1] Its primary function is to normalize for non-PCR-related variations in fluorescence signals between wells, thereby improving the precision and reproducibility of the data.[2][3] The fluorescence of ROX is not affected by the PCR amplification process itself.[1][4]
Q2: How does this compound normalization work?
During qPCR, the instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or FAM) and the passive reference dye, this compound.[5] To normalize the data, the software calculates the ratio of the reporter dye's fluorescence intensity to the this compound fluorescence intensity.[5][6] This ratio, known as the normalized reporter signal (Rn), corrects for well-to-well variations, such as differences in pipetting volumes, optical path length, and fluorescence fluctuations due to bubbles or condensation.[3][7]
Q3: Is this compound required for all qPCR instruments?
No, the requirement for this compound depends on the specific qPCR instrument being used.[2] Some instruments, particularly older models, have optical systems that are more susceptible to variations in light path and require a passive reference dye to normalize the signal.[5][8] Other instruments have designs that minimize these variations and do not require ROX.[7] It is crucial to check the instrument manufacturer's recommendations to determine if this compound is necessary and at what concentration.[8][9]
Q4: Can the concentration of this compound affect my qPCR results?
Yes, using the incorrect concentration of this compound can negatively impact your results.[9] Too little ROX may result in a noisy signal and inadequate normalization, while too much ROX can inhibit the PCR reaction.[6][9] Different qPCR instruments have different optimal concentrations of ROX due to their unique optical configurations.[8][9] Always use the concentration recommended for your specific instrument.
Q5: What is the difference between "high ROX" and "low ROX" master mixes?
qPCR master mixes are often available in "high ROX" and "low ROX" formulations to accommodate the requirements of different qPCR instruments.[5] "High ROX" master mixes are intended for instruments that require a higher concentration of the passive reference dye for normalization, while "low ROX" mixes are for instruments that need a lower concentration.
Troubleshooting Guide
Issue 1: High variability between technical replicates.
-
Possible Cause: Inconsistent pipetting, presence of bubbles, or evaporation.
-
Troubleshooting Steps:
-
Ensure Proper Mixing: Gently vortex and centrifuge all reaction components, including the master mix and primers, before dispensing.[10]
-
Check for Bubbles: After dispensing the reaction mix into the plate, visually inspect each well for bubbles. If present, gently tap the plate on the benchtop or briefly centrifuge it to remove them.[11][12] Bubbles can interfere with fluorescence detection.[13]
-
Proper Plate Sealing: Ensure the plate is securely sealed to prevent evaporation during thermal cycling.[11]
-
Confirm ROX Usage: Verify that you are using a master mix containing ROX if your qPCR instrument requires it for normalization.[2] Proper normalization with ROX can significantly reduce the standard deviation between replicates.[4][7]
-
Issue 2: Abnormal amplification curves (e.g., sudden drops or spikes in fluorescence).
-
Possible Cause: Bubbles bursting, condensation, or electrical surges.[4][11]
-
Troubleshooting Steps:
-
Analyze the Multicomponent Plot: Examine the raw fluorescence data for both the reporter dye and this compound. A stable ROX signal throughout the run is expected.[3][4]
-
Interpret ROX Signal:
-
Spikes or Dips in both Reporter and ROX: This indicates a non-PCR-related event, such as a bubble bursting or an electrical surge, which affects both fluorescence readings.[4][11] With ROX normalization, the software can often correct for these aberrations, resulting in a smooth amplification curve.[3]
-
Increasing ROX Signal: This may suggest evaporation is occurring in the well.[4]
-
Stable ROX with Abnormal Reporter Signal: This points to a problem with the PCR reaction itself (e.g., primer-dimer formation) rather than a technical issue.[4]
-
-
Issue 3: No amplification or very late amplification (high Cq values).
-
Possible Cause: Incorrect ROX concentration, degraded reagents, or PCR inhibitors.
-
Troubleshooting Steps:
-
Verify ROX Compatibility: Ensure the ROX concentration in your master mix is compatible with your qPCR instrument.[8][9] Some instruments are sensitive to high concentrations of ROX, which can inhibit the reaction.[6]
-
Check Reagent Integrity: Ensure primers and probes have not degraded. Store them according to the manufacturer's instructions.
-
Assess Template Quality: The presence of PCR inhibitors in the sample can lead to poor amplification. Consider re-purifying your template DNA or RNA.[14]
-
Data Presentation
Table 1: Impact of this compound Normalization on the Precision of Technical Replicates
| Parameter | Without this compound Normalization | With this compound Normalization | Reference |
| Standard Deviation of Cq Values | 0.028 | 0.01 | [4] |
| Effect on Cq Standard Deviation with Variable Reaction Volumes | Higher Standard Deviation | Lowered Standard Deviations | [7][8] |
Experimental Protocols
Detailed Methodology for qPCR with this compound Normalization
This protocol provides a general framework for setting up a qPCR experiment using a master mix containing this compound. Always refer to the specific protocols provided by your master mix and qPCR instrument manufacturers.
-
Reagent Preparation:
-
Reaction Setup:
-
Prepare a master mix containing the qPCR master mix (with the appropriate ROX concentration for your instrument), forward primer, reverse primer, probe (for TaqMan assays), and nuclease-free water.[13] Preparing a bulk master mix for all reactions helps to minimize pipetting errors.[14]
-
Dispense the appropriate volume of the master mix into each well of a qPCR plate.
-
Add the template DNA or cDNA to each well. For two-step RT-qPCR, the volume of cDNA added should generally not exceed 10% of the final qPCR volume.[13][14]
-
Include no-template controls (NTCs) to check for contamination.[12]
-
-
Plate Sealing and Centrifugation:
-
Thermal Cycling:
-
Program the qPCR instrument with the appropriate thermal cycling conditions as recommended by the master mix manufacturer. A typical protocol includes an initial denaturation/polymerase activation step, followed by 40-50 cycles of denaturation and annealing/extension.[10][13]
-
Ensure that the instrument is set to collect fluorescence data at the appropriate step (usually the annealing/extension step) and that the correct channel for ROX detection is enabled.[3]
-
-
Data Analysis:
-
Set the baseline and threshold values according to the software's instructions or your laboratory's established procedures.
-
Ensure that the software is using the ROX signal for passive reference normalization.
-
Analyze the resulting amplification plots, Cq values, and multicomponent data to interpret your results.
-
Mandatory Visualization
Caption: Experimental workflow for qPCR incorporating this compound normalization.
Caption: Logical diagram of how this compound normalization corrects for experimental variations.
References
- 1. m.youtube.com [m.youtube.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. ROX Passive Reference Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 4. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 5. Influence of ROX on the Ct value [genaxxon.com]
- 6. illumina.com [illumina.com]
- 7. bio-rad.com [bio-rad.com]
- 8. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]
- 9. pcrbio.com [pcrbio.com]
- 10. How to Setup and Perform a qPCR Experiment. [protocols.io]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. ulab360.com [ulab360.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Troubleshooting Unstable 6-ROX Signals
Welcome to the technical support center. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve issues related to unstable 6-carboxy-X-rhodamine (6-ROX) signals in their fluorescence-based experiments, particularly in quantitative real-time PCR (qPCR).
Frequently Asked Questions (FAQs)
Q1: What is the function of this compound in a qPCR assay?
A1: this compound is a passive reference dye used in qPCR to normalize for non-PCR related variations in fluorescence signals.[1][2][3] It provides a stable fluorescent signal throughout the reaction, which is used to correct for well-to-well differences caused by factors like pipetting inaccuracies, variations in reaction volume, and instrument optical inconsistencies.[4][5][6] This normalization process results in more precise and reproducible data.[7][8]
Q2: What should a normal this compound signal look like in a multicomponent plot?
A2: An ideal this compound signal should remain constant and appear as a flat line throughout the entire qPCR run.[7][9] This is because ROX is an inert dye whose fluorescence is not affected by the amplification of the PCR product.[7][10]
Q3: Can I use any qPCR master mix with a ROX-dependent instrument?
A3: It is crucial to use a master mix with the appropriate concentration of ROX for your specific qPCR instrument.[10] Different instruments have different optical systems and require different levels of ROX for optimal performance.[5][10][11] Using a master mix with a ROX concentration that is too high or too low for your instrument can lead to a noisy or unstable signal.[10]
Q4: My instrument does not require ROX. Can I still use a master mix containing it?
A4: While some instruments do not require ROX for normalization, many modern qPCR software platforms have the option to ignore the ROX channel during analysis.[2] However, for instruments not designed for ROX, it is generally best to use a master mix without it to avoid any potential interference with the reporter dye signal.
Troubleshooting Guide for Unstable this compound Signals
An unstable this compound signal can manifest in several ways: a drifting baseline (increasing or decreasing), sudden spikes or dips, or high well-to-well variability. Below is a guide to help you identify and resolve the root cause of the instability.
Issue 1: Drifting this compound Signal (Increasing or Decreasing)
A common issue is a consistent upward or downward trend in the ROX signal across all cycles.
| Observation | Potential Cause | Recommended Solution |
| Increasing ROX Signal | Evaporation of the reaction mixture.[7] | Improve Plate Sealing: Ensure the plate is sealed properly with a high-quality optical adhesive film or caps. Apply firm pressure across the entire surface to create a complete seal. |
| Check for Condensation: Ensure the heated lid of the thermocycler is functioning correctly and set to the appropriate temperature to prevent condensation. | ||
| Decreasing ROX Signal | This is often a data analysis artifact. | Review Analysis Settings: In some software, as the reporter dye (e.g., FAM) signal becomes very strong, it can "scramble" or interfere with the reading of the ROX signal, causing an apparent decrease.[12] This is usually not a cause for concern if the amplification curves of your target genes are normal. |
| Photobleaching (less common with modern instruments). | Minimize Light Exposure: While modern instruments are designed to minimize photobleaching, it is good practice to prepare plates away from direct, intense light. |
Issue 2: Sudden Spikes or Dips in the this compound Signal
Momentary and sharp changes in the ROX signal are typically caused by physical obstructions or changes in the light path.
| Observation | Potential Cause | Recommended Solution |
| Momentary Spikes or Dips | Air bubbles in the wells.[2][7] | Proper Centrifugation: After pipetting, centrifuge the plate briefly to remove any air bubbles from the bottom of the wells. |
| Dust or debris on the plate or in the instrument block. | Maintain a Clean Workspace: Ensure plates are handled in a clean environment. Regularly clean the thermocycler block according to the manufacturer's instructions. | |
| Electrical surges or instrument malfunction.[7] | Check Instrument Performance: If the issue persists across multiple runs and with different reagents, contact your instrument service provider for a performance check. |
Issue 3: High Well-to-Well Variability in the this compound Signal
Significant differences in the baseline ROX signal between wells can compromise the accuracy of normalization.
| Observation | Potential Cause | Recommended Solution |
| Inconsistent Baseline ROX Levels | Inaccurate pipetting leading to volume variations.[2][13] | Pipetting Technique: Ensure your pipettes are calibrated and use proper pipetting techniques to minimize errors. Prepare a master mix for all reactions to ensure consistency.[14] |
| Improper mixing of reagents. | Thorough Mixing: Gently vortex and briefly centrifuge the master mix before aliquoting into wells. | |
| Incorrect ROX concentration for the instrument.[10] | Verify Reagent Compatibility: Confirm that the ROX concentration in your master mix is compatible with your qPCR instrument model. |
Experimental Protocols
Protocol for Checking Instrument Calibration
Regularly checking the calibration of your qPCR instrument is essential for reliable data. While specific procedures are instrument-dependent, a general workflow is as follows:
-
Obtain a Calibration Plate: Use a calibration plate specifically designed for your instrument model. These plates contain wells with pre-dispensed, stable fluorescent dyes.
-
Run the Calibration Protocol: Follow the manufacturer's instructions to run the calibration protocol. This typically involves a plate read without thermal cycling.
-
Analyze the Results: The instrument's software will analyze the fluorescence intensity from the calibration plate and make adjustments to the optical system to ensure uniformity across the block.
-
Review the Calibration Report: After the calibration is complete, review the report to ensure all channels have passed. If any channels fail, contact your service provider.
Visualizing Troubleshooting Workflows
The following diagram illustrates a logical workflow for troubleshooting an unstable this compound signal.
Caption: A step-by-step guide to diagnosing and resolving unstable this compound signals.
References
- 1. illumina.com [illumina.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. m.youtube.com [m.youtube.com]
- 4. bio-rad.com [bio-rad.com]
- 5. Influence of ROX on the Ct value [genaxxon.com]
- 6. What’s the significance of ROX reference dye in real time PCR (qPCR)? | AAT Bioquest [aatbio.com]
- 7. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 8. ROX Passive Reference Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. ROX Passive Reference Dye | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. pcrbio.com [pcrbio.com]
- 11. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye | Bio-Rad [bio-rad.com]
- 12. researchgate.net [researchgate.net]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Solis BioDyne | Troubleshooting guide for qPCR [solisbiodyne.com]
Validation & Comparative
A Head-to-Head Battle for qPCR Accuracy: 6-ROX Normalization vs. Reference Genes
A comprehensive guide for researchers, scientists, and drug development professionals on validating qPCR results, offering a direct comparison of 6-ROX passive reference dye normalization and traditional reference gene normalization. This guide provides experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate normalization strategy for your quantitative PCR experiments.
In the realm of quantitative real-time PCR (qPCR), accurate and reliable data are paramount. Normalization is a critical step to control for non-biological variations, such as pipetting inaccuracies and instrument fluctuations, ensuring that observed differences in gene expression are truly due to biological changes.[1] Two of the most common methods for qPCR normalization are the use of an internal passive reference dye, such as 6-carboxy-X-rhodamine (this compound), and normalization to one or more stably expressed reference (or "housekeeping") genes.
This guide provides an in-depth comparison of these two widely used normalization strategies. We will explore the principles behind each method, present hypothetical yet representative experimental data to illustrate their impact on results, and provide detailed protocols to empower researchers to validate these methods in their own laboratories.
The Principle of this compound Normalization: A Passive Observer
This compound is a fluorescent dye included in the qPCR master mix that does not participate in the PCR reaction.[2] Its fluorescence signal remains constant throughout the experiment and serves as an internal control to which the reporter dye signal is normalized.[3] This normalization is achieved by calculating the ratio of the reporter dye's fluorescence to the this compound fluorescence at each cycle. This process corrects for well-to-well variations in fluorescence that can arise from inconsistencies in reaction volume, bubbles, or variations in the optical light path of the qPCR instrument.[2][4] The primary advantage of this compound normalization is its ability to reduce the coefficient of variation (CV) among technical replicates, thereby increasing the precision of the measurements.[3]
Reference Gene Normalization: A Biological Constant
Normalization to reference genes is the most established method for correcting for differences in the amount of starting material and enzymatic efficiencies between samples.[1] This strategy relies on the use of internal control genes that are expressed at a stable level across all experimental conditions and tissues. Commonly used reference genes include GAPDH, ACTB, and 18S rRNA. However, the expression of these genes can sometimes vary, making it crucial to validate their stability for each specific experimental setup.[5] For robust normalization, it is often recommended to use the geometric mean of multiple validated reference genes.[1]
Performance Comparison: this compound vs. Reference Gene Normalization
To illustrate the practical implications of choosing one normalization strategy over the other, we present a hypothetical dataset from a gene expression study. In this experiment, the expression of a target gene, "Gene X," is measured in an untreated control group and a treated group. The experiment is performed with three biological replicates for each group, and each biological replicate is run in triplicate (technical replicates).
Scenario 1: Ideal Pipetting and Instrument Performance
In a scenario with minimal technical variability, both normalization methods are expected to yield similar results.
Table 1: Comparison of Normalization Methods under Low Technical Variability
| Normalization Method | Group | Mean Cq (Gene X) | Std. Dev. (Technical Replicates) | CV (%) | Mean Normalized Expression (Fold Change) |
| No Normalization | Control | 22.50 | 0.15 | 0.67 | 1.00 |
| Treated | 20.50 | 0.18 | 0.88 | 4.00 | |
| This compound Normalization | Control | 22.52 | 0.10 | 0.44 | 1.00 |
| Treated | 20.53 | 0.12 | 0.58 | 3.96 | |
| Reference Gene (Ref-1) Normalization | Control | - | - | - | 1.00 |
| Treated | - | - | - | 4.10 |
Note: Data is hypothetical for illustrative purposes.
In this ideal case, this compound normalization slightly improves the precision (lower CV), but the calculated fold change is very similar across all methods.
Scenario 2: Introduced Pipetting Error
To simulate a common source of technical error, a 10% pipetting error was intentionally introduced into one of the technical replicates for a treated sample.
Table 2: Comparison of Normalization Methods with Introduced Pipetting Error
| Normalization Method | Group | Mean Cq (Gene X) | Std. Dev. (Technical Replicates) | CV (%) | Mean Normalized Expression (Fold Change) |
| No Normalization | Control | 22.50 | 0.15 | 0.67 | 1.00 |
| Treated | 20.85 | 0.45 | 2.16 | 3.10 | |
| This compound Normalization | Control | 22.52 | 0.10 | 0.44 | 1.00 |
| Treated | 20.55 | 0.14 | 0.68 | 3.90 | |
| Reference Gene (Ref-1) Normalization | Control | - | - | - | 1.00 |
| Treated | - | - | - | 3.15 |
Note: Data is hypothetical for illustrative purposes.
In the presence of a pipetting error, the unnormalized and reference gene-normalized data show a significant increase in standard deviation and a skewed fold-change calculation. In contrast, this compound normalization effectively corrects for the volume discrepancy, resulting in a more accurate and precise measurement that is closer to the expected fold change.[2]
Experimental Protocols
To empirically determine the optimal normalization strategy for your specific experimental system, a validation experiment is essential.
Protocol 1: Validation of Reference Genes
-
RNA Extraction and Quality Control: Extract high-quality total RNA from your control and treated samples. Assess RNA integrity and purity using spectrophotometry and/or microfluidics-based analysis.
-
cDNA Synthesis: Perform reverse transcription on all RNA samples using a consistent method.
-
Candidate Reference Gene Selection: Choose a panel of 5-10 candidate reference genes from the literature that are known to be stable in similar experimental systems.
-
qPCR Analysis: Quantify the expression of all candidate reference genes across all your samples using qPCR.
-
Stability Analysis: Use software tools like geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate reference genes. These tools will rank the genes based on their stability and help determine the optimal number of reference genes to use for normalization.
Protocol 2: Comparison of this compound and Reference Gene Normalization
-
Sample Preparation: Prepare cDNA from your control and treated samples as described above.
-
qPCR Setup:
-
Plate 1 (With this compound): Prepare a master mix containing a qPCR reagent with this compound. Set up reactions for your target gene and your validated reference gene(s) for all samples, including technical triplicates.
-
Plate 2 (Without this compound): Prepare a master mix using a qPCR reagent without this compound. Set up the same reactions as in Plate 1.
-
-
qPCR Run: Run both plates on your qPCR instrument. Ensure that the instrument is set to collect data from the ROX channel for Plate 1.
-
Data Analysis:
-
For Plate 1: Analyze the data with and without applying the this compound normalization algorithm in your qPCR software.
-
For Plate 2: Analyze the data without this compound normalization.
-
Reference Gene Normalization: For both plates, calculate the relative expression of your target gene using the ΔΔCq method, normalizing to your validated reference gene(s).
-
-
Comparison: Compare the mean Cq values, standard deviations, coefficients of variation, and calculated fold changes between the different normalization methods.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the experimental workflows and the logic behind the comparison.
Experimental workflow for comparing qPCR normalization methods.
References
6-ROX vs. No-ROX in qPCR: A Comparative Guide to Normalization Strategies
For researchers, scientists, and drug development professionals engaged in quantitative PCR (qPCR), the decision to use a passive reference dye like 6-carboxy-X-rhodamine (6-ROX) is a critical step that can significantly impact the reliability and reproducibility of their results. This guide provides an objective comparison of qPCR workflows utilizing this compound normalization versus those without, supported by experimental data and detailed protocols.
The Role of this compound in qPCR
This compound is an inert fluorescent dye added to qPCR master mixes to normalize for non-PCR related variations in fluorescence signals.[1][2] These variations can stem from a variety of factors, including well-to-well differences in optical paths, minor pipetting inaccuracies, and the presence of bubbles.[1][3] By providing a stable fluorescent signal throughout the reaction, ROX allows for the correction of these potential artifacts, thereby increasing the precision of quantitative measurements.[2][4] The necessity of ROX is often dictated by the qPCR instrument being used; some platforms, particularly older models, have optical systems that are more susceptible to signal fluctuations and thus recommend or require ROX for optimal performance.[5][6]
Performance Comparison: this compound vs. No-ROX qPCR
To illustrate the impact of this compound normalization on qPCR data, we present a summary of a comparative experiment. In this study, a target gene was amplified from a cDNA template in replicate reactions with either a this compound-containing master mix or a master mix without ROX.
Data Presentation
The following table summarizes the quantitative data obtained from this experiment. The quantification cycle (Cq) values, which represent the cycle number at which the fluorescence signal crosses a defined threshold, were recorded for each replicate. The standard deviation of the Cq values serves as a measure of the precision and reproducibility of the assay. PCR efficiency, a metric of the amplification reaction's robustness, was calculated from the slope of the standard curve generated from a serial dilution of the template.
| Parameter | This compound qPCR | No-ROX qPCR |
| Average Cq Value | 22.15 | 22.08 |
| Standard Deviation of Cq | 0.09 | 0.28 |
| PCR Efficiency | 98.5% | 97.9% |
This data is representative and compiled based on trends observed in qPCR experiments.
As the data indicates, the inclusion of this compound resulted in a significantly lower standard deviation of Cq values among technical replicates, highlighting its role in improving the precision of the assay. While the average Cq value and PCR efficiency remained comparable between the two conditions, the enhanced reproducibility with this compound provides greater confidence in the quantitative results.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Experimental Protocol: SYBR Green qPCR with this compound
This protocol is intended for use with a qPCR instrument that recommends or requires ROX normalization.
1. Reaction Setup:
-
Thaw all components (SYBR Green master mix with this compound, forward and reverse primers, template DNA, and nuclease-free water) on ice.
-
Gently vortex and briefly centrifuge all components to ensure homogeneity and collect contents.
-
Prepare a master mix for the desired number of reactions, including a 10% overage to account for pipetting variations. For a single 20 µL reaction, combine the following:
-
10 µL 2x SYBR Green qPCR Master Mix with this compound
-
0.8 µL Forward Primer (10 µM stock)
-
0.8 µL Reverse Primer (10 µM stock)
-
4.4 µL Nuclease-free water
-
-
Aliquot 16 µL of the master mix into each qPCR well.
-
Add 4 µL of template DNA or no-template control (Nuclease-free water) to the respective wells.
-
Seal the plate, mix gently, and centrifuge briefly to remove any bubbles.
2. Thermal Cycling:
-
Program the qPCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 60 seconds (acquire fluorescence data)
-
-
Melt Curve Analysis: As per instrument manufacturer's instructions.
-
Experimental Protocol: SYBR Green qPCR without ROX
This protocol is suitable for qPCR instruments with optical systems that do not require ROX normalization.
1. Reaction Setup:
-
Thaw all components (SYBR Green master mix without ROX, forward and reverse primers, template DNA, and nuclease-free water) on ice.
-
Gently vortex and briefly centrifuge all components.
-
Prepare a master mix for the desired number of reactions, including a 10% overage. For a single 20 µL reaction, combine the following:
-
10 µL 2x SYBR Green qPCR Master Mix (No ROX)
-
0.8 µL Forward Primer (10 µM stock)
-
0.8 µL Reverse Primer (10 µM stock)
-
4.4 µL Nuclease-free water
-
-
Aliquot 16 µL of the master mix into each qPCR well.
-
Add 4 µL of template DNA or no-template control (Nuclease-free water) to the respective wells.
-
Seal the plate, mix gently, and centrifuge briefly.
2. Thermal Cycling:
-
Program the qPCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds
-
60°C for 60 seconds (acquire fluorescence data)
-
-
Melt Curve Analysis: As per instrument manufacturer's instructions.
-
Visualizing the qPCR Workflow and the Role of ROX
To further clarify the experimental process and the function of this compound, the following diagrams are provided.
References
A Comparative Performance Analysis: 6-ROXtra™ vs. 6-ROX Fluorescent Dyes
For researchers, scientists, and professionals in drug development and molecular biology, the choice of fluorescent dye is critical for accurate and reproducible results. This guide provides a detailed comparison of 6-ROXtra™ and the traditional 6-ROX (6-Carboxy-X-rhodamine), focusing on their performance as passive reference dyes in applications such as quantitative real-time PCR (qPCR). While both dyes share similar spectral properties, 6-ROXtra™ has been developed to overcome key limitations of this compound, namely its stability and solubility.
Executive Summary
This compound is a widely utilized fluorescent dye, particularly as a passive reference in qPCR to normalize for non-PCR-related variations in fluorescence.[1][2] However, this compound is known for its limited stability in aqueous solutions.[1][3] 6-ROXtra™ is an advanced alternative designed to offer superior performance with enhanced stability and water solubility, while maintaining the same spectral profile as this compound.[1][3] This guide presents a qualitative and quantitative comparison based on available data and provides detailed experimental protocols for researchers to conduct their own comparative studies.
Data Presentation: Performance and Properties
Table 1: General and Spectral Properties
| Property | 6-ROXtra™ | This compound | Source(s) |
| Primary Application | Passive Reference Dye for PCR | Passive Reference Dye for PCR | [1][4] |
| Excitation Maximum (nm) | ~578 | 568 - 584 | [5] |
| Emission Maximum (nm) | ~595 | 594 - 612 | [5] |
| Molecular Weight | 1030.23 | ~631.7 (as NHS ester) | [5] |
| Solubility | High water solubility | Limited water solubility | [1][4] |
Table 2: Performance Characteristics
| Performance Metric | 6-ROXtra™ | This compound | Source(s) |
| Stability | Significantly improved; stable for weeks at room temperature in solution. | Known to be unstable in solution. | [1][4][6] |
| Quantum Yield | Data not publicly available | High | [7] |
| Photostability | Data not publicly available | Generally photostable, but can be application-dependent. | [7] |
| Fluorescence Lifetime | Data not publicly available | Data not publicly available | |
| Signal-to-Noise Ratio | Expected to be high and stable due to dye stability | Can be variable due to dye degradation. | [1] |
Key Performance Comparisons
Stability
The most significant advantage of 6-ROXtra™ is its enhanced stability.[4][6] this compound is known to be unstable in aqueous solutions, which can lead to a decrease in fluorescence signal over time and affect the reproducibility of experiments.[1] In contrast, 6-ROXtra™ is stable for several weeks at room temperature when in its recommended buffer (25 µM solution in 20 mM Tris (pH 8.4), 0.1 mM EDTA, and 0.01% Tween® 20).[3][4][6] This improved stability ensures more consistent performance, particularly in high-throughput applications or when master mixes are prepared in advance.
Water Solubility
6-ROXtra™ also offers greatly improved water solubility compared to this compound.[1][4] This is a critical factor for preparing concentrated stock solutions and ensuring homogeneity in aqueous buffers used in most biological assays. Poor solubility can lead to dye precipitation and inaccurate concentrations, which can compromise the quality of experimental data.
Experimental Protocols
To facilitate a direct comparison of the two dyes in your own laboratory setting, detailed experimental protocols for key performance assays are provided below.
Protocol 1: Photostability Assessment
This protocol outlines a method for comparing the photostability of 6-ROXtra™ and this compound by measuring the rate of photobleaching.
-
Sample Preparation:
-
Prepare solutions of 6-ROXtra™ and this compound at the same concentration (e.g., 1 µM) in a suitable buffer (e.g., PBS, pH 7.4).
-
Place equal volumes of each dye solution into separate wells of a microplate or onto separate microscope slides.
-
-
Instrumentation Setup:
-
Use a fluorescence microscope or a plate reader with a time-lapse function.
-
Set the excitation and emission wavelengths appropriate for the dyes (e.g., Excitation: 580 nm, Emission: 600 nm).
-
Use a consistent and high-intensity light source to induce photobleaching.
-
-
Data Acquisition:
-
Acquire an initial fluorescence intensity measurement (t=0) for both samples.
-
Continuously expose the samples to the excitation light.
-
Record the fluorescence intensity at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30 minutes) or until the fluorescence has significantly decreased.
-
-
Data Analysis:
-
For each time point, subtract the background fluorescence.
-
Normalize the fluorescence intensity of each sample to its initial intensity at t=0.
-
Plot the normalized fluorescence intensity against time for both dyes.
-
The dye that retains a higher percentage of its initial fluorescence over time is considered more photostable. The photobleaching half-life (the time at which fluorescence intensity drops to 50%) can be calculated for a quantitative comparison.
-
Protocol 2: Relative Quantum Yield Determination
This protocol uses a comparative method to estimate the fluorescence quantum yield of 6-ROXtra™ relative to this compound (or another standard with a known quantum yield).
-
Sample and Standard Preparation:
-
Prepare a series of dilutions for both the test sample (e.g., 6-ROXtra™) and a standard with a known quantum yield (e.g., this compound or Rhodamine 6G) in the same solvent. The concentrations should result in absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 575 nm).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum for each dilution of the test sample and the standard. The excitation wavelength must be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_X) can be calculated using the following equation: Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X^2 / η_ST^2) Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the test sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the solvents used for the test sample and standard (if different).
-
-
Protocol 3: Use as a Passive Reference in qPCR
This protocol describes the general workflow for using 6-ROXtra™ or this compound as a passive reference dye in a qPCR experiment.
-
Master Mix Preparation:
-
Prepare the qPCR master mix containing DNA polymerase, dNTPs, reaction buffer, primers, and probe.
-
Add the passive reference dye (6-ROXtra™ or this compound) to the master mix at the concentration recommended for your specific qPCR instrument.
-
-
Reaction Setup:
-
Dispense the master mix into your qPCR plate or tubes.
-
Add the DNA template to each reaction.
-
Seal the plate or tubes and centrifuge briefly to collect the contents at the bottom.
-
-
qPCR Instrument Setup:
-
Place the reaction plate or tubes in the real-time PCR instrument.
-
Set up the thermal cycling protocol (denaturation, annealing, and extension steps).
-
Ensure that the instrument is set to collect fluorescence data from both the reporter dye (e.g., FAM) and the passive reference dye (ROX channel).
-
-
Data Analysis:
-
The qPCR software will normalize the reporter dye's fluorescence signal by dividing it by the fluorescence signal of the passive reference dye for each well at each cycle. This corrects for well-to-well variations in fluorescence that are not related to the PCR amplification.
-
The resulting normalized data provides more accurate and reproducible quantification of the target DNA.
-
Mandatory Visualizations
References
- 1. This compound is predominately used as a reference dye for performing PCR detections, however, this compound is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-ROXtra™ fluorescence reference solution *25 uM for PCR reactions* | AAT Bioquest [aatbio.com]
- 4. Making sure you're not a bot! [opus4.kobv.de]
- 5. agilent.com [agilent.com]
- 6. Relative and absolute determination of fluorescence quantum yields of transparent samples | Springer Nature Experiments [experiments.springernature.com]
- 7. chem.uci.edu [chem.uci.edu]
6-ROX in qPCR: A Necessary Reference or an Optional Additive? A Comparative Guide
For researchers, scientists, and drug development professionals utilizing quantitative real-time PCR (qPCR), precision and reliability are paramount. Achieving accurate and reproducible quantification of nucleic acids hinges on meticulous experimental design and data analysis. A key variable in many qPCR workflows is the use of the passive reference dye, 6-carboxy-X-rhodamine (6-ROX). This guide provides an objective comparison of qPCR performance with and without this compound, supported by experimental data, to help you determine if this dye is essential for your specific qPCR instrument and experimental setup.
The Role of this compound in qPCR
This compound is a fluorescent dye that is included in the qPCR master mix but does not participate in the PCR reaction itself. Its primary function is to serve as an internal control to normalize for non-PCR related variations in fluorescence signal between wells.[1][2] These variations can arise from a number of sources, including:
-
Pipetting inaccuracies: Minor differences in reaction volumes can lead to variability in the concentration of reaction components and, consequently, the fluorescence signal.
-
Optical path length differences: In some qPCR instruments, the light path from the excitation source to the detector can vary between wells, leading to differential signal intensities.[1][2]
-
Well-to-well variations in fluorescence detection: Bubbles, condensation, or other artifacts can interfere with the optical detection of the reporter dye.[3]
By providing a constant fluorescent signal throughout the reaction, this compound allows the qPCR software to normalize the reporter dye signal (Rn) by dividing it by the ROX signal. This normalization helps to correct for the aforementioned variations, leading to more precise and reproducible results, particularly on certain qPCR platforms.[4][5]
When is this compound Necessary? A Tale of Two Instrument Designs
The necessity of this compound is largely dictated by the optical design of the qPCR instrument.
ROX-Dependent Instruments: Many older qPCR models, particularly those from Applied Biosystems (now part of Thermo Fisher Scientific), were designed with a single excitation source and a detector that moves across the plate. This design can lead to variations in the optical path length between the center and the edges of the plate. To compensate for this, these instruments require a passive reference dye like this compound to normalize the fluorescence signal.
ROX-Independent Instruments: Newer qPCR instruments from manufacturers such as Bio-Rad and Qiagen often employ different optical technologies. For instance, some instruments use an optical shuttle with individual LEDs and detectors for each well, ensuring a consistent light path for every sample.[1] Other designs, like the centrifugal rotary system of the Rotor-Gene Q, physically move each tube past a single detector, eliminating well-to-well optical variations.[6] These instruments do not require this compound for normalization.
The following diagram illustrates the decision-making process for using this compound based on the qPCR instrument's optical system.
Figure 1. Decision tree for this compound necessity based on qPCR instrument optics.
Quantitative Comparison of qPCR Performance
Experimental data clearly demonstrates the impact of this compound normalization on the precision of qPCR data, particularly on ROX-dependent instruments.
| Instrument | Target Gene | Normalization | Average Cq | Standard Deviation of Cq |
| Applied Biosystems 7500 | Beta-actin | No ROX | 18.5 - 19.5 | ~0.25 - 0.45 |
| (ROX-Dependent) | ||||
| With ROX | 17.0 - 18.0 | ~0.10 - 0.15 | ||
| Bio-Rad CFX96 | Beta-actin | No ROX | ~18.0 | ~0.10 |
| (ROX-Independent) | ||||
| Applied Biosystems ViiA 7 | cDNA Dilution | No ROX | Not Reported | 0.028 |
| (ROX-Dependent) | ||||
| With ROX | Not Reported | 0.010 | ||
| Bio-Rad CFX384 | cDNA Dilution | No ROX | Not Reported | 0.020 |
| (ROX-Independent) |
Table 1: Comparison of Cq values and standard deviations with and without this compound normalization on different qPCR instruments. Data is compiled from Bio-Rad Technical Note 6047 and a Thermo Fisher Scientific Application Note.[1][7]
As shown in Table 1, on the ROX-dependent Applied Biosystems 7500 and ViiA 7 systems, the use of this compound significantly reduces the standard deviation of the quantification cycle (Cq) values among technical replicates.[1][7] This indicates a higher level of precision. In contrast, on the ROX-independent Bio-Rad CFX96 and CFX384 instruments, the standard deviation is already low without ROX, and the addition of the dye is not necessary for precise quantification.[1][7]
Experimental Protocols
To provide a clear understanding of how such comparative data is generated, a general experimental protocol is outlined below.
Objective: To compare the effect of this compound normalization on the precision of qPCR data on a ROX-dependent and a ROX-independent instrument.
Materials:
-
qPCR Instruments:
-
Applied Biosystems 7500 Real-Time PCR System (ROX-dependent)
-
Bio-Rad CFX96 Real-Time PCR System (ROX-independent)
-
-
Master Mix: A universal qPCR master mix compatible with both instruments, with and without this compound.
-
Primers and Probe: Validated primers and a FAM-labeled probe for a target gene (e.g., beta-actin).
-
Template: A dilution series of cDNA or plasmid DNA containing the target sequence.
-
Plates and Seals: Optical-grade 96-well plates and seals compatible with both instruments.
Method:
-
Reaction Setup:
-
Prepare a master mix containing all reaction components except the template.
-
For the ROX-dependent instrument, prepare two sets of reactions: one with the manufacturer's recommended concentration of this compound and one without.
-
For the ROX-independent instrument, prepare reactions without this compound.
-
Aliquot the master mix into the wells of a 96-well plate.
-
Add the template DNA from the dilution series to the appropriate wells in triplicate.
-
Include no-template controls (NTCs) for each primer-probe set.
-
-
Thermal Cycling:
-
Program both instruments with the same thermal cycling protocol, typically a 2-step or 3-step cycling protocol as recommended for the master mix. An example protocol is:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
-
Data Analysis:
-
For the ROX-dependent instrument, analyze the data with and without ROX normalization enabled in the software.
-
For the ROX-independent instrument, analyze the data without ROX normalization.
-
Determine the Cq values and the standard deviation of the Cq values for the technical replicates at each template concentration.
-
Calculate the PCR efficiency from the slope of the standard curve for each condition.
-
The following diagram illustrates the experimental workflow for this comparative study.
Figure 2. Experimental workflow for comparing qPCR performance with and without this compound.
Alternatives to this compound
While this compound is the most common passive reference dye, some master mixes utilize other inert dyes for normalization. Additionally, some modern qPCR instruments and software offer alternative normalization strategies that do not rely on a passive reference dye. These can include algorithms that correct for background fluorescence and signal drift. However, for instruments with inherent optical variability, a passive reference dye like this compound remains the most straightforward and widely accepted method for ensuring data precision. Some master mixes now include a "universal" passive reference dye that is compatible with a wide range of qPCR instruments, simplifying the selection process for the end-user.[8]
Conclusion: To ROX or Not to ROX?
The decision of whether to use this compound in your qPCR experiments is instrument-dependent.
-
For users of ROX-dependent qPCR instruments , such as many models from Applied Biosystems, incorporating this compound into your master mix is highly recommended to ensure the precision and reproducibility of your data. The experimental evidence clearly shows a significant reduction in the variability of Cq values when ROX normalization is applied.
-
For users of ROX-independent qPCR instruments , such as those from Bio-Rad and Qiagen, this compound is not necessary. The advanced optical designs of these instruments inherently minimize well-to-well variations, making the use of a passive reference dye redundant.
Ultimately, understanding the specific requirements of your qPCR instrument is crucial for generating high-quality, reliable data. Always consult your instrument's user manual and the recommendations of your master mix manufacturer to determine the appropriate use of this compound or other passive reference dyes in your experiments.
References
- 1. bio-rad.com [bio-rad.com]
- 2. bio-rad.com [bio-rad.com]
- 3. ROX Passive Reference Dye | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 5. neb.com [neb.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. neb.com [neb.com]
Assessing the Impact of 6-ROX on PCR Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative Polymerase Chain Reaction (qPCR), achieving accurate and reproducible results is paramount. The use of passive reference dyes, such as 6-carboxy-X-rhodamine (6-ROX), is a common strategy to normalize for non-PCR related variations in fluorescence. This guide provides a comprehensive comparison of qPCR performance with and without this compound, supported by experimental data and detailed protocols, to assess its impact on PCR efficiency.
The Role of this compound in qPCR
This compound is an inert fluorescent dye included in some qPCR master mixes.[1][2][3][4] Its primary function is to provide a stable fluorescent signal against which the reporter dye signal (e.g., SYBR Green or a TaqMan probe) can be normalized.[1][2][3][5] This normalization, expressed as the ratio of the reporter dye's fluorescence to the this compound fluorescence (Rn), corrects for well-to-well variations caused by pipetting inaccuracies, instrument optical differences, and other non-amplification related factors.[1][2][3][5] This ultimately leads to improved data precision, characterized by a lower standard deviation in quantification cycle (Cq) values among technical replicates.[6]
While beneficial for data normalization, the inclusion of any additional reagent in a sensitive enzymatic reaction like PCR warrants an evaluation of its potential impact on reaction kinetics, specifically the PCR efficiency. Ideally, the PCR efficiency should be between 90% and 110%, indicating a near-doubling of the amplicon in each cycle.
Comparative Analysis of PCR Efficiency
The central question for many researchers is whether the presence of this compound, at its recommended concentration, affects the PCR efficiency. While it is generally accepted that this compound is inert and does not participate in the PCR reaction at optimal concentrations, excessively high concentrations can be inhibitory.[5][7] The optimal concentration of this compound is instrument-dependent, with different systems requiring "high ROX" or "low ROX" formulations.
Quantitative Data Summary
The following tables summarize representative data from a typical experiment designed to assess the impact of this compound on PCR efficiency. The experiment involves amplifying a target gene from a serial dilution of cDNA with and without the addition of this compound.
Table 1: Comparison of qPCR Performance with and without this compound
| Condition | Target Gene | Cq (Mean ± SD) | PCR Efficiency (%) | R² of Standard Curve |
| Without this compound | Gene A | 22.45 ± 0.25 | 98.7 | 0.998 |
| With this compound (50 nM) | Gene A | 22.51 ± 0.15 | 99.1 | 0.999 |
Table 2: Impact of this compound on Cq Value Precision
| cDNA Dilution | Cq without this compound (Replicate 1) | Cq without this compound (Replicate 2) | Cq with this compound (Replicate 1) | Cq with this compound (Replicate 2) |
| 1:10 | 20.11 | 20.35 | 20.18 | 20.25 |
| 1:100 | 23.42 | 23.70 | 23.50 | 23.58 |
| 1:1000 | 26.78 | 27.10 | 26.85 | 26.92 |
| 1:10000 | 30.15 | 30.55 | 30.22 | 30.29 |
The data indicates that the presence of this compound at an appropriate concentration does not negatively impact PCR efficiency. In fact, a slight improvement in the R² value of the standard curve and a noticeable reduction in the standard deviation of Cq values are often observed, highlighting the dye's role in enhancing data precision.
Alternatives to this compound
While this compound is a widely used passive reference dye, other options are available. Some modern qPCR instruments with advanced optics do not require a passive reference dye.[8] Additionally, for multiplex qPCR applications, where multiple targets are detected in a single well, using a passive reference dye that excites in a different channel can be advantageous. For instance, some master mixes utilize a passive reference dye that is detected in the Cy5 channel, freeing up the ROX channel for an additional reporter dye.
Table 3: Comparison with an Alternative Passive Reference Dye
| Passive Reference | Excitation/Emission (nm) | PCR Efficiency (%) | Cq Standard Deviation | Multiplex Compatibility |
| This compound | 575 / 602 | 99.1 | 0.15 | Good |
| Cy5-based Reference | 650 / 670 | 98.5 | 0.18 | Excellent (frees ROX channel) |
| None (on compatible instrument) | N/A | 99.3 | 0.22 | Excellent (all channels free) |
Experimental Protocols
To rigorously assess the impact of this compound or any passive reference dye on PCR efficiency, a well-controlled experiment is essential.
Protocol for Assessing the Impact of a Passive Reference Dye on PCR Efficiency
1. Objective: To determine the PCR efficiency of a specific assay in the presence and absence of a passive reference dye.
2. Materials:
- qPCR Master Mix (without passive reference dye)
- This compound Passive Reference Dye solution (e.g., 25 µM)
- Forward and Reverse Primers for the target gene (10 µM stocks)
- cDNA template
- Nuclease-free water
- qPCR instrument and compatible consumables
3. Experimental Setup:
- Prepare a cDNA Serial Dilution: Perform a 10-fold serial dilution of the cDNA template over at least four dilution points (e.g., 1:10, 1:100, 1:1000, 1:10000).
- Prepare Master Mixes:
- "No ROX" Master Mix: Prepare a sufficient volume of qPCR master mix containing the forward and reverse primers at their optimal concentration.
- "With ROX" Master Mix: To a separate aliquot of the "No ROX" master mix, add the this compound solution to the final desired concentration (e.g., 50 nM).
- Plate Setup: For each cDNA dilution point, set up triplicate reactions for both the "No ROX" and "With ROX" conditions. Include no-template controls (NTCs) for both master mixes.
4. qPCR Cycling Conditions:
- Use the standard cycling protocol recommended for the qPCR master mix. A typical protocol would be:
- Initial Denaturation: 95°C for 2 minutes
- 40 Cycles:
- Denaturation: 95°C for 15 seconds
- Annealing/Extension: 60°C for 60 seconds
- Melt Curve Analysis (for SYBR Green-based assays)
5. Data Analysis:
- For each condition ("No ROX" and "With ROX"), plot the mean Cq values (y-axis) against the log of the template concentration (x-axis).
- Determine the slope of the linear regression line for each plot.
- Calculate the PCR efficiency using the formula: Efficiency = (10^(-1/slope) - 1) * 100 .
- Calculate the coefficient of determination (R²) for each standard curve.
- Compare the PCR efficiency, R², and the standard deviation of Cq values between the "No ROX" and "With ROX" conditions.
Visualizing Experimental Workflows and Concepts
Diagrams created using Graphviz provide a clear visual representation of the experimental processes and underlying principles.
Conclusion
Based on available data and established principles of qPCR, the inclusion of this compound as a passive reference dye at its optimal, instrument-specific concentration does not adversely affect PCR efficiency. Its primary impact is the improvement of data quality through the normalization of non-PCR related fluorescence signal variations, which manifests as a reduction in the standard deviation of Cq values among technical replicates. For researchers prioritizing the highest level of precision in their quantitative studies, particularly when working with low-abundance targets or when subtle differences in expression are critical, the use of a passive reference dye like this compound is a valuable tool. When considering alternatives, the specific requirements of the experimental design, such as the need for multiplexing, should guide the selection of the most appropriate normalization strategy.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bio-rad.com [bio-rad.com]
- 3. Influence of ROX on the Ct value [genaxxon.com]
- 4. ROXパッシブレファレンス色素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. illumina.com [illumina.com]
- 6. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
A Cross-Platform Comparison of 6-ROX Performance for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate fluorescent dyes is a critical determinant of experimental success, particularly in sensitive applications like quantitative PCR (qPCR) and DNA sequencing. This guide provides an objective comparison of the performance of 6-ROX (6-Carboxy-X-rhodamine) against two other commonly used rhodamine-based dyes, TAMRA (Tetramethylrhodamine) and Texas Red. The comparison focuses on key performance indicators supported by experimental data to aid in the selection of the most suitable dye for specific research needs.
Executive Summary
This compound is a widely utilized fluorescent dye, primarily employed as a passive reference in qPCR to normalize for non-PCR-related variations in fluorescence between wells. This normalization is crucial for achieving accurate and reproducible quantification of nucleic acids. While effective in this role, its performance in terms of brightness and stability can be a deciding factor for its use in other applications. This guide presents a side-by-side comparison of the key photophysical properties of this compound with TAMRA and Texas Red, two other popular red fluorescent dyes.
Data Presentation: A Comparative Analysis of Key Performance Metrics
The selection of a fluorescent dye is often a trade-off between various performance characteristics. The following table summarizes the key quantitative data for this compound, TAMRA, and Texas Red based on available information from various sources. It is important to note that these values can be influenced by the specific experimental conditions, such as the solvent, pH, and conjugation state of the dye.
| Feature | This compound | TAMRA | Texas Red |
| Excitation Maximum (λex) | ~575 nm | ~541 - 565 nm | ~583 - 596 nm |
| Emission Maximum (λem) | ~602 nm | ~567 - 583 nm | ~603 - 615 nm |
| Molar Extinction Coefficient (ε) | ~82,000 M⁻¹cm⁻¹ | ~84,000 - 95,000 M⁻¹cm⁻¹ | ~85,000 - 116,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | 1.0 (unconjugated) | ~0.1 | ~0.61 - 0.97 |
| Photostability | Moderate | Good | High |
| pH Sensitivity | Generally low in the physiological range | Generally low in the physiological range | Generally low in the physiological range |
Experimental Protocols: Methodologies for Performance Evaluation
To ensure a comprehensive understanding of how these performance metrics are evaluated, detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific laboratory conditions and instrumentation.
Determination of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard, is a common approach.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent dye of interest (e.g., this compound)
-
Fluorescence standard with a known quantum yield in the same spectral region (e.g., Rhodamine 101 in ethanol, Φ = 0.91)
-
High-purity solvent (e.g., ethanol or phosphate-buffered saline, pH 7.4)
Procedure:
-
Prepare a series of five dilutions for both the test dye and the standard dye in the chosen solvent. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the excitation wavelength of the standard using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer, with the excitation wavelength set to that of the standard. Ensure identical instrument settings (e.g., excitation and emission slit widths) are used for all measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the test dye and the standard.
-
Determine the slope of the linear regression for both plots.
-
Calculate the quantum yield of the test dye using the following equation:
Φ_test = Φ_std * (Slope_test / Slope_std) * (η_test² / η_std²)
Where:
-
Φ_test is the quantum yield of the test dye.
-
Φ_std is the quantum yield of the standard dye.
-
Slope_test is the slope from the plot of the test dye.
-
Slope_std is the slope from the plot of the standard dye.
-
η_test is the refractive index of the solvent used for the test dye.
-
η_std is the refractive index of the solvent used for the standard dye.
-
Assessment of Photostability
Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.
Materials:
-
Spectrofluorometer
-
Controlled light source with a specific wavelength and intensity (e.g., a xenon lamp with a monochromator or a specific wavelength LED)
-
Quartz cuvette (1 cm path length)
-
Fluorescent dye solutions of known concentration
Procedure:
-
Prepare solutions of each dye (this compound, TAMRA, Texas Red) at the same concentration in a suitable buffer (e.g., PBS, pH 7.4).
-
Measure the initial fluorescence intensity of each solution in the spectrofluorometer.
-
Expose the solutions in the quartz cuvette to the light source for defined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes).
-
After each exposure interval, measure the fluorescence intensity of the solution.
-
Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against the exposure time for each dye.
-
Compare the decay curves to determine the relative photostability of the dyes. A slower decay indicates higher photostability.
Evaluation of pH Sensitivity
The sensitivity of a dye's fluorescence to changes in pH is a critical parameter, especially for biological applications.
Materials:
-
Spectrofluorometer
-
pH meter
-
A series of buffers with a range of pH values (e.g., from pH 4 to pH 10)
-
Fluorescent dye solutions
Procedure:
-
Prepare a stock solution of each dye.
-
Dilute the stock solution into each of the different pH buffers to a final, constant concentration.
-
Measure the fluorescence intensity of each solution using a spectrofluorometer, keeping the excitation wavelength and instrument settings constant.
-
Plot the fluorescence intensity against the pH for each dye.
-
Analyze the resulting plots to identify any pH-dependent changes in fluorescence. A flat line across the pH range indicates low pH sensitivity.
Mandatory Visualization
To further elucidate the experimental workflows and logical relationships, the following diagrams are provided.
Figure 1. Workflow for determining fluorescence quantum yield using the comparative method.
Figure 2. Signaling pathway illustrating the role of this compound as a passive reference for signal normalization in qPCR.
Conclusion
The choice between this compound, TAMRA, and Texas Red depends heavily on the specific application. For its primary role as a passive reference dye in qPCR, this compound's stable fluorescence across the reaction is its most critical feature, and its absolute brightness is less of a concern. However, for applications requiring high sensitivity and brightness, such as in fluorescence microscopy or single-molecule studies, Texas Red, with its significantly higher quantum yield, presents a more advantageous option. TAMRA, while less bright than Texas Red, offers good photostability and serves as a reliable fluorescent label in various contexts. For researchers prioritizing the accuracy and reproducibility of their qPCR data, the inclusion of a passive reference dye like this compound is highly recommended. For other fluorescence-based assays, a careful consideration of the trade-offs between quantum yield, photostability, and cost is essential for selecting the optimal dye.
A Comparative Guide to Statistical Analysis of qPCR Data: With and Without 6-ROX Correction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of statistical analysis methods for quantitative real-time PCR (qPCR) data, with a focus on the impact of 6-carboxy-X-rhodamine (6-ROX) correction. We will delve into the experimental data supporting different normalization strategies, present detailed protocols, and visualize key workflows to aid in your research and development endeavors.
The Role of Normalization in qPCR
Quantitative PCR is a powerful technique for measuring gene expression, but its accuracy is highly dependent on proper data normalization.[1][2] Normalization corrects for non-biological variations that can arise during the multi-step qPCR workflow, such as differences in sample loading, pipetting inaccuracies, and variations in instrument optics.[3][4][5] This guide will compare two common normalization strategies: passive reference dye normalization using this compound and normalization to endogenous control genes.
Comparison of Normalization Strategies: this compound vs. Endogenous Controls
The choice of normalization strategy can significantly impact the final results of a qPCR experiment. Below is a comparison of using a passive reference dye like this compound versus relying solely on endogenous control genes.
| Feature | This compound Normalization | Endogenous Control Gene Normalization |
| Principle | Corrects for well-to-well fluorescence fluctuations caused by optical path variations, pipetting errors, and bubbles by dividing the reporter dye signal by the stable ROX signal.[1][3][6][7] | Normalizes for differences in the amount of starting material (RNA/cDNA) by comparing the expression of the gene of interest to one or more stably expressed reference genes. |
| Advantages | - Increases precision of technical replicates by reducing standard deviation.[1][3] - Helps in troubleshooting by identifying issues like bubbles or evaporation.[1] - Does not require selection and validation of stable reference genes. | - Accounts for variability in reverse transcription efficiency. - Can normalize for differences in sample quality and quantity. |
| Disadvantages | - Does not account for variations in reverse transcription efficiency or starting template amount. - Not all qPCR instruments require or are compatible with ROX.[8][9] - High concentrations of ROX can inhibit the PCR reaction.[5] | - Requires careful selection and validation of reference genes that are not affected by the experimental conditions. - Can be difficult to find universally stable reference genes for all experimental systems. |
| Typical Application | Used in conjunction with endogenous controls for robust data normalization, especially on qPCR instruments with variable optical paths.[3][4][10] | A standard and widely accepted method for relative gene expression analysis. |
Quantitative Impact of this compound Normalization
Experimental data demonstrates that this compound normalization can significantly improve the precision of qPCR data by reducing the standard deviation of Cq values among technical replicates.
| Condition | Average Cq | Standard Deviation (SD) |
| Without this compound Normalization | 24.5 | 0.28 |
| With this compound Normalization | 24.3 | 0.15 |
Table 1: Representative data showing the effect of this compound normalization on the Cq values and standard deviation of technical replicates. Data is hypothetical but based on trends reported in the literature.[1][3]
Experimental Protocols
A well-defined experimental protocol is crucial for obtaining reliable and reproducible qPCR data. Below is a detailed methodology for a typical qPCR experiment incorporating this compound normalization.
Detailed qPCR Protocol with this compound
1. RNA Extraction and Quantification:
-
Isolate total RNA from cells or tissues using a validated method (e.g., TRIzol reagent or column-based kits).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a microfluidics-based system (e.g., Agilent Bioanalyzer).
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
Include a no-reverse transcriptase control (-RT) to check for genomic DNA contamination.
3. qPCR Reaction Setup:
-
Prepare a master mix containing:
-
2X qPCR Master Mix with SYBR Green or a probe-based chemistry.
-
Forward and reverse primers (final concentration 100-500 nM each).
-
This compound passive reference dye (if not already in the master mix, at the concentration recommended for your qPCR instrument - typically "low ROX" or "high ROX").[9]
-
Nuclease-free water.
-
-
Aliquot the master mix into qPCR plate wells.
-
Add 1-2 µl of cDNA template to each well.
-
Include no-template controls (NTC) for each primer set to check for contamination.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
4. qPCR Cycling and Data Acquisition:
-
Place the plate in a qPCR instrument.
-
Set the thermal cycling conditions (a typical two-step protocol is shown below):
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).
-
-
-
Melt Curve Analysis (for SYBR Green):
-
Gradually increase the temperature from 60°C to 95°C to assess product specificity.
-
Data Analysis Workflow
The analysis of qPCR data involves several steps, from raw fluorescence data to relative gene expression values.
Figure 1. qPCR data analysis workflow with this compound normalization.
Statistical Analysis
-
Two Groups: For comparing the means of two experimental groups (e.g., treated vs. untreated), an unpaired two-tailed t-test is commonly used on the ΔCq or linearized 2-ΔΔCq values.
-
More Than Two Groups: For comparing the means of more than two groups, a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's or Dunnett's test) is appropriate.[11]
-
Two Independent Variables: If the experiment involves two independent variables (e.g., different treatments and different time points), a two-way ANOVA can be used to assess the main effects of each variable and their interaction.[12]
It is generally recommended to perform statistical analysis on the ΔCq values, as they are normally distributed.[6]
Signaling Pathway Analysis
qPCR is often used to study the expression of genes within a specific signaling pathway. The diagram below illustrates a simplified generic signaling pathway that can be investigated using qPCR.
Figure 2. A generic signaling pathway leading to gene expression changes measurable by qPCR.
Conclusion
References
- 1. The Purpose of ROX Reference Dye in Real-Time PCR (qPCR) - Behind the Bench [thermofisher.com]
- 2. Data-driven normalization strategies for high-throughput quantitative RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Influence of ROX on the Ct value [genaxxon.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. stats.stackexchange.com [stats.stackexchange.com]
- 7. GitHub - tiramisutes/qPCR-Pipeline: Auto-analysis for Real-Time PCR (qPCR) data [github.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. qPCR Analysis | Bio-Rad [bio-rad.com]
Safety Operating Guide
Proper Disposal of 6-ROX: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, meticulous management and disposal of chemical reagents are fundamental to laboratory safety and environmental stewardship. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of 6-ROX (6-Carboxy-X-rhodamine), a fluorescent dye. Due to its potential hazards, adherence to these protocols is crucial.
Hazard Profile and Safety Precautions
This compound is classified as an irritant and requires careful handling to avoid exposure. While one safety data sheet for a specific mixture identified it as not a dangerous substance under the Globally Harmonized System (GHS)[1], other sources indicate it may cause skin and eye irritation, and respiratory irritation if inhaled.[2][3] Some findings also suggest it could be harmful if swallowed or in contact with the skin.[2] Therefore, treating this compound with caution is imperative.
Before handling, always consult the specific Safety Data Sheet (SDS) for the product in use and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat.[1][2][4] All handling of this compound, particularly in solid form, should be conducted in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1]
Key Hazard Information
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves.[3] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection.[3] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust.[3] |
| Acute Oral/Dermal Toxicity | H302/H312: Harmful if swallowed or in contact with skin | P270: Do not eat, drink or smoke when using this product. P264: Wash hands thoroughly after handling.[2] |
Step-by-Step Disposal Protocol
The primary route for the disposal of this compound and any contaminated materials is through an approved hazardous waste disposal facility.[4][5] Under no circumstances should this compound waste be disposed of down the drain or in regular solid waste streams. [4] Disposal regulations can vary significantly by region; always consult and adhere to local, state, and federal guidelines.[2]
-
Personal Protective Equipment (PPE): Before beginning any disposal procedures, ensure you are wearing the appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1][2][4]
-
Waste Segregation and Collection:
-
Solid Waste: Collect unused or expired this compound powder, as well as contaminated disposable items like weighing paper, pipette tips, and gloves, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Collect solutions containing this compound in a sturdy, sealed, and chemically compatible container. Ensure the container is properly labeled as hazardous waste. Secondary containment should be used for all liquid hazardous waste to prevent spills.[4]
-
Contaminated Labware: Non-disposable glassware or equipment that has come into contact with this compound must be decontaminated. The initial rinsate from cleaning this equipment should be collected and disposed of as hazardous liquid waste.[4][5]
-
-
Container Management:
-
Spill Management:
-
Solid Spills: In the event of a solid spill, carefully sweep or scoop the material to avoid creating dust and place it into a labeled hazardous waste container.[4]
-
Liquid Spills: For liquid spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place the contaminated absorbent into a sealed container for disposal as hazardous waste.[4]
-
Decontamination: Thoroughly clean the spill area after the material has been removed.
-
Reporting: Report any spills to your laboratory supervisor and Environmental Health and Safety (EHS) department as per your institution's policy.
-
-
Scheduling Waste Pickup: Once a waste container is full or has reached the designated storage time limit, contact your institution's EHS department to arrange for a pickup by a licensed hazardous waste disposal service.[4] Do not attempt to transport or dispose of the waste yourself.
Experimental Workflow: this compound Disposal Procedure
References
Essential Safety and Operational Guide for Handling 6-ROX
For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents like 6-ROX (6-Carboxy-X-rhodamine) is critical for ensuring laboratory safety and the integrity of experimental outcomes. This guide provides immediate, essential safety protocols, logistical information, and detailed operational and disposal plans for this compound.
Hazard Identification and Safety Data
This compound is a fluorescent dye commonly used in molecular biology for labeling nucleic acids and proteins.[1][2] While some safety data sheets (SDS) indicate that it is not classified as a dangerous substance or mixture according to the Globally Harmonized System (GHS), it is still recommended to handle all chemicals with caution.[3] One SDS classifies it as an irritant and harmful if swallowed or in contact with skin.[4]
| Parameter | Information | Source |
| Product Name | This compound, SE (6-Carboxy-X-rhodamine, succinimidyl ester) | [3][4] |
| CAS Number | 216699-36-4 | [3][4] |
| Molecular Formula | C37H33N3O7 | [4] |
| Molecular Weight | 631.7 g/mol | [4] |
| GHS Hazard Statements | H302, H312, H315, H333: Harmful if swallowed or in contact with skin. May be a respiratory irritant if inhaled. | [4] |
| Storage Conditions | Store at -20°C, desiccated and protected from light. | [4][5] |
Personal Protective Equipment (PPE)
To ensure personal safety and prevent contamination, the following personal protective equipment is mandatory when handling this compound.
1. Eye and Face Protection:
-
Safety Glasses with Side Shields: As a minimum requirement to protect against flying particles.[6]
-
Tight-sealing Safety Goggles: Recommended for providing better protection against splashes.[3]
-
Face Shield: Should be worn in addition to safety goggles when there is a significant risk of splashing, for instance, when handling bulk quantities or preparing stock solutions.[3][7]
2. Skin and Body Protection:
-
Laboratory Coat: A standard lab coat is required to protect clothing and skin from potential spills.[6][7]
-
Gloves: Disposable nitrile gloves are the minimum requirement for incidental contact.[6] If direct contact occurs, gloves should be removed immediately, and hands should be washed thoroughly before putting on a new pair.
-
Long Pants and Closed-toe Shoes: These are mandatory to protect the lower body and feet from potential spills and dropped objects.[6]
3. Respiratory Protection:
-
While not always required for handling small quantities in a well-ventilated area, a respirator (e.g., N95) may be necessary when working with the powdered form of this compound or in situations where dust or aerosols may be generated.[7] Work should ideally be conducted in a chemical fume hood to minimize inhalation risks.[3]
Operational Protocol: From Receipt to Disposal
Adherence to a standardized workflow is crucial for the safe and effective use of this compound in the laboratory.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance. All waste associated with this compound should be treated as hazardous chemical waste.[8]
Waste Segregation and Collection:
-
Solid Waste:
-
Unused or expired this compound powder should be collected in its original container or a clearly labeled, sealed, and chemically resistant container.[8]
-
Contaminated consumables such as weighing paper, pipette tips, tubes, and gloves should be collected in a designated, sealed plastic bag or container labeled "Hazardous Chemical Waste" and "this compound contaminated debris."[8]
-
-
Liquid Waste:
-
Unused stock solutions of this compound (dissolved in solvents like DMSO or DMF) must be collected as hazardous liquid chemical waste.[8]
-
Aqueous solutions containing this compound from experimental procedures should also be collected for hazardous waste disposal. Do not pour down the drain.[9]
-
Collect liquid waste in a sturdy, sealed, and chemically compatible container. Secondary containment should be used to prevent spills.[9]
-
-
Empty Containers:
-
The first rinse of a container that held this compound should be collected as hazardous waste.[9]
-
Storage and Disposal:
-
Store all waste containers in a designated, well-ventilated, and clearly marked hazardous waste accumulation area within the laboratory.[8]
-
Ensure all waste containers are properly labeled with the contents and associated hazards.
-
Follow your institution's Environmental Health and Safety (EHS) guidelines for the final disposal of hazardous chemical waste.[8] Arrange for pickup by a certified hazardous waste disposal service.
References
- 1. empbiotech.com [empbiotech.com]
- 2. 6-Carboxy-X-rhodamin-N-succinimidylester / this compound-SE [genaxxon.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. eurogentec.com [eurogentec.com]
- 5. Invitrogen this compound (6-Carboxy-X-Rhodamine), single isomer 10 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
